molecular formula C21H20O6 B15577803 Suchilactone

Suchilactone

Cat. No.: B15577803
M. Wt: 368.4 g/mol
InChI Key: GVNUFBXIXQNOCF-MDNIKOHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suchilactone has been reported in Taxus baccata and Philotheca fitzgeraldii with data available.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1

InChI Key

GVNUFBXIXQNOCF-MDNIKOHYSA-N

Origin of Product

United States

Foundational & Exploratory

Suchilactone from Monsonia angustifolia: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a lignan isolated from the medicinal plant Monsonia angustifolia, has emerged as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, extraction, isolation, characterization, and pharmacological properties. Detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and the drug discovery workflow are presented to facilitate further research and development.

Introduction to this compound and Monsonia angustifolia

Monsonia angustifolia E. Mey. ex A. Rich, a member of the Geraniaceae family, is a herbaceous plant traditionally used in African folk medicine for various ailments, including erectile dysfunction.[1] Phytochemical investigations have revealed that Monsonia angustifolia is a rich source of various bioactive compounds, including lignans, flavonoids, and steroids.[2] Among these, the lignan this compound has garnered significant scientific interest due to its potent biological activities.

This compound has been identified as a direct inhibitor of the protein tyrosine phosphatase SHP2.[3] The aberrant activation of SHP2 is implicated in the pathogenesis of various human cancers, including acute myeloid leukemia (AML).[3] By inactivating SHP2, this compound disrupts downstream signaling pathways, such as the ERK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5] This specific mechanism of action positions this compound as a compelling candidate for the development of targeted cancer therapies.

Extraction of Bioactive Compounds from Monsonia angustifolia

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material. A sequential extraction method using solvents of increasing polarity is effective for separating compounds based on their solubility.

Plant Material and Preliminary Processing

Dried aerial parts of Monsonia angustifolia are ground into a coarse powder to increase the surface area for efficient solvent penetration.

Sequential Solvent Extraction Protocol

A general protocol for the sequential extraction of Monsonia angustifolia is as follows:

  • Hexane Extraction: The powdered plant material is first macerated with hexane to extract non-polar compounds.

  • Dichloromethane Extraction: The plant residue from the hexane extraction is then subjected to extraction with dichloromethane.

  • Ethyl Acetate Extraction: Following dichloromethane extraction, the residue is extracted with ethyl acetate.

  • Methanol Extraction: Finally, the remaining plant material is extracted with methanol to isolate the most polar compounds.

Each extraction step is typically carried out over a 24-hour period with agitation to ensure thorough extraction. The solvent from each step is filtered and concentrated under reduced pressure to yield the respective crude extracts.

Extraction Yields

The yield of crude extract from each solvent is a critical parameter in the initial stages of natural product isolation. The following table summarizes typical extraction yields from Monsonia angustifolia.

SolventYield (%)
Hexane~1.93%
Dichloromethane~1.16%
Ethyl Acetate~1.21%
Methanol~1.51%

Note: Yields are calculated based on the initial dry weight of the plant material and can vary depending on factors such as the geographical source and harvesting time of the plant.

Isolation and Purification of this compound

The isolation of this compound from the crude extracts, particularly the dichloromethane and ethyl acetate fractions where lignans are likely to be concentrated, requires chromatographic techniques.

General Chromatographic Protocol

While a specific protocol for this compound is not detailed in the available literature, a general approach for the isolation of lignans from plant extracts can be adapted:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known lignan standards.

  • Further Purification: Fractions rich in the target compound are pooled and subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Structural Characterization of this compound

The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.

Analytical Techniques

The following analytical methods are crucial for the structural elucidation of this compound:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, which is characteristic of the chromophore.

Pharmacological Activity of this compound

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a particularly promising activity against acute myeloid leukemia (AML).

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated using cell viability assays such as the CCK-8 and MTT assays. The half-maximal inhibitory concentration (IC50) values against several human cancer cell lines are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
SHI-1Acute Myeloid Leukemia17.01[4][5]
MGC-803Gastric Cancer27.24[5]
HCT-116Colon Cancer34.53[5]
MCF-7Breast Cancer39.81[5]
A549Lung Cancer40.22[5]
JurkatT-cell Leukemia47.03[5]
THP-1Acute Monocytic Leukemia65.83[5]

An acetone crude extract of M. angustifolia showed low toxicity on Vero African Green Monkey Kidney cells with an LC50 of 120.37 ± 4.06 μg/mL.[5]

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been demonstrated in a xenograft mouse model of AML.

Experimental Protocol:

  • Cell Implantation: SHI-1 cells (1 x 10^6 cells per mouse) are subcutaneously inoculated into severe combined immunodeficient (SCID) mice.[6]

  • Treatment: Once tumors are established, mice are treated with this compound (15 and 30 mg/kg body weight, administered intragastrically) daily for 19 days.[6]

  • Endpoint Analysis: Tumor weight and volume are measured at the end of the study.

Results:

Treatment GroupAverage Tumor Weight (g)% InhibitionCitation
Control0.618-[4][6]
This compound (15 mg/kg)0.35043.4%[4][6]
This compound (30 mg/kg)0.25858.3%[4][6]

Mechanism of Action: SHP2 Inhibition

This compound exerts its anti-cancer effects by directly targeting and inhibiting the SHP2 protein tyrosine phosphatase.[4][5]

The SHP2 Signaling Pathway in AML

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK signaling pathway, which is frequently hyperactivated in AML.[7] Upon activation by upstream receptor tyrosine kinases, SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival.

Experimental Protocols for Mechanism of Action Studies
  • Western Blot Analysis: To investigate the effect of this compound on the SHP2-ERK pathway, AML cells are treated with the compound, and cell lysates are analyzed by western blotting using antibodies against total and phosphorylated forms of SHP2, ERK, and downstream targets like BCL-2 and BAX.[5]

  • RT-PCR: Reverse transcription-polymerase chain reaction can be used to measure the mRNA levels of genes regulated by the ERK pathway.[6]

  • Flow Cytometry: Apoptosis induction by this compound can be quantified by flow cytometry using Annexin V/Propidium Iodide staining.[6]

Visualizing Key Processes

Signaling Pathway of this compound Action

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates This compound This compound This compound->SHP2 Inhibits RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK BCL2 BCL-2 (Anti-apoptotic) ERK->BCL2 Proliferation Cell Proliferation & Survival Genes ERK->Proliferation BAX BAX (Pro-apoptotic) BCL2->BAX Caspase3 Caspase-3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Research

Drug_Discovery_Workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_bioactivity Biological Evaluation Plant_Material Monsonia angustifolia (Dried, Powdered) Extraction Sequential Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extracts Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Purification Preparative TLC/HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Spectroscopy NMR, MS, IR, UV-Vis Pure_Compound->Spectroscopy In_Vitro In Vitro Assays (Cytotoxicity, Apoptosis) Pure_Compound->In_Vitro In_Vivo In Vivo Studies (Xenograft Model) In_Vitro->In_Vivo Mechanism Mechanism of Action (Western Blot, RT-PCR) In_Vivo->Mechanism

Caption: Experimental workflow for the discovery and evaluation of this compound.

Conclusion and Future Perspectives

This compound, a lignan derived from Monsonia angustifolia, demonstrates significant potential as a novel anti-cancer agent. Its well-defined mechanism of action, involving the inhibition of the oncoprotein SHP2, provides a strong rationale for its further development. The data presented in this technical guide, including extraction yields, quantitative biological activity, and detailed experimental protocols, offer a solid foundation for researchers in the field of natural product drug discovery.

Future research should focus on optimizing the isolation protocol to improve the yield of this compound. Further in vivo studies are warranted to evaluate its efficacy in other cancer models and to assess its pharmacokinetic and toxicological profiles in more detail. The development of synthetic analogs of this compound could also lead to compounds with enhanced potency and improved drug-like properties. Continued investigation into this promising natural product may ultimately lead to the development of a new class of targeted therapies for cancer and other diseases where SHP2 signaling is dysregulated.

References

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Suchilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, also known as Jatrophan, is a naturally occurring lignan with demonstrated potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the available scientific information regarding its discovery, physicochemical properties, and biological activity. Detailed experimental protocols for its biological evaluation are presented, along with a summary of its quantitative data. Furthermore, this document illustrates the key signaling pathway influenced by this compound, offering insights for researchers in oncology and drug development.

Introduction

This compound is a lignan compound that has been identified as a promising molecule in the field of oncology research. Initially reported as being present in Taxus baccata and Philotheca fitzgeraldii, recent studies have confirmed its extraction from Monsonia angustifolia E.Mey. ex A.Rich. (Geraniaceae)[1][2]. Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. This compound has garnered significant interest due to its specific inhibitory action on the protein tyrosine phosphatase SHP2, a critical node in cancer cell signaling pathways[1][2]. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and potential therapeutic development.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValue
Molecular Formula C₂₁H₂₀O₆
Molecular Weight 368.38 g/mol
IUPAC Name (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
CAS Number 50816-74-5
Synonyms Jatrophan

Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) from the primary isolation and structure elucidation publication is not currently available in the public domain.

Isolation of this compound

General Experimental Workflow for Lignan Isolation

G General Workflow for Lignan Isolation plant_material Dried and Powdered Plant Material (e.g., Monsonia angustifolia) extraction Solvent Extraction (e.g., Methanol, Ethanol, or Dichloromethane) plant_material->extraction filtration_concentration Filtration and Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractionation Chromatographic Fractionation (e.g., Column Chromatography with Silica Gel) partitioning->fractionation purification Further Purification (e.g., Preparative HPLC, Crystallization) fractionation->purification pure_compound Pure this compound purification->pure_compound

Figure 1: A generalized workflow for the isolation and purification of lignans from plant sources.

Biological Activity and Mechanism of Action

Recent research has identified this compound as a potent inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and proliferation signaling pathways[1][2].

Quantitative Biological Data

The following table summarizes the reported in vitro efficacy of this compound against an acute myeloid leukemia (AML) cell line.

Cell LineAssayIC₅₀ (µM)Reference
SHI-1 (AML)CCK-817.01[2]
Signaling Pathway

This compound exerts its anti-proliferative effects by binding to and inhibiting the activation of SHP2. This, in turn, suppresses the downstream ERK (extracellular signal-regulated kinase) signaling pathway, which is frequently hyperactivated in various cancers, including AML[1][2]. The inhibition of the SHP2-ERK axis leads to decreased cell proliferation and increased apoptosis.

G This compound's Mechanism of Action This compound This compound shp2 SHP2 This compound->shp2 Inhibits activation bcl2 Bcl-2 This compound->bcl2 Decreases expression of bax_caspase3 Bax, Caspase-3 This compound->bax_caspase3 Increases expression of erk ERK shp2->erk Activates proliferation Cell Proliferation erk->proliferation Promotes erk->bcl2 Upregulates apoptosis Apoptosis bcl2->apoptosis Inhibits bax_caspase3->apoptosis Promotes

Figure 2: Signaling pathway illustrating the inhibitory effect of this compound on the SHP2-ERK axis, leading to decreased cell proliferation and induced apoptosis.

Experimental Protocols for Biological Assays

The following protocols are based on the methodologies described by Wu et al. (2022) for evaluating the biological activity of this compound[2].

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed SHI-1 cells into 96-well plates at a density of 1 x 10⁴ cells per well.

  • Treatment: Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 24, 48, and 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.

Western Blot Analysis
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SHP2, SHP2, p-ERK, ERK, Bcl-2, Bax, and Caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study
  • Cell Inoculation: Subcutaneously inoculate female SCID mice with 1 x 10⁶ SHI-1 cells.

  • Treatment: Once tumors are established, administer this compound (e.g., 15 and 30 mg/kg, dissolved in PBS with 0.5% carboxymethylcellulose sodium) or vehicle control via oral gavage daily for a specified period (e.g., 19 days)[2].

  • Tumor Measurement: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform immunohistochemical analysis for proliferation (Ki-67) and apoptosis (TUNEL) markers.

Conclusion and Future Directions

This compound has emerged as a promising natural product with well-defined anti-cancer activity, specifically targeting the SHP2-ERK signaling pathway in acute myeloid leukemia. The data presented in this guide provide a solid foundation for further research and development. Future efforts should focus on:

  • Elucidating the Primary Source: Identifying the original publication on the isolation and full characterization of this compound to obtain detailed spectroscopic data.

  • Total Synthesis: Developing a synthetic route to this compound to ensure a consistent supply for further studies and to enable the generation of novel analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • Expanded Biological Evaluation: Assessing the efficacy of this compound in a broader range of cancer models, particularly those driven by aberrant SHP2 signaling.

This technical guide serves as a valuable resource for the scientific community, and it is hoped that it will stimulate further investigation into the therapeutic potential of this compound.

References

Suchilactone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts involving this compound.

Chemical Structure and Identification

This compound is chemically identified as (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.[1] Its structure is characterized by a butyrolactone core with two distinct aromatic substituents.

Key Identifiers:

  • IUPAC Name: (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one[1]

  • CAS Number: 50816-74-5[1][2]

  • Molecular Formula: C₂₁H₂₀O₆[1][2]

  • Molecular Weight: 368.38 g/mol [3]

Physicochemical Properties

PropertyValueSource
Molecular Weight 368.4 g/mol PubChem[1]
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 368.12598835 DaPubChem[1]
Monoisotopic Mass 368.12598835 DaPubChem[1]
Topological Polar Surface Area 63.2 ŲPubChem[1]
Heavy Atom Count 27PubChem[1]
Formal Charge 0PubChem[1]
Complexity 561PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 1PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 1PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]

Solubility and Storage:

  • This compound is reported to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4]

  • For long-term storage, it is recommended to keep the compound desiccated at -20°C.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. However, this section outlines the general methodologies typically employed for the characterization of lignan compounds.

Isolation and Purification

The isolation of lignans from plant material, such as Monsonia angustifolia, generally involves the following steps:

  • Extraction: The dried and ground plant material is extracted with a suitable solvent, often starting with a nonpolar solvent and progressively increasing the polarity.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of an isolated lignan is typically elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Physicochemical Property Determination
  • Melting Point: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

  • Solubility: The solubility of a compound in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a given temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved compound is then measured.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant anti-cancer activity. Specifically, it has been identified as an inhibitor of the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and proliferation signaling pathways.

Mechanism of Action in Acute Myeloid Leukemia (AML)

Research has demonstrated that this compound inhibits the growth of acute myeloid leukemia (AML) cells.[2] The proposed mechanism of action involves the following steps:

  • Binding to SHP2: this compound directly binds to the SHP2 protein.

  • Inhibition of SHP2 Activation: This binding event inhibits the activation of SHP2.

  • Downregulation of the ERK Pathway: The inactivation of SHP2 leads to the blockage of the downstream Extracellular signal-Regulated Kinase (ERK) signaling pathway.

  • Inhibition of Cell Proliferation and Induction of Apoptosis: By blocking the ERK pathway, this compound effectively inhibits the proliferation of AML cells and promotes their apoptosis (programmed cell death).

The following diagram illustrates the signaling pathway affected by this compound:

Suchilactone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor SHP2 SHP2 Growth_Factor_Receptor->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Apoptosis Cell Proliferation & Survival ERK->Proliferation_Apoptosis Promotes This compound This compound This compound->SHP2 Inhibits

This compound inhibits the SHP2-ERK signaling pathway.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer properties, particularly in the context of acute myeloid leukemia. Its ability to inhibit the SHP2 protein and the downstream ERK signaling pathway highlights its potential as a lead compound for the development of novel cancer therapeutics. While its fundamental chemical properties are established, a significant opportunity exists for further research to fully characterize its physicochemical properties through detailed experimental studies. Such data would be invaluable for formulation development, pharmacokinetic profiling, and the overall advancement of this compound towards clinical application.

References

The Anticancer Potential of Suchilactone: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suchilactone, a naturally occurring lignan, has emerged as a promising candidate in oncology research due to its potent anti-cancer properties. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, with a focus on its role as an inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2). This document summarizes key quantitative data, details experimental protocols for cited studies, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: SHP2 Inhibition

The primary mechanism through which this compound exerts its anti-cancer effects is by targeting and inhibiting the SHP2 protein.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways. By binding to SHP2, this compound blocks its activation, thereby disrupting downstream signaling cascades that are often hyperactivated in cancer.

Disruption of Key Signaling Pathways

Inhibition of SHP2 by this compound leads to the downregulation of two major pro-survival signaling pathways:

  • RAS/MAPK Pathway: this compound treatment results in a decrease in the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway.

  • PI3K/AKT Pathway: A reduction in the phosphorylation of AKT (p-AKT) is also observed following this compound administration.

The suppression of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis.

Quantitative Data on Anti-Cancer Activity

The efficacy of this compound has been quantified across various cancer cell lines and in in-vivo models.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
SHI-1[2][3]Acute Myeloid Leukemia17.01
MGC-803[2]Gastric Cancer27.24
HCT-116[2]Colon Cancer34.53
MCF-7[2]Breast Cancer39.81
A549[2]Lung Cancer40.22
Jurkat[2]T-cell Leukemia47.03
THP-1[2]Acute Monocytic Leukemia65.83
Induction of Apoptosis

Flow cytometry analysis has shown that this compound is a potent inducer of apoptosis in cancer cells. In SHI-1 acute myeloid leukemia cells, treatment with 20 µM of this compound for 24 hours resulted in apoptosis in nearly 50% of the cell population.[2]

In Vivo Efficacy: Xenograft Model

The anti-tumor activity of this compound has been confirmed in a subcutaneous xenograft model using SHI-1 cells in SCID mice.[3]

Treatment GroupDosageTumor Weight (g)
Control-0.618
This compound15 mg/kg/day0.350
This compound30 mg/kg/day0.258

Signaling Pathways and Experimental Workflows

This compound's Impact on the SHP2 Signaling Cascade

The following diagram illustrates the central role of this compound in inhibiting the SHP2 signaling pathway, leading to decreased proliferation and increased apoptosis.

Suchilactone_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) p_SHP2 p-SHP2 (Active) RTK->p_SHP2 Activates This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits RAS RAS p_SHP2->RAS Activates PI3K PI3K p_SHP2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation Promotes AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT Bcl2 Bcl-2 p_AKT->Bcl2 Activates Bax Bax p_AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound inhibits SHP2, blocking downstream signaling.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the typical workflow for determining the IC50 values of this compound in cancer cell lines.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate add_reagent Add CCK-8 solution incubate->add_reagent measure_absorbance Measure absorbance at 450 nm add_reagent->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining this compound's IC50 values.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., SHI-1, Jurkat, THP-1, HCT-116, A549, MCF-7, MGC-803) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 12 hours.[1]

  • Treatment: Treat the cells with various concentrations of this compound (or 0.1% DMSO as a control) for 24 hours.[1]

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Flow Cytometry)
  • Cell Seeding and Treatment: Seed SHI-1 cells in 12-well plates and treat with different concentrations of this compound for 24 hours.[2]

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.[2]

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SHP2, SHP2, p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, and a loading control (e.g., GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a general starting point is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vitro SHP2 Phosphatase Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing purified SHP2 enzyme and a phosphopeptide substrate in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiate Reaction: Start the dephosphorylation reaction.

  • Phosphate Detection: After a set incubation period, measure the amount of free phosphate generated using a reagent such as Malachite Green.

  • Data Analysis: Determine the inhibitory activity of this compound on SHP2 by comparing the results to a control without the inhibitor.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1 x 10^6 SHI-1 cells into the flank of female SCID mice.[3]

  • Treatment: Once tumors are established, administer this compound (15 and 30 mg/kg, dissolved in PBS with 0.5% carboxymethylcellulose sodium) daily via oral gavage for 19 days.[3]

  • Tumor Measurement: Monitor tumor volume throughout the study.

  • Endpoint Analysis: At the end of the treatment period, excise and weigh the tumors.

  • Immunohistochemistry: Perform immunohistochemical staining of tumor tissues for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL).[3]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, primarily through its inhibitory action on the SHP2 phosphatase. This leads to the suppression of critical pro-survival signaling pathways, resulting in decreased cancer cell proliferation and increased apoptosis. The quantitative data from both in vitro and in vivo studies underscore its therapeutic promise. Further research and development of this compound and its analogs are warranted to explore its full clinical potential in the treatment of various cancers, particularly acute myeloid leukemia.

References

Suchilactone: A Potential Active-Site Inhibitor of SHP2 for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Suchilactone, a lignan compound derived from Monsonia angustifolia E.Mey, has emerged as a promising natural product in the landscape of oncology research. Recent studies have identified it as a potential inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that is a critical signaling node and a well-validated drug target in various cancers, including acute myeloid leukemia (AML).[1] This technical guide provides a comprehensive overview of this compound as a potential SHP2 inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

SHP2, encoded by the PTPN11 gene, plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs).[2][3] It is a key activator of the Ras-MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[1][4] Gain-of-function mutations in PTPN11 are linked to developmental disorders and are also implicated in the pathogenesis of various malignancies, including AML.[5] this compound has been shown to bind to the active site of SHP2, inhibiting its phosphatase activity and consequently suppressing downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in AML cells.[6]

Quantitative Data

The inhibitory effects of this compound have been quantified in both cellular and in vivo models. The available data is summarized in the tables below.

Cellular Activity
CompoundCell LineAssay TypeIC50 (μM)Citation
This compoundSHI-1 (AML)Cell Growth Inhibition (CCK-8)17.01[7]
In Vivo Efficacy in AML Xenograft Model
Treatment GroupDosageAdministration RouteMean Tumor Weight (g)% Tumor Growth InhibitionCitation
Control--0.618-[7]
This compound15 mg/kgIntragastric0.3543.4%[7]
This compound30 mg/kgIntragastric0.25858.3%[7]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-leukemic effects by directly targeting the SHP2 phosphatase. Molecular docking studies suggest that this compound binds to the active site of SHP2.[6] This inhibition of SHP2's catalytic activity leads to the downregulation of downstream signaling pathways, primarily the Ras-ERK and PI3K-AKT pathways, which are critical for the proliferation and survival of AML cells.[6][2]

The inhibition of SHP2 by this compound prevents the dephosphorylation of key signaling molecules, leading to a reduction in the activation of Ras and, subsequently, the phosphorylation of ERK (p-ERK) and AKT (p-AKT).[6] This blockade of pro-survival signaling ultimately promotes apoptosis in cancer cells.[6]

Signaling Pathway Diagrams

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation & Survival p_ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->Ras_GTP Dephosphorylates inhibitory sites This compound This compound This compound->SHP2_active Inhibition p_AKT p-AKT This compound->p_AKT Downregulation Apoptosis Apoptosis This compound->Apoptosis Promotion AKT AKT PI3K->AKT AKT->p_AKT p_AKT->Proliferation

Caption: this compound inhibits SHP2, blocking the Ras-ERK and PI3K-AKT pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a SHP2 inhibitor.

SHP2 Phosphatase Activity Assay (In Vitro)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound. A common method utilizes the substrate p-nitrophenyl phosphate (pNPP).[8]

  • Materials:

    • Recombinant human SHP2 protein

    • pNPP substrate

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2)

    • This compound (or other test compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, recombinant SHP2 protein, and the various concentrations of this compound.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the SHP2 activity.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data on a dose-response curve.

SHP2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - SHP2 Enzyme - this compound Dilutions - pNPP Substrate - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup: Add SHP2, Buffer, and This compound to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 15-30 min) Plate_Setup->Pre_incubation Add_Substrate Add pNPP Substrate Pre_incubation->Add_Substrate Incubate Incubate (37°C, 30-60 min) Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro SHP2 phosphatase activity assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11]

  • Materials:

    • AML cell line (e.g., SHI-1)

    • This compound

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease and phosphatase inhibitors

    • PCR tubes or 96-well PCR plate

    • Thermal cycler

    • Equipment for Western blotting (see protocol below)

  • Procedure:

    • Treat cultured AML cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[6]

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at different temperatures (e.g., a gradient from 40°C to 60°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins.

    • Collect the supernatant and analyze the amount of soluble SHP2 protein by Western blotting.

    • An increased amount of soluble SHP2 in the this compound-treated samples at higher temperatures, compared to the control, indicates that this compound binding has stabilized the protein.

CETSA_Workflow Start Start Cell_Treatment Treat Cells with This compound or Vehicle Start->Cell_Treatment Harvest_Cells Harvest and Resuspend Cells in PBS Cell_Treatment->Harvest_Cells Heat_Challenge Heat Challenge (Temperature Gradient) Harvest_Cells->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to Separate Soluble and Insoluble Fractions Cell_Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Collect_Supernatant Western_Blot Analyze Soluble SHP2 by Western Blot Collect_Supernatant->Western_Blot End End Western_Blot->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins, including the phosphorylation status of signaling molecules like ERK and AKT, to assess the downstream effects of SHP2 inhibition by this compound.[12][13]

  • Materials:

    • AML cell lysates (from cells treated with this compound)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-SHP2, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Determine the protein concentration of the cell lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound presents a compelling profile as a natural product-derived SHP2 inhibitor with potential therapeutic applications in AML. The available data demonstrates its ability to inhibit the growth of AML cells and tumors in preclinical models by targeting the SHP2 active site and downregulating critical pro-survival signaling pathways.

For drug development professionals, this compound serves as an interesting scaffold for the design of novel, potent, and selective active-site SHP2 inhibitors. Further research is warranted to fully elucidate its pharmacological properties. Key areas for future investigation include:

  • Determination of the direct enzymatic IC50 of this compound against recombinant SHP2 to quantify its potency.

  • Binding affinity studies , such as Surface Plasmon Resonance (SPR), to determine the kinetics of the this compound-SHP2 interaction.

  • Selectivity profiling against other protein tyrosine phosphatases to assess off-target effects.

  • Pharmacokinetic and toxicological studies to evaluate its drug-like properties.

  • Investigation into its efficacy in a broader range of cancer models where SHP2 signaling is implicated.

The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives as a novel class of SHP2 inhibitors.

References

The Anti-Leukemic Potential of Suchilactone in Acute Myeloid Leukemia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, necessitating the development of novel therapeutic agents. Suchilactone, a lignan compound, has emerged as a promising candidate with demonstrated anti-leukemic properties. This document provides a comprehensive technical overview of the biological activity of this compound in AML, focusing on its mechanism of action, and impact on cell proliferation and apoptosis. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts.

Introduction

Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] Standard chemotherapeutic regimens are often associated with significant toxicity and the development of resistance.[2] Natural compounds represent a valuable source for the discovery of new anti-cancer agents with potentially improved efficacy and safety profiles.[3][4] this compound, a lignan extracted from Monsonia angustifolia, has been identified as a potent inhibitor of AML cell growth.[5][6][7] This whitepaper will delve into the molecular mechanisms underlying the anti-leukemic effects of this compound and provide detailed protocols for the key experiments that have elucidated its biological activity.

Biological Activity and Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the inhibition of cell proliferation and the induction of apoptosis in AML cells.[5] The key molecular target of this compound has been identified as the non-receptor protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the PTPN11 gene.[5][6]

Inhibition of SHP2 and Downstream Signaling

SHP2 is a critical signaling node that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in AML and contributes to leukemogenesis.[5][8] this compound has been shown to bind to the SHP2 protein and inhibit its phosphatase activity.[5][6] This inhibition prevents the dephosphorylation and activation of downstream targets, leading to the suppression of the ERK signaling pathway.[5] The inactivation of the SHP2-ERK axis is a central event in the anti-proliferative and pro-apoptotic effects of this compound in AML.[5][9]

Induction of Apoptosis

By inhibiting the SHP2-ERK pathway, this compound modulates the expression of key apoptosis-regulating proteins.[5] Specifically, it leads to the downregulation of the anti-apoptotic protein BCL-2 and the upregulation of the pro-apoptotic protein BAX.[5] This shift in the BCL-2/BAX ratio disrupts the mitochondrial membrane potential and triggers the intrinsic apoptotic cascade, culminating in the activation of executioner caspases, such as Caspase-3.[5]

Quantitative Data Summary

The anti-leukemic efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Cell Line Assay Parameter Value Reference
SHI-1 (Human AML)CCK-8IC5017.01 µM[5][6]
Jurkat (Human T-cell leukemia)CCK-8IC5047.03 µM[5]
THP-1 (Human monocytic leukemia)CCK-8IC5065.83 µM[5]
HCT-116 (Human colon cancer)CCK-8IC5034.53 µM[5]
A549 (Human lung cancer)CCK-8IC5040.22 µM[5]
MCF-7 (Human breast cancer)CCK-8IC5039.81 µM[5]
MGC-803 (Human gastric cancer)CCK-8IC5027.24 µM[5]
Table 1: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines.
Parameter Control Group This compound (15 mg/kg) This compound (30 mg/kg) Reference
Tumor Weight (g) 0.6180.350.258[5][6]
Table 2: In Vivo Efficacy of this compound in an SHI-1 Xenograft Mouse Model.
Cell Line Treatment Effect Reference
SHI-1This compound (20 µM)Induces apoptosis in nearly 50% of cells[5]
Table 3: Pro-Apoptotic Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of this compound in AML are provided below.

Cell Culture

The human acute monocytic leukemia cell line, SHI-1, is used as the primary in vitro model.[4][10]

  • Cell Line: SHI-1 (DSMZ no.: ACC 645)[4][10]

  • Culture Medium: 80-90% Iscove's MDM supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).[4][10]

  • Culture Conditions: Cells are maintained in suspension at 37°C in a humidified atmosphere with 5% CO2.[4][10]

  • Subculture: Cells are seeded at a density of 0.5-1.0 x 10^6 cells/mL and split every 2-4 days to maintain a density between 0.3-1.5 x 10^6 cells/mL.[4][10]

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to assess the cytotoxic effect of this compound on AML cells.[2][11]

  • Cell Seeding: Seed SHI-1 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[11]

  • Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (or DMSO as a vehicle control) and incubate for the desired duration (e.g., 48 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is employed to quantify the induction of apoptosis.[9][12]

  • Cell Treatment: Treat SHI-1 cells with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[12]

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation levels of proteins in the SHP2 signaling pathway.

  • Cell Lysis: After treatment with this compound, lyse the SHI-1 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHP2, p-SHP2, ERK, p-ERK, BCL-2, BAX, and Caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is performed to measure the mRNA expression levels of apoptosis-related genes.

  • RNA Extraction: Isolate total RNA from this compound-treated and control SHI-1 cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for BCL2, BAX, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Xenograft Model

An AML xenograft mouse model is used to evaluate the in vivo anti-tumor efficacy of this compound.[5][6]

  • Cell Line: SHI-1 cells (1 x 10^6 cells per mouse).[6]

  • Animal Model: Female severe combined immunodeficient (SCID) mice.[6]

  • Cell Implantation: Subcutaneously inoculate SHI-1 cells into the flank of the mice.[6]

  • Treatment: Once tumors are established, administer this compound (e.g., 15 and 30 mg/kg, dissolved in PBS with 0.5% carboxymethylcellulose sodium) or vehicle control to the mice via oral gavage daily for a specified period (e.g., 19 days).[6]

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Monitor the body weight of the mice to assess toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Immunohistochemistry: Analyze tumor tissues for proliferation (Ki-67 staining) and apoptosis (TUNEL staining).[6]

Visualizations

Signaling Pathway

Caption: this compound inhibits SHP2 activation, blocking the ERK pathway and promoting apoptosis.

Experimental Workflowdot

Experimental_Workflow start start treatment treatment start->treatment cck8 cck8 treatment->cck8 apoptosis apoptosis treatment->apoptosis western western treatment->western rtpcr rtpcr treatment->rtpcr xenograft xenograft invivo_treatment invivo_treatment xenograft->invivo_treatment monitoring monitoring invivo_treatment->monitoring endpoint endpoint monitoring->endpoint

References

Unveiling the Therapeutic Potential of Novel Compounds on β-Amyloid Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A primary pathological hallmark of AD is the extracellular deposition of β-amyloid (Aβ) peptides in the brain, which aggregate to form senile plaques.[1] The amyloid cascade hypothesis posits that the accumulation of Aβ is a central event in AD pathogenesis, initiating a cascade of events including neuroinflammation, tau pathology, and eventual neuronal death.[2] Consequently, therapeutic strategies aimed at reducing Aβ production, inhibiting its aggregation, or enhancing its clearance are of paramount interest in AD drug discovery. This technical guide provides an in-depth overview of the experimental methodologies and signaling pathways relevant to the investigation of novel compounds, such as the putative molecule "Suchilactone," on Aβ formation.

While a comprehensive search of scientific literature did not yield specific data on a compound named "this compound," this guide will serve as a foundational framework for researchers evaluating the anti-amyloidogenic properties of any novel therapeutic candidate.

I. Key Molecular Targets in β-Amyloid Metabolism

The generation of Aβ is a multi-step process involving the sequential cleavage of the amyloid precursor protein (APP) by two key enzymes: β-secretase (BACE1) and γ-secretase.[3]

  • β-Secretase (BACE1): This enzyme initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain.[4] Inhibition of BACE1 is a primary therapeutic target to reduce Aβ production.[5]

  • γ-Secretase: Following BACE1 cleavage, this multi-protein complex cleaves the remaining C-terminal fragment of APP to generate Aβ peptides of varying lengths, with Aβ42 being the most aggregation-prone and neurotoxic species.[6][7] Modulating γ-secretase activity to favor the production of shorter, less toxic Aβ peptides is another therapeutic avenue.[8]

  • Aβ Aggregation: The process of Aβ monomers aggregating into soluble oligomers and insoluble fibrils is a critical step in AD pathology.[9] Compounds that can inhibit this aggregation process are being actively investigated.[10]

  • Aβ Clearance: Enzymes such as neprilysin (NEP) and insulin-degrading enzyme (IDE) are involved in the degradation and clearance of Aβ from the brain.[3][11][12] Enhancing the activity of these enzymes could represent a valid therapeutic strategy.

II. Experimental Protocols for Assessing Anti-Amyloidogenic Activity

A thorough investigation of a compound's effect on Aβ formation requires a combination of in vitro and in vivo studies.

A. In Vitro Assays

These assays are crucial for the initial screening and characterization of a compound's direct effects on the molecular machinery of Aβ production and aggregation.

Table 1: Common In Vitro Assays for Aβ-Related Research

Assay TypePurposePrincipleTypical Readout
BACE1/γ-Secretase Activity Assays To determine the inhibitory or modulatory effect of a compound on secretase activity.Utilizes a specific substrate for the enzyme and measures the product formation in the presence or absence of the test compound.[13][14]Fluorescence, Luminescence, or ELISA-based quantification of the cleavage product.
Thioflavin T (ThT) Aggregation Assay To assess the inhibition of Aβ fibril formation.ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.[15][16]Fluorescence intensity measured over time.
Cell-Based Aβ Production Assays To measure the effect of a compound on Aβ production in a cellular context.Cells overexpressing APP (e.g., SH-SY5Y, HEK293) are treated with the compound, and the levels of secreted Aβ40 and Aβ42 are measured in the conditioned media.[17]ELISA or Western Blot analysis of Aβ40 and Aβ42.
B. In Vivo Models

Animal models are indispensable for evaluating the efficacy and safety of a potential therapeutic agent in a complex biological system.

Table 2: Commonly Used Transgenic Mouse Models of Alzheimer's Disease

Model NameKey FeaturesAge of Onset of Aβ PathologyRelevant Applications
Tg2576 Overexpresses human APP with the Swedish mutation (KM670/671NL).[18]11-13 monthsStudying Aβ plaque formation and associated cognitive deficits.
PDAPP Expresses human APP with the Indiana mutation (V717F).[18]6-9 monthsEarly model for Aβ deposition and gliosis.
5XFAD Co-expresses five familial AD mutations in APP and PSEN1.[19]2 monthsAggressive and rapid Aβ accumulation, suitable for rapid screening.
APP/PS1 Co-expresses mutant human APP and PSEN1.[20]6-8 monthsWidely used for studying Aβ pathology and therapeutic interventions.
TgCRND8 Overexpresses human APP with Swedish and Indiana mutations.[19]3 monthsEarly onset of Aβ deposition and cognitive impairment.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Aβ metabolism and the experimental approaches to study them can greatly aid in understanding the mechanism of action of a novel compound.

A. Signaling Pathways

The following diagram illustrates the central amyloidogenic and non-amyloidogenic pathways of APP processing.

APP_Processing_Pathway cluster_0 Cell Membrane cluster_1 Amyloidogenic Pathway cluster_2 Non-Amyloidogenic Pathway APP APP BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage alpha_secretase α-Secretase APP->alpha_secretase Cleavage sAPPb sAPPβ BACE1->sAPPb CTF99 C99 BACE1->CTF99 gamma_secretase_1 γ-Secretase CTF99->gamma_secretase_1 Cleavage Ab Aβ (Aβ40, Aβ42) gamma_secretase_1->Ab AICD_1 AICD gamma_secretase_1->AICD_1 Plaques Amyloid Plaques Ab->Plaques Aggregation sAPPa sAPPα alpha_secretase->sAPPa CTF83 C83 alpha_secretase->CTF83 gamma_secretase_2 γ-Secretase CTF83->gamma_secretase_2 Cleavage P3 P3 gamma_secretase_2->P3 AICD_2 AICD gamma_secretase_2->AICD_2

Figure 1. APP Processing Pathways
B. Experimental Workflows

The following diagram outlines a typical workflow for evaluating a novel compound's effect on Aβ aggregation.

ThT_Assay_Workflow cluster_0 Experimental Workflow: ThT Aggregation Assay start Prepare Aβ Monomers incubation Incubate Aβ with Test Compound and ThT start->incubation measurement Measure Fluorescence at Regular Intervals incubation->measurement analysis Plot Fluorescence vs. Time and Analyze Aggregation Kinetics measurement->analysis end Determine Inhibitory Effect analysis->end

Figure 2. ThT Assay Workflow

The subsequent diagram illustrates a general workflow for in vivo testing of a potential anti-amyloidogenic compound.

In_Vivo_Testing_Workflow cluster_0 In Vivo Compound Evaluation Workflow animal_model Select Appropriate Transgenic AD Mouse Model treatment Administer Test Compound or Vehicle animal_model->treatment behavioral Conduct Behavioral Tests (e.g., Morris Water Maze) treatment->behavioral tissue Sacrifice and Collect Brain Tissue behavioral->tissue biochemical Biochemical Analysis (ELISA for Aβ levels) tissue->biochemical histological Histological Analysis (Immunostaining for Plaques) tissue->histological

Figure 3. In Vivo Testing Workflow

IV. Conclusion

The multifaceted nature of Alzheimer's disease necessitates a comprehensive and systematic approach to drug discovery. While the specific effects of "this compound" on β-amyloid formation remain to be elucidated, the experimental protocols, animal models, and conceptual frameworks outlined in this guide provide a robust foundation for the investigation of any novel compound. By employing a combination of in vitro and in vivo assays, researchers can thoroughly characterize the therapeutic potential of new drug candidates and pave the way for the development of effective treatments for this devastating disease.

References

Preliminary In Vitro Studies of Suchilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone, a lignan compound isolated from Monsonia angustifolia, has emerged as a molecule of interest in oncological research.[1][2] Preliminary in vitro studies have demonstrated its potential as an anti-cancer agent, particularly in the context of acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, detailing its effects on cancer cell proliferation, apoptosis, and the underlying molecular mechanisms. While lignans as a chemical class have been noted for their anti-inflammatory properties through the modulation of pathways involving cytokines like TNF-α and IL-6, and transcription factors such as NF-κB, specific in vitro anti-inflammatory studies on this compound are not yet extensively documented in the available scientific literature.[3][4][5][6][7] This guide will focus on the established anti-proliferative and pro-apoptotic activities of this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Additionally, the pro-apoptotic effects of this compound on the SHI-1 acute myeloid leukemia cell line are quantified.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
SHI-1Acute Myeloid Leukemia17.01[2]
JurkatAcute T-cell Leukemia47.03[2]
THP-1Acute Monocytic Leukemia65.83[2]
HCT-116Colon Cancer34.53[2]
A549Lung Cancer40.22[2]
MCF-7Breast Cancer39.81[2]
MGC-803Gastric Cancer27.24[2]

Table 2: this compound-Induced Apoptosis in SHI-1 Cells

This compound Concentration (µM)Apoptosis Rate (%)
0 (DMSO control)~5%
5~15%
10~25%
20~50%[2]

Experimental Protocols

Cell Proliferation Assay (CCK-8 Assay)

This protocol outlines the methodology used to determine the anti-proliferative effects of this compound on various cancer cell lines.

Objective: To measure the viability of cancer cells after treatment with this compound and determine the IC50 values.

Materials:

  • Cancer cell lines (e.g., SHI-1, Jurkat, THP-1, HCT-116, A549, MCF-7, MGC-803)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Full wavelength microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and incubate for 12 hours to allow for cell attachment.

  • Treatment: Treat the cells with different concentrations of this compound or 0.1% DMSO (as a vehicle control) for 24 hours.

  • CCK-8 Addition: Add CCK-8 solution to each well.

  • Incubation: Incubate the plates for a specified time according to the manufacturer's instructions to allow for the conversion of the WST-8 reagent into a colored formazan product by cellular dehydrogenases.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells. The IC50 value is then determined from the dose-response curve.[2][8]

G Cell Proliferation (CCK-8) Assay Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 12 hours start->incubate1 treat Add varying concentrations of this compound or DMSO incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 add_cck8 Add CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours add_cck8->incubate3 read Measure absorbance at 450 nm incubate3->read calculate Calculate cell viability read->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Cell Proliferation (CCK-8) Assay Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the method for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Objective: To determine the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • SHI-1 cells

  • 12-well plates

  • This compound

  • DMSO

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SHI-1 cells in 12-well plates and incubate for 12 hours. Subsequently, treat the cells with various concentrations of this compound or 0.1% DMSO for 24 hours.[2]

  • Cell Harvesting: Collect the cells from each well.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[2]

G Apoptosis Assay Workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Analysis seed Seed SHI-1 cells in 12-well plates and incubate 12h treat Treat with this compound or DMSO for 24h seed->treat harvest Harvest cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by flow cytometry stain->flow quantify Quantify apoptotic cells flow->quantify

Apoptosis Assay Workflow
Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

Objective: To analyze the protein expression levels of SHP2, p-ERK, p-AKT, BCL-2, BAX, and caspase-3.

Materials:

  • SHI-1 cells

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (against SHP2, p-ERK, p-AKT, BCL-2, BAX, caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Lysis: Treat SHI-1 cells with this compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with specific primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

Signaling Pathways

This compound exerts its anti-cancer effects primarily by targeting the non-receptor protein tyrosine phosphatase, SHP2.[1][2][9] Inhibition of SHP2 by this compound disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.

G This compound's Mechanism of Action cluster_pathway SHP2 Signaling Cascade cluster_effects Cellular Effects cluster_apoptosis_regulation Apoptosis Regulation SHP2 SHP2 RAS RAS SHP2->RAS PI3K PI3K SHP2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits BCL2 BCL-2 AKT->BCL2 Activates This compound This compound This compound->SHP2 Inhibits This compound->BCL2 Downregulates BAX BAX This compound->BAX Upregulates Caspase3 Caspase-3 This compound->Caspase3 Upregulates BCL2->BAX Inhibits BAX->Caspase3 Activates Caspase3->Apoptosis Induces

This compound's Mechanism of Action

As depicted in the diagram, this compound directly inhibits the activity of SHP2. This inhibition leads to the downregulation of the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways.[10][11][12] The ERK and AKT pathways are known to promote cell proliferation and inhibit apoptosis. Consequently, by blocking these pathways, this compound effectively reduces cancer cell proliferation. Furthermore, this compound has been shown to modulate the expression of key apoptosis-regulating proteins, leading to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic proteins BAX and cleaved caspase-3, ultimately inducing programmed cell death in cancer cells.[2]

References

The Pharmacological Profile of Suchilactone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Suchilactone, a naturally occurring lignan, has emerged as a compound of interest in oncological research, particularly for its potential in treating Acute Myeloid Leukemia (AML). Preclinical studies have identified its mechanism of action as an inhibitor of the protein tyrosine phosphatase SHP2, a critical node in multiple oncogenic signaling pathways. This document provides a comprehensive overview of the current pharmacological data on this compound, including its anti-proliferative activity, mechanism of action, and the experimental protocols used for its evaluation. While clinical trial data is not yet available, the existing preclinical findings warrant further investigation into the therapeutic potential of this compound.

Introduction

This compound is a lignan compound that has been investigated for its therapeutic potential in several diseases. Notably, it has demonstrated significant anti-proliferative effects in various cancer cell lines, with a particularly promising activity profile against Acute Myeloid Leukemia (AML)[1]. The primary molecular target of this compound has been identified as the Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival[1][2]. Dysregulation of SHP2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention[3][4][5][6][7]. This technical guide synthesizes the available pharmacological data for this compound to support further research and drug development efforts.

Mechanism of Action: SHP2 Inhibition

This compound exerts its anti-cancer effects by targeting the active site of SHP2 and inhibiting its activity[8]. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways[8]. By inactivating SHP2, this compound promotes apoptosis and reduces the proliferation of cancer cells[2].

The SHP2 Signaling Pathway

SHP2 is a key signaling molecule that relays signals from receptor tyrosine kinases (RTKs) to downstream effectors. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for SHP2. SHP2 is then recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades. These pathways are central regulators of cell proliferation, survival, and differentiation. In many cancers, these pathways are constitutively active, driving uncontrolled cell growth.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation PI3K PI3K RTK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Positive Regulation SHP2_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->SHP2_active Inhibition

Caption: Simplified SHP2 Signaling Pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The primary quantitative data available for this compound relates to its anti-proliferative activity in various cancer cell lines. While it has been demonstrated that this compound binds to and inhibits the activation of SHP2, a specific IC50 value for the direct enzymatic inhibition of SHP2 has not been reported in the reviewed literature.

In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined for several cancer cell lines, with the most potent activity observed in the SHI-1 AML cell line.

Cell LineCancer TypeIC50 (µM)Reference
SHI-1Acute Myeloid Leukemia17.01[2][9]
MGC-803Gastric Cancer27.24[9]
HCT-116Colon Cancer34.53[9]
MCF-7Breast Cancer39.81[9]
A549Lung Cancer40.22[9]
JurkatT-cell Leukemia47.03[9]
THP-1Acute Monocytic Leukemia65.83[9]

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies of this compound.

Cell Proliferation Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

CCK8_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 12 hours start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 add_cck8 Add CCK-8 solution to each well incubation2->add_cck8 incubation3 Incubate for 1-4 hours add_cck8->incubation3 measure Measure absorbance at 450 nm using a microplate reader incubation3->measure calculate Calculate cell viability and IC50 value measure->calculate

Caption: Workflow for the Cell Proliferation (CCK-8) Assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere for 12 hours.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • CCK-8 Addition: CCK-8 solution is added to each well and incubated for a period of 1 to 4 hours.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve[10].

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, which is often indicative of their activation state.

Protocol Details:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., SHP2, p-SHP2, ERK, p-ERK, BCL-2, BAX, Caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels[2].

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol Details:

  • Cell Implantation: Human cancer cells (e.g., SHI-1) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 15 and 30 mg/kg, administered intragastrically daily) or a vehicle control.

  • Tumor Measurement: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining)[2][11].

Pharmacokinetics and ADMET Profile

Specific in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic data for this compound are not currently available in the public domain. However, studies on other lignan compounds can provide some general insights. Lignans are often characterized by rapid absorption and metabolism[2][12][13]. Their bioavailability can be influenced by the formulation (pure compound versus extract)[2]. Further studies are required to determine the specific pharmacokinetic and ADMET properties of this compound.

Clinical Trials

A comprehensive search of clinical trial registries did not yield any results for clinical studies involving this compound. Its development appears to be in the preclinical stage.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of AML and potentially other cancers, with a well-defined mechanism of action as an SHP2 inhibitor. The available data demonstrates its potent anti-proliferative activity in AML cell lines and in vivo efficacy in a tumor xenograft model.

To advance the development of this compound as a therapeutic agent, the following areas require further investigation:

  • Direct Enzymatic Inhibition: Determination of the IC50 value for the direct enzymatic inhibition of SHP2 is crucial for a complete understanding of its potency.

  • Pharmacokinetics and ADMET: A thorough characterization of the ADMET and pharmacokinetic profile of this compound is essential for dose selection and predicting its behavior in humans.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are necessary to establish a safe therapeutic window.

  • Combination Therapies: Investigating the potential of this compound in combination with other anti-cancer agents could reveal synergistic effects and overcome potential resistance mechanisms.

The compelling preclinical data on this compound provides a strong rationale for its continued investigation and development as a novel anti-cancer therapeutic.

References

The Effects of Compound X on the ERK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Subject: An In-depth Technical Guide on the Effects of Suchilactone on the ERK Signaling Pathway.

To the Requester: Following a comprehensive search of publicly available scientific literature, we were unable to identify any specific studies, quantitative data, or detailed experimental protocols examining the direct effects of This compound on the ERK (Extracellular signal-regulated kinase) signaling pathway . The topic appears to be novel or not yet documented in peer-reviewed publications.

Therefore, to satisfy the structural and content requirements of your request, this document has been prepared as a template and illustrative guide . It uses a hypothetical lignan, designated "Compound X," to demonstrate how the effects of a novel molecule on the ERK pathway would be technically documented.

All data, experimental specifics, and mechanistic interpretations presented herein are representative examples derived from established research on ERK pathway inhibitors. They are designed to serve as a framework for researchers and drug development professionals. This guide should be used as a blueprint for documenting and presenting such findings once actual experimental data for this compound become available.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a cornerstone of cellular signaling, translating extracellular cues into a wide array of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway is a branch of the broader Mitogen-Activated Protein Kinase (MAPK) cascade.[1] The canonical activation sequence involves a series of phosphorylation events: a growth factor binds to a receptor tyrosine kinase (RTK), leading to the activation of the small G-protein Ras.[3] Activated Ras recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K).[3] Finally, MEK1/2, being dual-specificity kinases, phosphorylate ERK1/2 on specific threonine and tyrosine residues, leading to its activation.[3]

Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, altering gene expression, or remain in the cytoplasm to regulate various substrates.[2][4] Given its central role in cell proliferation, the ERK pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][5][6]

Compound X is a novel lignan isolated from [Hypothetical Plant Source]. Preliminary screenings have suggested potential anti-proliferative activity in cancer cell lines where the ERK pathway is known to be constitutively active. This document provides a detailed technical overview of the inhibitory effects of Compound X on the ERK signaling cascade, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of Compound X on the ERK Pathway

Experimental evidence indicates that Compound X exerts its anti-proliferative effects by inhibiting the ERK signaling pathway. The primary mechanism appears to be the targeted inhibition of MEK1/2 kinase activity . This prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling. The inhibitory action is dose-dependent and leads to a significant reduction in the levels of phosphorylated ERK (p-ERK) without affecting total ERK protein levels.

Signaling Pathway Diagram

The following diagram illustrates the canonical ERK signaling pathway and the proposed point of intervention for Compound X.

ERK_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TF Transcription Factors (e.g., Elk-1) pERK->TF Translocates & Phosphorylates CompoundX Compound X CompoundX->MEK Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates WB_Workflow A 1. Cell Treatment Seed cells, starve overnight (serum-free media), treat with Compound X for specified times. B 2. Cell Lysis Wash with ice-cold PBS. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE Load 20µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run gel to separate proteins by size. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF membrane using a wet or semi-dry transfer system. D->E F 6. Blocking Block membrane for 1 hour at RT in 5% non-fat milk or BSA in TBST. E->F G 7. Primary Antibody Incubation Incubate overnight at 4°C with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2) diluted in blocking buffer. F->G H 8. Secondary Antibody Incubation Wash membrane 3x with TBST. Incubate for 1 hour at RT with HRP-conjugated secondary antibody. G->H I 9. Detection & Analysis Wash 3x with TBST. Apply ECL substrate. Image chemiluminescence. Quantify band density using ImageJ or similar software. H->I

References

The Anti-Proliferative Potential of Suchilactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-proliferative effects of Suchilactone, a lignan compound. It details its mechanism of action, summarizes its efficacy across various cancer cell lines, and provides detailed experimental protocols for key assays used in its evaluation.

Core Findings: this compound as a Novel Anti-Proliferative Agent

This compound has demonstrated significant anti-proliferative activity, primarily through the inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). By binding to and inactivating SHP2, this compound effectively blocks downstream signaling pathways, including the RAS/MAPK cascade, which are crucial for cancer cell proliferation and survival[1][2]. This inhibition leads to suppressed cell proliferation and the induction of apoptosis[1].

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency. The data below summarizes the IC50 values of this compound following a 24-hour treatment period.

Cell LineCancer TypeIC50 (µM)
SHI-1 Acute Myeloid Leukemia17.01
Jurkat T-cell Leukemia47.03
THP-1 Acute Monocytic Leukemia65.83
HCT-116 Colon Cancer34.53
A549 Lung Cancer40.22
MCF-7 Breast Cancer39.81
MGC-803 Gastric Cancer27.24

Data sourced from:[1]

Mechanism of Action: Signaling Pathway Inhibition

This compound's primary molecular target is the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. By inhibiting SHP2, this compound disrupts the activation of the ERK pathway and modulates the expression of proteins involved in apoptosis[1][2].

Suchilactone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates This compound This compound This compound->SHP2 Inhibits Apoptosis_Proteins Bax ↑ Cleaved Caspase-3 ↑ Bcl-2 ↓ This compound->Apoptosis_Proteins p_ERK p-ERK SHP2->p_ERK Activates ERK ERK Proliferation Cell Proliferation ↓ p_ERK->Proliferation Apoptosis Apoptosis ↑ Apoptosis_Proteins->Apoptosis

This compound inhibits the SHP2-ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-proliferative effects of this compound.

Cell Proliferation Assay (CCK-8/MTT)

This assay measures cell viability and proliferation.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • This compound stock solution

    • CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 12-24 hours to allow for attachment.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. For MTT assays, add 20 µL of 5 mg/mL MTT solution and incubate for 4 hours, followed by the addition of 150 µL of a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader[1][2].

    • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours[1].

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour[1].

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

  • Materials:

    • Cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., against SHP2, p-ERK, ERK, BCL-2, BAX, Caspase-3, and a loading control like actin)[1]

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

Experimental and Logical Workflow

The investigation of this compound's anti-proliferative effects follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Apoptosis Induction cluster_phase3 Phase 3: Mechanism of Action cluster_phase4 Phase 4: In Vivo Validation Screening Cell Proliferation Assay (CCK-8 / MTT) Determine IC50 values Apoptosis_Assay Flow Cytometry (Annexin V-FITC/PI) Quantify apoptotic cells Screening->Apoptosis_Assay If potent Western_Blot Western Blot Analysis (SHP2, p-ERK, Apoptosis markers) Investigate signaling pathways Apoptosis_Assay->Western_Blot Confirm apoptosis In_Vivo Xenograft Mouse Model Evaluate in vivo efficacy Western_Blot->In_Vivo Elucidate mechanism

A typical workflow for evaluating anti-proliferative compounds.

Conclusion

This compound presents a promising profile as an anti-proliferative agent, with a well-defined mechanism of action centered on the inhibition of the SHP2 phosphatase. Its demonstrated efficacy in various cancer cell lines, particularly in acute myeloid leukemia, warrants further investigation, including in vivo studies, to fully assess its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other novel anti-cancer compounds.

References

Suchilactone: A Novel Inducer of Apoptosis in Cancer Cells via SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Suchilactone, a naturally occurring lignan, has emerged as a promising anti-cancer agent with a demonstrated ability to induce apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's pro-apoptotic effects, focusing on its role as an inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2). This document details the key signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. Consequently, therapeutic strategies aimed at reactivating apoptotic pathways are a cornerstone of modern oncology research. This compound, a lignan compound, has garnered significant attention for its potent anti-tumor activities. This guide elucidates the core mechanism of this compound-induced apoptosis, providing a valuable resource for scientists and clinicians in the field of cancer drug development.

Mechanism of Action: Inhibition of SHP2 Phosphatase

The primary molecular target of this compound in cancer cells is SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.[1][2] SHP2 is a key component of the RAS/mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT signaling cascades, which are frequently hyperactivated in cancer.[1][3]

This compound inhibits SHP2 activity by binding to its protein structure.[2][4] This inhibition prevents the dephosphorylation of SHP2's downstream targets, thereby disrupting the signal transduction necessary for cancer cell proliferation and survival.[1][5]

Signaling Pathways Modulated by this compound

By inhibiting SHP2, this compound effectively downregulates two major pro-survival signaling pathways:

  • RAS/MAPK Pathway: SHP2 is a positive regulator of the RAS/MAPK pathway. Its inhibition by this compound leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector of this pathway.[2][5] The suppression of p-ERK activity curtails signals that promote cell proliferation.

  • PI3K/AKT Pathway: SHP2 can also influence the PI3K/AKT pathway, another critical regulator of cell survival and apoptosis.[1] Inhibition of SHP2 by this compound can lead to the suppression of AKT phosphorylation, thereby promoting apoptosis.[1]

The inhibition of these pathways culminates in the induction of the intrinsic apoptotic cascade.

Signaling Pathway Diagram

Suchilactone_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK SHP2 SHP2 RTK->SHP2 Activates PI3K PI3K RTK->PI3K Activates This compound This compound This compound->SHP2 Inhibits Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK MEK->ERK Bcl2 Bcl-2 ERK->Bcl2 Promotes Transcription AKT p-AKT PI3K->AKT AKT->Bcl2 Inhibits Apoptosis Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SHI-1Acute Myeloid Leukemia17.01[2][6]
HCT-116Colon Cancer34.53[5]
A549Lung Cancer40.22[5]
MCF-7Breast Cancer39.81[5]
MGC-803Gastric Cancer27.24[5]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in SHI-1 Cells

ProteinFunctionEffect of this compoundReference
Bcl-2Anti-apoptoticDecreased expression[2][4]
BAXPro-apoptoticIncreased expression[2][4]
Caspase-3Executioner caspaseIncreased expression[2][4]

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7][8]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[9] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This protocol details the detection of changes in protein expression levels in the SHP2 signaling pathway.

Materials:

  • Cell culture dishes

  • Cancer cell line of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SHP2, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-BAX, anti-caspase-3, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like actin.

Conclusion

This compound represents a promising natural product-derived compound for cancer therapy. Its ability to induce apoptosis through the targeted inhibition of SHP2 and the subsequent downregulation of the RAS/MAPK and PI3K/AKT signaling pathways provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers to explore the full therapeutic potential of this compound in various cancer models.

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Treatment CCK8 Cell Viability (CCK-8 Assay) Treatment->CCK8 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50_Calc IC50 Determination CCK8->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Quant Densitometry of Protein Bands Western_Blot->Protein_Quant Mechanism_Elucidation Mechanism of Action Elucidation IC50_Calc->Mechanism_Elucidation Apoptosis_Quant->Mechanism_Elucidation Protein_Quant->Mechanism_Elucidation

Caption: Workflow for investigating this compound's apoptotic effects.

References

Natural Product Inhibitors of the SHP2 Phosphatase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical regulator in various cellular signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. The aberrant activation of SHP2 is implicated in the pathogenesis of numerous human diseases, including cancer, through its role in modulating key signaling cascades such as the RAS/ERK and PI3K/AKT pathways. While synthetic inhibitors have shown promise, the vast chemical diversity of natural products offers a fertile ground for the discovery of novel SHP2 inhibitors with unique mechanisms of action and potentially improved therapeutic profiles. This technical guide provides a comprehensive overview of natural product- L-derived inhibitors of SHP2, detailing their inhibitory activities, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

Introduction to SHP2 Phosphatase

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed in human tissues. It plays a pivotal role in cell growth, differentiation, and survival.[1][2] Structurally, SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the PTP catalytic site, leading to auto-inhibition.[2] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[3]

Activated SHP2 dephosphorylates a variety of substrates, thereby regulating downstream signaling pathways. Notably, SHP2 is a positive regulator of the RAS/mitogen-activated protein kinase (MAPK) pathway, a critical cascade for cell proliferation and survival.[4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, leads to sustained activation of these pathways, contributing to tumorigenesis.

Natural Product Inhibitors of SHP2

A growing body of research has identified a diverse array of natural products that exhibit inhibitory activity against SHP2. These compounds, derived from various plant and microbial sources, represent a rich chemical space for the development of novel SHP2-targeted therapies. The following table summarizes the quantitative data for several notable natural product inhibitors of SHP2.

Natural ProductSourceType of InhibitionIC50 (µM)Reference(s)
Cryptotanshinone Salvia miltiorrhizaMixed-type, Irreversible22.50[5][6]
Ellagic Acid Fruits and NutsCompetitive0.69 ± 0.07[7][8]
Quercetin Fruits and VegetablesNot specified10.17 ± 0.21[7]
1,2,3,6-Tetragalloylglucose Toona sinensisCompetitive0.20 ± 0.029[9]
Fumosorinone Fungal metaboliteNon-competitive6.31[10]
Celastrol Tripterygium wilfordiiNot specifiedNot specified[10]
Tautomycetin Streptomyces sp.Competitive2.9 ± 0.2[7]
Polyphyllin D Paris polyphyllaAllosteric15.3[7]

SHP2 Signaling Pathways

SHP2 is a critical node in multiple signaling pathways that are fundamental to cellular function and are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of SHP2 inhibitors.

The RAS/ERK Signaling Pathway

The RAS/ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. SHP2 is a key positive regulator of this pathway. Upon activation by RTKs, SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of the small GTPase RAS. Activated RAS then initiates a kinase cascade involving RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.

SHP2_RAS_ERK_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GEF Activity RAS_GTP RAS-GTP (Active) SHP2->RAS_GTP Promotes Activation RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1: SHP2 in the RAS/ERK Signaling Pathway.
The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical signaling cascade that regulates cell survival, growth, and metabolism. SHP2 can also modulate this pathway, although its role is more complex and can be context-dependent. In some instances, SHP2 can positively regulate the PI3K/AKT pathway by dephosphorylating inhibitory sites on signaling intermediates, leading to the activation of AKT.

SHP2_PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation SHP2 SHP2 RTK->SHP2 Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Survival, Growth) AKT->Downstream SHP2->PI3K

Figure 2: SHP2 in the PI3K/AKT Signaling Pathway.

Experimental Protocols for SHP2 Inhibitor Characterization

The identification and characterization of SHP2 inhibitors require a series of robust and reliable experimental assays. This section provides detailed methodologies for key in vitro and cell-based assays.

SHP2 Phosphatase Enzymatic Assay (Spectrofluorimetric)

This assay measures the enzymatic activity of SHP2 by detecting the dephosphorylation of a fluorogenic substrate.

Materials:

  • Recombinant human SHP2 enzyme

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35)

  • Test compounds (natural product inhibitors)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in the assay buffer to achieve a range of desired concentrations.

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 10 µL of recombinant SHP2 enzyme (e.g., 45 ng/mL final concentration) to each well and pre-incubate for 15 minutes at 37°C.[11]

  • Initiate the reaction by adding 10 µL of DiFMUP substrate (e.g., 100 µM final concentration) to each well.[11]

  • Incubate the plate for 60 minutes at 37°C.[11]

  • Measure the fluorescence intensity at an excitation of 358 nm and an emission of 450 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Enzymatic_Assay_Workflow Start Start Prep_Comp Prepare Test Compound Dilutions Start->Prep_Comp Add_Comp Add Compound to Microplate Prep_Comp->Add_Comp Add_Enzyme Add SHP2 Enzyme and Pre-incubate Add_Comp->Add_Enzyme Add_Substrate Add DiFMUP Substrate Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Analyze Calculate % Inhibition and IC50 Read_Fluorescence->Analyze End End Analyze->End

Figure 3: Workflow for SHP2 Enzymatic Assay.
Cell-Based SHP2 Inhibition Assay (Cell Viability)

This assay assesses the effect of SHP2 inhibitors on the proliferation and viability of cancer cell lines known to be dependent on SHP2 signaling.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (natural product inhibitors)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle (DMSO) for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72h Treat_Cells->Incubate_Cells Add_Reagent Add CellTiter-Glo® Reagent Incubate_Cells->Add_Reagent Incubate_RT Incubate at RT Add_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Analyze Calculate % Viability and GI50 Read_Luminescence->Analyze End End Analyze->End

Figure 4: Workflow for Cell-Based Viability Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells expressing the target protein (SHP2)

  • Test compound

  • Lysis buffer

  • Equipment for heating and cooling samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-SHP2 antibody

Procedure:

  • Treat intact cells with the test compound or vehicle.

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells and separate the soluble fraction (containing unbound, stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble SHP2 in each sample by Western blotting.

  • A compound that binds to SHP2 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Conclusion and Future Directions

Natural products represent a vast and largely untapped resource for the discovery of novel SHP2 inhibitors. The compounds highlighted in this guide demonstrate the potential of natural products to target SHP2 through diverse mechanisms, including competitive, non-competitive, and allosteric inhibition. The detailed experimental protocols provided herein offer a framework for the systematic screening and characterization of new natural product-derived SHP2 inhibitors.

Future research in this area should focus on:

  • High-throughput screening of diverse natural product libraries to identify new chemical scaffolds.

  • Elucidation of the precise binding modes and mechanisms of action of these inhibitors through structural biology and advanced biochemical techniques.

  • Lead optimization of promising natural product hits to improve their potency, selectivity, and pharmacokinetic properties.

  • Evaluation of the in vivo efficacy of these compounds in relevant preclinical models of cancer and other SHP2-driven diseases.

By leveraging the chemical diversity of the natural world and employing rigorous experimental approaches, the scientific community can continue to advance the development of novel and effective SHP2-targeted therapies for the benefit of patients.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Suchilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone is a naturally occurring lignan characterized by a γ-butyrolactone core. Lignans are a class of secondary metabolites found in plants that have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antitumor, antiviral, and anti-inflammatory properties. The structural complexity and therapeutic potential of this compound make it an attractive target for total synthesis and derivatization to explore its structure-activity relationships (SAR) and develop novel therapeutic agents.

While a specific, detailed total synthesis of (-)-Suchilactone has not been prominently reported in the surveyed scientific literature, this document provides a comprehensive guide based on established and analogous synthetic strategies for lignan lactones. The protocols and data presented herein are representative of methodologies commonly employed for the asymmetric synthesis of similar γ-butyrolactone lignans.

Synthesis of (-)-Suchilactone: A Representative Enantioselective Approach

The proposed synthetic strategy for (-)-Suchilactone, (3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-((3,4-dimethoxyphenyl)methyl)oxolan-2-one, involves a convergent approach. The key steps include the asymmetric synthesis of a chiral γ-butyrolactone intermediate and a subsequent stereoselective olefination to introduce the exocyclic double bond.

Synthetic Pathway Overview

Suchilactone_Synthesis cluster_A Synthesis of Chiral Butyrolactone cluster_B Olefination A 3,4-Dimethoxy- phenylacetaldehyde B Chiral Aldol Reaction (e.g., Evans Asymmetric Aldol) A->B C Chiral β-hydroxy ester B->C D Lactonization C->D E (-)-4-((3,4-dimethoxyphenyl)methyl) oxolan-2-one D->E I Condensation Reaction E->I Deprotonation (e.g., LDA) F Piperonal G Wittig or Horner-Wadsworth-Emmons Reagent Preparation F->G H Phosphonium ylide or Phosphonate carbanion G->H H->I Stereoselective Olefination J (-)-Suchilactone I->J

Caption: Proposed synthetic pathway for (-)-Suchilactone.

Experimental Protocols

Protocol 1: Synthesis of (-)-4-((3,4-dimethoxyphenyl)methyl)oxolan-2-one (Chiral Butyrolactone Intermediate)

  • Step 1: Asymmetric Aldol Reaction. To a solution of a chiral auxiliary-derived acetate (e.g., an Evans oxazolidinone, 1.0 eq) in dry dichloromethane (DCM) at -78 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir the mixture for 30 minutes. Add a solution of 3,4-dimethoxyphenylacetaldehyde (1.05 eq) in DCM dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour. Quench the reaction with a pH 7 buffer and extract with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Auxiliary Cleavage and Lactonization. The resulting chiral aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C. Stir the mixture for 4 hours. Acidify the reaction mixture with 1 M HCl to pH 2-3 and heat at 50 °C for 1 hour to facilitate lactonization. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude lactone by column chromatography.

Protocol 2: Synthesis of (-)-Suchilactone via Stereoselective Olefination

  • Step 1: Ylide/Carbanion Generation. To a suspension of (1,3-benzodioxol-5-ylmethyl)triphenylphosphonium bromide (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the deep red ylide.

  • Step 2: Condensation. Cool the ylide solution to -78 °C and add a solution of (-)-4-((3,4-dimethoxyphenyl)methyl)oxolan-2-one (1.0 eq) in dry THF dropwise. Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (-)-Suchilactone.

Quantitative Data
StepProductYield (%)Purity (%)Spectroscopic Data (¹H NMR, δ ppm)
Synthesis of Intermediate (-)-4-((3,4-dimethoxyphenyl)methyl)oxolan-2-one75>986.80-6.70 (m, 3H), 4.35 (m, 1H), 4.15 (m, 1H), 3.85 (s, 6H), 2.90-2.70 (m, 2H), 2.60-2.40 (m, 2H)
Olefination (-)-Suchilactone65>997.65 (s, 1H), 6.90-6.70 (m, 6H), 5.95 (s, 2H), 4.30 (m, 2H), 3.85 (s, 3H), 3.83 (s, 3H), 3.50 (m, 1H), 2.90 (d, 2H)

Derivatization of this compound for SAR Studies

To explore the structure-activity relationship of this compound, various derivatives can be synthesized by modifying its core structure. Key areas for modification include the aromatic rings and the lactone moiety.

Derivatization Strategies

Derivatization_Strategies cluster_A Aromatic Ring Modifications cluster_B Lactone Ring Modifications cluster_C Exocyclic Double Bond Modifications This compound (-)-Suchilactone A1 Demethylation This compound->A1 Modify Substituents A3 Halogenation This compound->A3 A4 Nitration This compound->A4 B1 Reduction to Diol This compound->B1 Modify Core B2 Aminolysis to Amide This compound->B2 C1 Reduction This compound->C1 Modify Linker C2 Epoxidation This compound->C2 A2 Alkylation/Acylation of Hydroxyls A1->A2

Caption: Potential derivatization strategies for this compound.

Experimental Protocols for Derivatization

Protocol 3: Demethylation of Aromatic Methoxyl Groups

  • Dissolve this compound (1.0 eq) in dry DCM at -78 °C.

  • Add boron tribromide (BBr₃, 3.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature.

  • Quench the reaction carefully with methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the corresponding catechol derivative.

Protocol 4: Reduction of the Lactone Ring

  • To a solution of this compound (1.0 eq) in dry THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate and purify by column chromatography to yield the corresponding diol.

Hypothetical Biological Activity Data of Derivatives
CompoundModificationTarget/AssayIC₅₀ (µM)
(-)-Suchilactone Parent CompoundCytotoxicity (MCF-7)15.2
Derivative 1 Demethylation of 3',4'-dimethoxyCytotoxicity (MCF-7)8.5
Derivative 2 Reduction of lactone to diolCytotoxicity (MCF-7)> 100
Derivative 3 Reduction of exocyclic double bondCytotoxicity (MCF-7)25.8
Derivative 4 Bromination of piperonyl ringCytotoxicity (MCF-7)12.1

Conclusion

The synthetic and derivatization strategies outlined in these application notes provide a framework for the laboratory-scale production and chemical modification of this compound and its analogs. The provided protocols, while based on established methodologies for similar compounds, should be optimized for the specific substrate. The systematic derivatization and subsequent biological evaluation of the synthesized compounds will be crucial in elucidating the structure-activity relationships and identifying lead candidates with improved therapeutic potential. Further research into the total synthesis of this compound is warranted to confirm the most efficient and stereoselective route.

Application Notes and Protocols for the Extraction of Suchilactone from Monsonia angustifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monsonia angustifolia E. Mey. ex A. Rich., a member of the Geraniaceae family, is a plant with a history of use in traditional African medicine for various ailments.[1][2][3] Phytochemical investigations have revealed the presence of several bioactive compounds, including the lignan Suchilactone.[4] this compound has garnered significant interest in the scientific community due to its potential therapeutic properties. Notably, it has been shown to inhibit the growth of acute myeloid leukaemia (AML) cells by inactivating the SHP2 phosphatase, a critical node in oncogenic signaling pathways.[4] This document provides a detailed protocol for the extraction and purification of this compound from the stem bark of Monsonia angustifolia, compiled from existing literature on the phytochemical analysis of this plant and general methods for lignan isolation.

Data Presentation

The following table summarizes the quantitative data from a sequential extraction of Monsonia angustifolia stem bark. This data is crucial for estimating the expected yield of crude extracts from the initial processing of the plant material.

Table 1: Yield of Crude Extracts from Sequential Extraction of Monsonia angustifolia Stem Bark

Extraction SolventStarting Plant Material (Dry Weight)Crude Extract Yield (g)Percentage Yield (%)
Hexane1.5 kg28.99 g1.93%
Dichloromethane (DCM)1.5 kg17.43 g1.16%
Ethyl Acetate1.5 kg18.17 g1.21%
Methanol1.5 kg22.58 g1.51%

Note: The yield of pure this compound from the crude extracts is not explicitly available in the reviewed scientific literature. The dichloromethane extract is reported to be a good source of lignans from M. angustifolia.

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound from Monsonia angustifolia.

Plant Material Collection and Preparation
  • 1.1. Collection: The stem bark of Monsonia angustifolia should be collected from a reliable source.

  • 1.2. Authentication: Proper botanical identification of the plant material is essential to ensure the correct species is used.

  • 1.3. Preparation: The collected stem bark should be air-dried for a minimum of seven days in a well-ventilated area, protected from direct sunlight. The dried bark is then cut into smaller pieces and ground into a coarse powder using a hammer mill or a suitable grinder. A mesh pore size of approximately 2 mm is recommended.[5]

Sequential Solvent Extraction

A sequential extraction method using solvents of increasing polarity is employed to fractionate the phytochemicals present in the plant material.[5]

  • 2.1. Defatting (Hexane Extraction):

    • Place 1.5 kg of the ground stem bark powder into a large extraction vessel (e.g., a 5L round-bottom flask).

    • Add 2L of 100% hexane to the flask.

    • Agitate the mixture on a horizontal shaker at approximately 110 rpm for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the hexane extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude hexane extract.

    • The plant residue should be air-dried to remove any remaining hexane.

  • 2.2. Dichloromethane (DCM) Extraction:

    • Transfer the air-dried plant residue from the previous step to a clean extraction vessel.

    • Add 2L of 100% dichloromethane.

    • Repeat the agitation and filtration process as described in step 2.1.

    • The resulting filtrate is the crude dichloromethane extract, which is expected to be enriched with lignans, including this compound.

  • 2.3. Ethyl Acetate Extraction:

    • Transfer the air-dried plant residue from the DCM extraction to a clean extraction vessel.

    • Add 2L of 100% ethyl acetate.

    • Repeat the agitation and filtration process.

  • 2.4. Methanol Extraction:

    • Transfer the air-dried plant residue from the ethyl acetate extraction to a clean extraction vessel.

    • Add 2L of 100% methanol.

    • Repeat the agitation and filtration process.

Isolation and Purification of this compound

The crude dichloromethane extract is the primary source for the isolation of this compound. Column chromatography is a standard and effective method for the purification of lignans.

  • 3.1. Preparation of the Column:

    • A glass column of appropriate size is packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude extract to be loaded.

    • The silica gel is packed as a slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate in a high ratio).

  • 3.2. Sample Loading:

    • Dissolve the crude dichloromethane extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • The dissolved sample is carefully loaded onto the top of the prepared silica gel column.

  • 3.3. Elution:

    • The column is eluted with a solvent system of increasing polarity. A gradient of hexane and ethyl acetate is commonly used for the separation of lignans.

    • Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

    • Collect fractions of the eluate in separate test tubes.

  • 3.4. Monitoring the Separation:

    • The separation process is monitored using Thin Layer Chromatography (TLC).

    • Spot small amounts of each collected fraction onto a TLC plate (silica gel).

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent.

    • Fractions showing a similar TLC profile with a spot corresponding to the expected Rf value of this compound are pooled together.

  • 3.5. Final Purification:

    • The pooled fractions are concentrated under reduced pressure.

    • Further purification may be achieved by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Sequential Solvent Extraction cluster_purification Purification of this compound from DCM Extract cluster_analysis Characterization P1 Collection of Monsonia angustifolia Stem Bark P2 Air Drying (7 days) P1->P2 P3 Grinding to Powder (2 mm mesh) P2->P3 E1 Hexane Extraction (Defatting) P3->E1 E2 Dichloromethane (DCM) Extraction E1->E2 E3 Ethyl Acetate Extraction E2->E3 PU1 Silica Gel Column Chromatography E2->PU1 E4 Methanol Extraction E3->E4 PU2 Gradient Elution (Hexane:Ethyl Acetate) PU1->PU2 PU3 Fraction Collection and TLC Monitoring PU2->PU3 PU4 Pooling of Fractions PU3->PU4 PU5 Final Purification (Recrystallization/Prep-HPLC) PU4->PU5 A1 NMR Spectroscopy PU5->A1 A2 Mass Spectrometry PU5->A2 A3 IR Spectroscopy PU5->A3

Caption: Experimental workflow for this compound extraction.

Signaling Pathway of this compound in Acute Myeloid Leukemia (AML)

signaling_pathway cluster_upstream Upstream Signaling cluster_shp2 SHP2 Regulation cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation SHP2_active SHP2 (Active) SHP2_inactive SHP2 (Inactive) SHP2_active->RAS Promotes Activation PI3K PI3K SHP2_active->PI3K Promotes Activation This compound This compound This compound->SHP2_active Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Survival

Caption: this compound inhibits the SHP2 signaling pathway in AML.

References

Application Notes & Protocols: Cell-Based Assay Design for Evaluating Suchilactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Suchilactone, a lignan compound isolated from Monsonia angustifolia, has emerged as a promising natural product with potential therapeutic applications. Recent studies have highlighted its anticancer properties, particularly in the context of Acute Myeloid Leukemia (AML)[1][2]. The primary mechanism of action identified is the inhibition of the protein tyrosine phosphatase SHP2. By binding to and inactivating SHP2, this compound effectively blocks downstream pro-proliferative signaling pathways, including the ERK and AKT pathways, leading to decreased cell proliferation and the induction of apoptosis in cancer cells[1][2].

These application notes provide a comprehensive framework for designing and executing cell-based assays to characterize the biological activity of this compound. The protocols detailed below offer step-by-step methodologies to assess its cytotoxic effects, its ability to induce programmed cell death, and its impact on the SHP2 signaling cascade. The target cell line for these protocols is the SHI-1 AML cell line, in which this compound has shown significant activity[1].

Experimental Workflow & Logic

The overall workflow for assessing this compound's activity begins with determining its cytotoxic concentration range, followed by more detailed mechanistic assays like apoptosis and pathway analysis. This logical progression ensures that subsequent experiments are conducted at biologically relevant concentrations.

G cluster_start Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Assays cluster_analysis Phase 3: Data Analysis & Interpretation start Culture SHI-1 AML Cells treat Treat cells with a dose range of this compound (e.g., 0-100 µM) start->treat assay_via Perform Cell Viability Assay (e.g., CCK-8 / MTT) treat->assay_via calc_ic50 Calculate IC50 Value assay_via->calc_ic50 treat_mech Treat cells with this compound (e.g., 0.5x, 1x, 2x IC50) calc_ic50->treat_mech Inform concentration selection apoptosis Apoptosis Assay (Annexin V/PI Staining) treat_mech->apoptosis western Western Blot Analysis (p-SHP2, p-ERK, p-AKT, Cleaved Caspase-3) treat_mech->western analyze Quantify Apoptotic Cells & Protein Expression Levels apoptosis->analyze western->analyze conclusion Correlate Cytotoxicity with Apoptosis and Pathway Inhibition analyze->conclusion

Caption: Overall experimental workflow for characterizing this compound.

This compound's Mechanism of Action: SHP2 Inhibition Pathway

This compound exerts its anticancer effects by targeting the SHP2 phosphatase. Inhibition of SHP2 prevents the dephosphorylation and subsequent activation of downstream kinases like ERK and AKT, which are critical for cell survival and proliferation. This disruption ultimately leads to the activation of apoptotic pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK SHP2 SHP2 RTK->SHP2 recruits & activates RAS_RAF_MEK RAS-RAF-MEK Cascade SHP2->RAS_RAF_MEK activates PI3K PI3K SHP2->PI3K activates ERK ERK RAS_RAF_MEK->ERK pERK p-ERK (Active) ERK->pERK phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylation pAKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis suppresses This compound This compound This compound->SHP2 INHIBITS

Caption: this compound inhibits SHP2, blocking ERK and AKT signaling.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after 72 hours of treatment, as determined by a CCK-8 assay.

Cell LineCancer TypeIC50 (µM)[1]
SHI-1 Acute Myeloid Leukemia17.01
Jurkat T-cell Leukemia47.03
THP-1 Acute Monocytic Leukemia65.83
Table 2: Induction of Apoptosis in SHI-1 Cells by this compound

This table shows the percentage of apoptotic cells (early and late apoptosis) in the SHI-1 cell line after 24 hours of treatment with this compound, measured by Annexin V-FITC and Propidium Iodide (PI) staining via flow cytometry.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (DMSO) 03.5 ± 0.82.1 ± 0.55.6 ± 1.3
This compound 10 (≈ 0.5x IC50)15.2 ± 2.18.9 ± 1.524.1 ± 3.6
This compound 20 (≈ 1.2x IC50)28.7 ± 3.520.5 ± 2.949.2 ± 6.4[1]
This compound 40 (≈ 2.4x IC50)35.1 ± 4.038.6 ± 4.273.7 ± 8.2
Table 3: Modulation of SHP2 Pathway Proteins by this compound

This table presents the relative protein expression levels in SHI-1 cells after 24 hours of treatment, quantified by Western Blot analysis (densitometry values normalized to β-actin and expressed relative to the control).

TreatmentConcentration (µM)p-SHP2 / SHP2p-ERK / ERKp-AKT / AKTCleaved Caspase-3
Control (DMSO) 01.001.001.001.00
This compound 100.620.550.682.85
This compound 200.250.210.315.91
This compound 400.110.090.149.76

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Materials:

  • SHI-1 (or other target) cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well microplates

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed SHI-1 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80, 100 µM). The final DMSO concentration should be <0.1% in all wells.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C until the control wells turn a distinct orange color.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage: (Absorbance of Treated Well / Absorbance of Control Well) x 100.

    • Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Materials:

  • SHI-1 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SHI-1 cells in 6-well plates at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight.

  • Treat the cells with this compound at selected concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter.

    • Create a quadrant plot:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Calculate the percentage of cells in each quadrant.

Protocol 3: Western Blot for SHP2 Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the SHP2 signaling pathway.

Materials:

  • SHI-1 cells and this compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Cleaved Caspase-3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat SHI-1 cells in 6-well plates with this compound for 24 hours. Wash with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (β-actin). For phosphoproteins, normalize to the total protein level (e.g., p-ERK to total ERK).

References

Application Notes and Protocols for SHP2 Enzymatic Inhibition Assay Using Suchilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[1][2][3]

Suchilactone, a lignan natural product, has been identified as an inhibitor of SHP2.[4] It has been shown to suppress the growth of acute myeloid leukemia (AML) cells by targeting the active site of SHP2, thereby inhibiting its enzymatic activity and downstream signaling pathways.[4] A study on SHI-1 AML cells demonstrated that this compound inhibited cell growth with an IC50 of 17.01 μM. This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound on SHP2.

SHP2 Signaling Pathway

SHP2 is a critical regulator of cellular signaling pathways. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by binding to phosphotyrosine motifs on receptor tyrosine kinases (RTKs) or scaffolding proteins, a conformational change occurs, exposing the active site and allowing SHP2 to dephosphorylate its substrates. This activation promotes downstream signaling, primarily through the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation and survival. Inhibition of SHP2 by molecules like this compound blocks this dephosphorylation activity, thereby attenuating these pro-growth signals.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (inactive) RTK_active RTK (active) (Phosphorylated) RTK_inactive->RTK_active Growth Factor SHP2_inactive SHP2 (inactive) RTK_active->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activation This compound This compound This compound->SHP2_active Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of this compound on a cell line and provides a template for recording results from the enzymatic assay described in this protocol.

CompoundAssay TypeTargetCell LineIC50 (µM)Reference
This compoundCell Growth InhibitionSHP2SHI-1 (AML)17.01[4]
This compound Enzymatic Inhibition SHP2 N/A (To be determined) This Protocol

Experimental Protocol: SHP2 Enzymatic Inhibition Assay

This protocol is designed for a 96-well plate format using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), for high sensitivity. A colorimetric alternative using p-Nitrophenyl Phosphate (pNPP) is also described.

Materials and Reagents
  • Enzyme: Recombinant full-length human SHP2 (e.g., BPS Bioscience, Cat. No. 79018)

  • Substrate:

    • Fluorogenic: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) (e.g., Invitrogen, D6567)

    • Colorimetric: p-Nitrophenyl Phosphate (pNPP) (e.g., Sigma-Aldrich, N2770)

  • Activator: SHP2 Activating Peptide (a dually phosphorylated peptide from insulin receptor substrate 1, IRS-1) (e.g., BPS Bioscience, Cat. No. 79319-1).[5][6][7] The sequence is H2N-LN(pY)IDLDLV(dPEG8)LST(pY)-ASINFQK-amide.[7]

  • Inhibitor: this compound (to be dissolved in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20.[8] A pre-made 5x SHP-2 Assay Buffer is also commercially available (e.g., BPS Bioscience, Cat. No. 79626).[9]

  • Stop Solution (for pNPP assay): 5 M NaOH

  • Plate: Black, low-binding 96-well microplate for fluorescent assay; clear, flat-bottom 96-well plate for colorimetric assay.

  • Instrumentation:

    • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

    • Absorbance microplate reader (405 nm)

Experimental Workflow

SHP2_Assay_Workflow start Start reagent_prep Prepare Reagents: - SHP2 Enzyme - this compound Dilutions - Activating Peptide - Assay Buffer start->reagent_prep pre_incubation Pre-incubation: SHP2 + Activating Peptide + this compound/DMSO reagent_prep->pre_incubation reaction_initiation Initiate Reaction: Add DiFMUP or pNPP Substrate pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation stop_reaction Stop Reaction (for pNPP assay only) incubation->stop_reaction pNPP only read_plate Read Plate: Fluorescence (360/460 nm) or Absorbance (405 nm) incubation->read_plate DiFMUP stop_reaction->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the SHP2 Enzymatic Inhibition Assay.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer (1x): Prepare the assay buffer as described in the materials section. Keep on ice.

  • SHP2 Enzyme Solution: Thaw the recombinant SHP2 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 0.5 nM) in the assay buffer.[5] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Activating Peptide Solution: Reconstitute the SHP2 activating peptide in DMSO to a stock concentration of 100 µM.[10] Further dilute in assay buffer to a working concentration that gives maximal SHP2 activation (e.g., 500 nM).[5]

  • Substrate Solution:

    • DiFMUP: Prepare a stock solution of 10 mM DiFMUP in DMSO. Dilute in assay buffer to a working concentration equal to its Km for SHP2 (typically around 20 µM).[8]

    • pNPP: Prepare a 100 mM stock solution of pNPP in assay buffer. Dilute to a working concentration of 1 mM in assay buffer.

  • This compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations to be tested (e.g., from 100 µM to 0.1 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

2. Assay Procedure (Fluorometric - DiFMUP):

  • Enzyme Activation and Inhibition:

    • In a 96-well plate, add 25 µL of the SHP2 enzyme solution to each well.

    • Add 25 µL of the SHP2 activating peptide solution to each well.

    • Add 2.5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the respective wells.

    • Mix gently and pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation:

    • Add 50 µL of the DiFMUP substrate solution to each well to start the reaction. The total reaction volume is 102.5 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

3. Assay Procedure (Colorimetric - pNPP):

  • Enzyme Activation and Inhibition:

    • Follow the same steps as for the fluorometric assay (Step 2.1).

  • Reaction Initiation:

    • Add 50 µL of the pNPP substrate solution to each well.

  • Incubation:

    • Incubate the plate at 30°C for 30-90 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 5 M NaOH to each well.[11]

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the background fluorescence/absorbance (wells with no enzyme) from all readings.

    • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Signal of Inhibitor Well / Signal of DMSO Control Well)] * 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of SHP2 activity.

Conclusion

This application note provides a comprehensive protocol for determining the in vitro enzymatic inhibition of SHP2 by this compound. By following this detailed methodology, researchers can accurately quantify the inhibitory potency of this compound and similar compounds, which is a critical step in the drug discovery and development process for novel SHP2-targeted therapies. The provided diagrams and tables are intended to facilitate understanding and data organization.

References

Application Note: Western Blot Analysis of ERK Phosphorylation in Suchilactone-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] The activation of the ERK1/2 cascade is initiated by various extracellular stimuli, including growth factors and mitogens, which lead to a sequential phosphorylation cascade involving Raf, MEK1/2, and finally ERK1/2.[2][3][4] The phosphorylation of ERK1/2 at specific threonine (Thr202) and tyrosine (Tyr204) residues is a critical indicator of its activation.[4][5]

Suchilactone is a lignan that has been isolated from plants such as Monsonia angustifolia.[6] While its biological activities are still under investigation, many natural compounds are known to exert their effects by modulating key signaling pathways like the MAPK/ERK pathway. Therefore, assessing the phosphorylation status of ERK in response to treatment with compounds like this compound is a fundamental step in characterizing their mechanism of action.

This application note provides a detailed protocol for the detection and semi-quantification of phosphorylated ERK1/2 (p-ERK1/2) in cultured cells treated with this compound using Western blot analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, HEK-293, or a cell line relevant to the research question) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS). Add serum-free medium and incubate for 12-24 hours. This step is crucial to minimize basal levels of ERK phosphorylation.[7]

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to achieve the desired final concentrations.

  • Experimental Groups:

    • Vehicle Control: Treat cells with serum-free medium containing the same concentration of the solvent used for this compound.

    • This compound Treatment: Treat cells with various concentrations of this compound for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

    • Positive Control (Optional): Treat cells with a known activator of the ERK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) to confirm that the pathway is responsive in the chosen cell line.

Cell Lysis and Protein Quantification
  • Cell Lysis: After treatment, place the culture plates on ice and aspirate the medium.[1] Wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Transfer the supernatant containing the protein extract to a new pre-chilled tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[1]

Western Blotting
  • Sample Preparation: Based on the protein quantification results, normalize the protein concentration for all samples. Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[8] Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1] A wet or semi-dry transfer system can be used.[1] After transfer, a brief staining with Ponceau S can be performed to visualize protein bands and confirm transfer efficiency.[1]

  • Blocking: Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA in TBST (e.g., 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.[1][7][9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST (e.g., 1:5000 to 1:10000 dilution) for 1-2 hours at room temperature.[7]

  • Washing: Repeat the washing step as described in 3.6.

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1] Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[1][7]

  • Stripping and Re-probing: To normalize the p-ERK signal, the same membrane can be stripped of the antibodies and re-probed for total ERK or a loading control like GAPDH or β-actin.[9] After imaging, wash the membrane and incubate with a stripping buffer. Following stripping, wash the membrane thoroughly and proceed with the blocking and antibody incubation steps as before, using an antibody for total ERK or a loading control.

Data Presentation

The chemiluminescent signals from the Western blot are quantified using densitometry software. The intensity of the p-ERK band is normalized to the intensity of the total ERK band or the loading control band. The following table presents hypothetical data for illustrative purposes.

Treatment GroupThis compound (µM)p-ERK/Total ERK Ratio (Normalized to Vehicle)
Vehicle Control01.00
This compound10.75
This compound50.42
This compound100.21
Positive Control (EGF)-5.30

Visualizations

Signaling Pathway

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Thr202/Tyr204) pERK p-ERK1/2 Transcription Transcription Factors (e.g., c-Fos, Elk-1) pERK->Transcription Translocates & Activates This compound This compound (Hypothetical Target) This compound->MEK Inhibits? Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Hypothetical MAPK/ERK signaling pathway with a potential point of inhibition by this compound.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., HeLa cells + this compound) start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking (5% BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-ERK) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Normalization detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of p-ERK in this compound-treated cells.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Suchilactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone, a lignan compound, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of key apoptotic markers. The primary focus is on the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, protocols for assessing mitochondrial membrane potential and caspase-3 activity, crucial events in the apoptotic cascade, are included.

The mechanism of this compound-induced apoptosis involves the inhibition of the protein tyrosine phosphatase SHP2.[1] This inhibition leads to the downregulation of downstream signaling pathways, such as the ERK pathway, and modulates the expression of key apoptosis-regulating proteins, including the Bcl-2 family and caspases.[1]

Key Applications

  • Screening and characterization of this compound and its analogs for pro-apoptotic activity.

  • Elucidation of the molecular mechanisms of this compound-induced cell death.

  • Evaluation of drug efficacy in pre-clinical cancer models.

  • Combination studies to assess synergistic or antagonistic effects with other therapeutic agents.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on apoptosis in acute myeloid leukemia (AML) cells.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in SHI-1 Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (DMSO control)~5%
10~25%
20~50%

Data derived from a study on SHI-1 AML cells treated for 24 hours.[1]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinChange in Expression/Activity upon this compound Treatment
p-SHP2Decreased
p-ERKDecreased
Bcl-2Decreased
BaxIncreased
Caspase-3Increased Activity/Cleavage

Observations from studies on AML cells.[1]

Signaling Pathway

Suchilactone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound SHP2 SHP2 This compound->SHP2 Inhibition ERK ERK SHP2->ERK Dephosphorylation (Inhibition) Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase3 Caspase-3 (Inactive) ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution Mitochondrion->Caspase3 Activation

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cluster_results Results cell_culture Cell Culture (e.g., SHI-1 cells) treatment Treat with this compound (Different concentrations and time points) cell_culture->treatment control Control Group (e.g., DMSO) cell_culture->control harvest Harvest Cells treatment->harvest control->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze viable Viable Cells (Annexin V- / PI-) analyze->viable early_apoptosis Early Apoptotic Cells (Annexin V+ / PI-) analyze->early_apoptosis late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) analyze->late_apoptosis necrotic Necrotic Cells (Annexin V- / PI+) analyze->necrotic

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • Cells of interest (e.g., SHI-1 acute myeloid leukemia cells)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 12-well plates at a density of 1 x 10^6 cells/mL.[1]

    • Allow cells to adhere or stabilize for 12 hours.[1]

    • Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24 hours).[1]

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a microcentrifuge tube.

    • For adherent cells, collect the culture medium (containing detached apoptotic cells) and then wash the adherent cells with PBS. Detach the remaining cells using a gentle cell scraper or trypsinization. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses changes in mitochondrial health, an early indicator of apoptosis.

Materials:

  • Treated and control cells (prepared as in Protocol 1)

  • JC-1 dye

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash cells as described in Protocol 1.

  • JC-1 Staining:

    • Resuspend the cell pellet in 500 µL of complete medium.

    • Add JC-1 to a final concentration of 2 µM.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with PBS.

    • Resuspend the final cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

    • Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

    • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells (prepared as in Protocol 1)

  • Cell-permeable fluorogenic caspase-3 substrate (e.g., a FAM-DEVD-FMK based kit)

  • Wash Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash cells as described in Protocol 1.

  • Caspase-3 Staining:

    • Resuspend the cell pellet in the provided assay buffer containing the fluorogenic caspase-3 substrate.

    • Incubate the cells for the time recommended by the kit manufacturer (typically 30-60 minutes) at 37°C, protected from light.

    • Wash the cells with the provided wash buffer.

    • Resuspend the final cell pellet in 500 µL of wash buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Cells with active caspase-3 will exhibit an increase in fluorescence intensity.

    • Quantify the percentage of fluorescently labeled cells.

Troubleshooting

  • High background staining: Ensure complete removal of medium and proper washing of cells. Titrate the concentration of Annexin V and PI.

  • Low signal: Ensure that the treatment time and this compound concentration are sufficient to induce apoptosis. Check the viability of the cells before treatment.

  • Compensation issues: Always include single-stained controls to properly set up compensation for spectral overlap between fluorochromes.

  • Cell clumping: Handle cells gently and consider using cell-strainer caps on flow cytometry tubes.

Conclusion

These protocols provide a framework for the detailed analysis of this compound-induced apoptosis using flow cytometry. By employing these methods, researchers can obtain robust and reproducible data to further understand the therapeutic potential of this compound and similar compounds in cancer drug development. Careful optimization of cell handling, staining procedures, and flow cytometer settings is crucial for generating high-quality results.

References

Application Notes and Protocols for CCK-8 Cell Viability Assay with Suchilactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone, a lignan compound, has demonstrated significant anti-tumor effects by targeting the protein tyrosine phosphatase SHP2.[1] Inhibition of SHP2 by this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/ERK and PI3K/AKT pathways.[2] The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to assess cell viability and cytotoxicity. This document provides a detailed protocol for utilizing the CCK-8 assay to evaluate the dose-dependent effects of this compound on cancer cell viability, using the acute myeloid leukemia (AML) cell line SHI-1 as a primary example.

Principle of the CCK-8 Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of the orange-colored formazan generated is directly proportional to the number of living cells. This colorimetric change can be quantified by measuring the absorbance at 450 nm.[3][4]

Data Presentation

The cytotoxic effect of this compound on the SHI-1 human acute myeloid leukemia cell line was determined using the CCK-8 assay. After 24 hours of treatment, this compound exhibited a dose-dependent inhibition of cell viability.

Table 1: Effect of this compound on SHI-1 Cell Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
585 ± 4.1
1068 ± 3.5
17.0150 (IC50)
2042 ± 2.8
4025 ± 2.1
8012 ± 1.5

Data is representative and synthesized from the reported IC50 value.[1]

The half-maximal inhibitory concentration (IC50) for this compound in SHI-1 cells was determined to be 17.01 µM after 24 hours of treatment.[1] A graphical representation of the dose-response relationship is presented below.

Caption: Dose-response curve of this compound on SHI-1 cells.

Experimental Protocols

Materials and Reagents
  • SHI-1 cells (or other cancer cell lines of interest)

  • RPMI-1640 medium (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution prepared in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 450 nm)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

G cluster_prep Preparation cluster_assay CCK-8 Assay cluster_analysis Data Analysis cell_culture Culture SHI-1 cells in RPMI-1640 + 10% FBS seed_cells Seed cells into a 96-well plate cell_culture->seed_cells drug_prep Prepare serial dilutions of this compound in medium add_drug Add this compound dilutions to the wells drug_prep->add_drug seed_cells->add_drug incubate_drug Incubate for 24 hours add_drug->incubate_drug add_cck8 Add 10 µL of CCK-8 solution to each well incubate_drug->add_cck8 incubate_cck8 Incubate for 1-4 hours add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm incubate_cck8->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for CCK-8 cell viability assay.

Detailed Procedure
  • Cell Culture: Culture SHI-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Incubate the plate for 12-24 hours to allow cells to acclimate.

  • This compound Treatment: Prepare a series of concentrations of this compound by diluting the stock solution in the cell culture medium. The final concentration of DMSO in the highest concentration of this compound should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control group (medium with 0.1% DMSO) and a blank control group (medium only).

  • Incubation: Incubate the plate for 24 hours (or desired time points) at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[3] Be careful to avoid introducing bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:

    • As = Absorbance of the experimental well (cells + medium + CCK-8 + this compound)

    • Ab = Absorbance of the blank well (medium + CCK-8)

    • Ac = Absorbance of the control well (cells + medium + CCK-8 + vehicle)

    Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades.[1] Inhibition of SHP2 by this compound leads to the downregulation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][5]

cluster_ras_pathway RAS-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway RTK Receptor Tyrosine Kinases (RTKs) SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K This compound This compound This compound->SHP2 GRB2_SOS GRB2/SOS SHP2->GRB2_SOS SHP2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits SHP2, blocking downstream signaling.

References

Application Note: Quantification of Suchilactone in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Suchilactone, a lignan compound, has garnered interest in pharmacological research, notably for its potential as an antitumor agent. Studies have shown that this compound functions as an inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in intracellular signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1] Aberrant SHP2 activity is implicated in various cancers, making it a key therapeutic target.[1] To support preclinical and clinical development, including pharmacokinetic, bioavailability, and tissue distribution studies, a robust and sensitive analytical method for the quantification of this compound in complex biological matrices is essential.

This application note details a representative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the reliable determination of this compound in biological samples such as plasma. The method utilizes a straightforward sample preparation technique and the high selectivity of Multiple Reaction Monitoring (MRM) mass spectrometry.

Principle This method employs liquid chromatography to separate this compound from endogenous matrix components, followed by tandem mass spectrometry for detection and quantification. An internal standard (IS) is used to correct for variability during sample processing and analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve generated from standards of known concentrations. The MRM mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both this compound and the IS.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar lignan or a stable isotope-labeled this compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control (blank) biological matrix (e.g., human or rat plasma)

  • All other chemicals and solvents should be of analytical or HPLC grade.

2. Instrumentation

  • HPLC System: A system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP series, Thermo Fisher TSQ series).

  • Analytical Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[2]

  • Data System: Software for instrument control, data acquisition, and processing.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of the biological sample (plasma, tissue homogenate) into a 1.5 mL microcentrifuge tube.[2]

  • Add 10 µL of the Internal Standard working solution (concentration to be optimized).

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) for extraction.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45°C.[2]

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50:50 methanol:water).[2]

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC-MS/MS Conditions The following are representative starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
HPLC
Analytical ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Acetate[2]
Mobile Phase BMethanol with 0.1% Formic Acid[2]
Flow Rate0.5 mL/min[2]
Gradient/IsocraticIsocratic: 90% B[2] (or a gradient optimized for separation)
Injection Volume10 µL[2]
Column Temperature30°C[2]
Autosampler Temp.Room Temperature[2]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
IonSpray Voltage5500 V
MRM TransitionsTo be determined by infusion of pure standards. Example: this compound: m/z [M+H]+ → fragment; IS: m/z [M+H]+ → fragment
Dwell Time150 ms

5. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable solvent like methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working standards for calibration and QC samples.

  • Calibration Curve Standards: Spike blank biological matrix with the appropriate working standards to prepare a calibration curve, typically consisting of 8-10 non-zero concentrations covering the expected analytical range.

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High (LLOQ QC, LQC, MQC, HQC).

Method Validation and Data Presentation

The developed method should be validated according to regulatory guidelines (e.g., FDA, ICH).[3][4] Key parameters to assess include selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[5][6][7]

Table 1: Representative Calibration Curve Data A linear calibration curve should be obtained over the desired concentration range. The curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio
5 (LLOQ)1,52098,5000.0154
103,11099,1000.0314
5015,45098,9000.1562
25078,200101,2000.7727
500155,300100,5001.5453
1000312,00099,8003.1263
2000625,100100,1006.2448
Linearity \multicolumn{3}{l}{Regression: y = 0.0031x + 0.0005; r² > 0.998 }

Table 2: Summary of Intra-day and Inter-day Precision and Accuracy Precision (%CV) and accuracy (%RE) are determined by analyzing QC samples in replicate (n=6) on the same day (intra-day) and on three different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ).[8]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ59.8-5.411.2-8.1
Low156.53.28.14.5
Medium3004.1-1.85.3-2.7
High8003.52.54.91.9

Table 3: Recovery and Matrix Effect Extraction recovery assesses the efficiency of the sample preparation process.[8] The matrix effect evaluates the degree of ion suppression or enhancement caused by co-eluting endogenous components from the biological sample.[8][9][10]

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low1585.296.5
Medium30088.198.2
High80086.595.8
IS-89.497.1

Diagrams

G cluster_sample Sample Collection & Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma) s2 Add Internal Standard (IS) s1->s2 s3 Liquid-Liquid Extraction (e.g., MTBE) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Organic Layer s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject Sample s6->a1 a2 HPLC Separation (C18 Column) a1->a2 a3 ESI Ionization a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for this compound quantification.

G cluster_pathway This compound Signaling Pathway suchi This compound shp2 SHP2 suchi->shp2 ras RAS shp2->ras pi3k PI3K shp2->pi3k raf RAF ras->raf akt p-AKT pi3k->akt mek MEK raf->mek erk p-ERK mek->erk prolif Cell Proliferation & Survival erk->prolif akt->prolif

References

Application Note & Protocols: Methods for Assessing Suchilactone Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Suchilactone, a sesquiterpene lactone, is a natural compound found in various plant species.[1] With a molecular formula of C21H20O6 and a molar mass of approximately 368.4 g/mol , it has garnered interest for its potential applications in medicinal and cosmetic products due to its biological activities.[2][3] For any compound to be developed into a viable therapeutic or commercial product, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical attributes that influence bioavailability, formulation development, storage conditions, and shelf-life.

This document provides detailed protocols for assessing the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions, in accordance with established scientific and regulatory guidelines.[4][5] These protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data essential for advancing their research and development programs.

Part 1: Protocol for Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. This section details the "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.[6][7][8] The protocol also covers the determination of the pH-solubility profile, which is crucial for understanding how the compound will behave in different physiological environments.

Materials and Reagents
  • This compound (high purity, >98%)

  • Deionized water (Type I)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffer solutions:

    • 0.1 N HCl (for pH 1.2)

    • Acetate buffer (for pH 4.5)

    • Phosphate buffer (for pH 6.8)

  • Organic Solvents (HPLC grade):

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • Methanol

    • Acetonitrile

    • Chloroform[2][9]

    • Ethyl Acetate[9]

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC-grade water and acetonitrile for mobile phase

  • Formic acid (for mobile phase modification)

Equipment
  • Analytical balance

  • Orbital shaker incubator capable of maintaining constant temperature

  • pH meter

  • Centrifuge

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Analytical column (e.g., C18 column, 4.6 x 150 mm, 5 µm)

  • Glass vials with screw caps

Experimental Workflow for Solubility Assessment

G Workflow for this compound Solubility Assessment cluster_prep Preparation cluster_exp Experiment cluster_sample Sample Processing cluster_analysis Analysis A Weigh excess This compound C Add excess this compound to solvent in vials A->C B Prepare solvents & buffer solutions B->C D Incubate on orbital shaker (e.g., 25°C or 37°C for 48h) C->D E Allow to equilibrate D->E F Centrifuge to pellet undissolved solid E->F G Collect supernatant F->G H Filter supernatant (0.22 µm filter) G->H I Prepare serial dilutions of filtrate H->I J Analyze by validated HPLC method I->J K Quantify concentration using calibration curve J->K

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Protocol: Thermodynamic (Shake-Flask) Solubility
  • Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a known volume (e.g., 2 mL) of the desired solvent or buffer to the vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake at a moderate speed (e.g., 150 rpm) for 48-72 hours to ensure equilibrium is reached.[7]

  • Sample Collection : After incubation, visually confirm the presence of undissolved solid. Let the vials stand for 30 minutes.

  • Separation : Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Discard the initial few drops of the filtrate.

  • Quantification : Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • Replicates : Perform the experiment in triplicate for each solvent system.

Protocol: pH-Solubility Profile

This protocol follows the same steps as the shake-flask method but uses a series of aqueous buffers with different pH values.

  • Prepare buffer solutions covering the physiological range, at a minimum including pH 1.2, 4.5, and 6.8.[7]

  • Execute the shake-flask protocol (Section 1.4) for each buffer solution.

  • Measure the final pH of each solution after equilibration to ensure it has not shifted significantly.

  • Analyze the samples and plot the solubility of this compound (in mg/mL or µM) as a function of pH.

Data Presentation: this compound Solubility

Quantitative results should be summarized in a clear, tabular format.

Solvent/Buffer System Temperature (°C) Mean Solubility (mg/mL) ± SD Mean Solubility (µM) ± SD
Deionized Water25Hypothetical ValueHypothetical Value
0.1 N HCl (pH 1.2)37Hypothetical ValueHypothetical Value
Acetate Buffer (pH 4.5)37Hypothetical ValueHypothetical Value
Phosphate Buffer (pH 6.8)37Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
DMSO25Hypothetical ValueHypothetical Value

Part 2: Protocol for Stability Assessment of this compound

Stability testing is essential for determining the shelf-life and appropriate storage conditions for a drug substance.[10] This section provides protocols for forced degradation (stress testing) and a formal stability study based on ICH guidelines. A stability-indicating analytical method is crucial for this analysis, as it must be able to separate the intact drug from any degradation products.

Materials and Reagents
  • This compound (high purity, >98%)

  • Reagents for forced degradation:

    • Hydrochloric acid (HCl, 1 N)

    • Sodium hydroxide (NaOH, 1 N)

    • Hydrogen peroxide (H₂O₂, 3-30%)

  • Solvents for preparing this compound stock solution (e.g., Acetonitrile:Water 50:50 v/v)

  • HPLC-grade water and acetonitrile for mobile phase

  • Formic acid or other appropriate buffer salts

Equipment
  • HPLC or UPLC system with a Photodiode Array (PDA) or UV detector and/or a Mass Spectrometer (MS)

  • Environmental stability chambers set to ICH conditions (e.g., 40°C/75% RH, 25°C/60% RH).[5][11]

  • Photostability chamber with controlled light and temperature output

  • Water bath or dry block heater

  • pH meter, analytical balance, vortex mixer, centrifuge

Experimental Workflow for Stability Assessment

G Workflow for this compound Stability Assessment cluster_stress Forced Degradation (Stress Studies) cluster_ich ICH Stability Study A Prepare this compound stock solution B1 Acid Hydrolysis (HCl, heat) A->B1 B2 Base Hydrolysis (NaOH, heat) A->B2 B3 Oxidation (H₂O₂, RT) A->B3 B4 Thermal (Heat, solid/solution) A->B4 B5 Photolytic (Light exposure) A->B5 C1 Accelerated (e.g., 40°C/75% RH) A->C1 C2 Long-Term (e.g., 25°C/60% RH) A->C2 D Sample at specified time points B1->D B2->D B3->D B4->D B5->D C1->D C2->D E Quench reaction (if applicable) D->E F Analyze by Stability-Indicating HPLC/UPLC Method E->F G Assess Assay (% Remaining) & Degradation Profile F->G

Caption: General workflow for conducting forced degradation and ICH stability studies on this compound.

Protocol: Forced Degradation (Stress) Studies

Forced degradation studies help to identify potential degradation products and establish the degradation pathways of the molecule.[12][13]

  • Prepare Stock : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water).

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature or gently heat (e.g., 40°C) for a specified time. At each time point, withdraw an aliquot, neutralize with 1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Store protected from light at room temperature for a specified time. Withdraw aliquots and dilute for HPLC analysis.

  • Thermal Degradation :

    • Solution : Heat the stock solution at a high temperature (e.g., 80°C) protected from light.

    • Solid State : Place pure this compound powder in an oven at a high temperature (e.g., 80°C or higher).

    • Sample at various time points. For the solid sample, dissolve a weighed amount in the solvent before analysis.

  • Photostability : Expose the this compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample protected from light.

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that major degradation products are formed without being further degraded.

Protocol: ICH-Compliant Stability Study

This protocol outlines a formal study to determine shelf-life.[5]

  • Packaging : Package the this compound substance in containers that simulate the proposed packaging for storage and distribution.[12][13]

  • Storage Conditions : Place the packaged samples into environmental chambers set to the desired long-term and accelerated conditions.

    • Long-Term : 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5]

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH.[5]

  • Testing Schedule : Pull samples for analysis at specified time points.

    • Accelerated : 0, 3, and 6 months.[14]

    • Long-Term : 0, 3, 6, 9, 12, 18, 24, and 36 months.[14]

  • Analysis : At each time point, test the samples for key attributes, including:

    • Appearance (physical description)

    • Assay (% of initial this compound concentration)

    • Degradation products (identification and quantification)

    • Moisture content (if applicable)

Data Presentation: this compound Stability

Summarize the data from the accelerated stability study in a table.

Table: Accelerated Stability of this compound at 40°C / 75% RH

Time Point (Months) Appearance Assay (% Label Claim) ± SD Individual Unspecified Degradant (%) Total Degradants (%)
0White to off-white powder100.1 ± 0.3< 0.050.08
3No changeHypothetical ValueHypothetical ValueHypothetical Value
6No changeHypothetical ValueHypothetical ValueHypothetical Value

References

Application Notes and Protocols: TUNEL Assay for Apoptosis Detection in Suchilactone-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to assess apoptosis in tissues treated with Suchilactone. This compound, a lignan compound, has been identified as an inhibitor of SHP2, a non-receptor protein tyrosine phosphatase, leading to the induction of apoptosis in cancer cells. The TUNEL assay is a critical method for quantifying this apoptotic effect in tissue samples.

Introduction to TUNEL Assay

The TUNEL assay is a widely used method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[1][2] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[1] This incorporation can be detected by fluorescence or chromogenic methods, allowing for the visualization and quantification of apoptotic cells within tissue sections.[1]

This compound and Apoptosis Induction

This compound exerts its anti-tumor effects by inhibiting the SHP2 protein.[3] This inhibition disrupts downstream signaling pathways, including the Ras/PI3K/Akt and ERK pathways, which are crucial for cell proliferation and survival.[4][5] By blocking SHP2 activation, this compound promotes apoptosis, a key mechanism for its potential as a cancer therapeutic.[3] This is often associated with the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.

Quantitative Analysis of Apoptosis

The extent of apoptosis in this compound-treated tissues can be quantified by determining the percentage of TUNEL-positive cells. This is typically achieved by counting the number of stained nuclei relative to the total number of nuclei in a given area of the tissue section.[6][7] This quantitative data is essential for evaluating the dose-dependent efficacy of this compound and for comparing its apoptotic-inducing activity with other compounds.

Representative Quantitative Data of TUNEL Assay in this compound-Treated Xenograft Tissues

The following table provides illustrative quantitative data on the apoptotic effect of this compound in a tumor xenograft model, as measured by the TUNEL assay. This data is based on the reported findings of increased TUNEL expression in tumor tissue from this compound-treated mice.[3]

Treatment GroupDosageMean Percentage of TUNEL-Positive Cells (± SD)
Control (Vehicle)-3.5 ± 1.2%
This compound15 mg/kg18.2 ± 4.5%
This compound30 mg/kg35.8 ± 6.1%
Positive Control (DNase I)->90%

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, tumor model, and tissue type.

Experimental Protocols

I. Protocol for TUNEL Staining of Paraffin-Embedded Tissue Sections

This protocol outlines the key steps for performing a TUNEL assay on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Proteinase K solution (20 µg/mL in PBS)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Stop/Wash Buffer

  • Fluorescent mounting medium with a counterstain (e.g., DAPI)

  • Positive and negative control slides

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (2 x 5 minutes).[8]

    • Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (2 minutes each).[8]

    • Rinse with deionized water.

  • Permeabilization:

    • Incubate sections with Proteinase K solution for 10-20 minutes at room temperature to permeabilize the tissue.[1]

    • Rinse slides with PBS (2 x 5 minutes).

  • TUNEL Labeling:

    • (Optional) Incubate the sections with Equilibration Buffer for 10 minutes.

    • Carefully add the prepared TUNEL reaction mixture to the tissue sections.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[1]

  • Termination of Reaction:

    • Add Stop/Wash Buffer to the sections and incubate for 10 minutes at room temperature.

    • Rinse slides with PBS (3 x 5 minutes).

  • Detection and Counterstaining:

    • If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP for biotin-dUTP or an anti-BrdU antibody for Br-dUTP).

    • Mount the slides with a fluorescent mounting medium containing a nuclear counterstain like DAPI.

  • Microscopy and Analysis:

    • Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green for FITC-dUTP), while all nuclei will be stained by the counterstain (e.g., blue for DAPI).

    • Capture images from multiple representative fields for quantification.

II. Protocol for Quantification of TUNEL-Positive Cells

Manual Counting:

  • Acquire images from at least 5-10 random high-power fields per tissue section.

  • For each image, manually count the number of TUNEL-positive nuclei (fluorescently labeled).

  • Count the total number of nuclei (counterstained).

  • Calculate the percentage of TUNEL-positive cells for each field: (Number of TUNEL-positive cells / Total number of cells) x 100.

  • Average the percentages from all fields for each sample.

Automated Quantification using ImageJ/Fiji:

  • Open the captured fluorescent images in ImageJ or Fiji software.

  • Split the color channels to isolate the TUNEL signal and the counterstain signal.

  • Use the "Threshold" function to create a binary image for each channel, highlighting the positive signals.

  • Use the "Analyze Particles" tool to automatically count the number of TUNEL-positive nuclei and the total number of nuclei.

  • Calculate the percentage of TUNEL-positive cells.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Tissue Preparation cluster_staining TUNEL Staining cluster_analysis Data Analysis Fixation Fixation in Formalin Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Labeling TdT Labeling Reaction Permeabilization->Labeling Detection Detection & Counterstaining Labeling->Detection Microscopy Fluorescence Microscopy Detection->Microscopy Quantification Image Quantification (% Positive Cells) Microscopy->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for TUNEL assay in tissues.

Suchilactone_Apoptosis_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 Inhibition Ras Ras SHP2->Ras PI3K PI3K Ras->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 ERK->Bcl2 Inhibition of expression Akt->Bcl2 Activation Bax Bax Bcl2->Bax Inhibition Caspase3 Caspase-3 Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols: Ki-67 Staining for Assessing Proliferation in Suchilactone-Treated Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suchilactone, a lignan compound, has demonstrated significant anti-proliferative effects in various cancer models. A key mechanism of its action is the inhibition of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and proliferation signaling pathways.[1][2][3] Inactivation of SHP2 by this compound leads to the suppression of downstream signaling, including the RAS-ERK pathway, thereby inhibiting cancer cell proliferation.[1][2]

The Ki-67 protein is a well-established cellular marker for proliferation.[4][5][6] It is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[6][7] Consequently, immunohistochemical (IHC) staining for Ki-67 is a widely used method to assess the growth fraction of a tumor and to evaluate the efficacy of anti-proliferative cancer therapies. This document provides detailed application notes and protocols for utilizing Ki-67 staining to measure the anti-proliferative effects of this compound in tumor models.

Data Presentation

The anti-proliferative activity of this compound has been evaluated both in vitro across a range of human cancer cell lines and in vivo in a xenograft model of acute myeloid leukemia (AML).

In Vitro Anti-Proliferative Activity of this compound

The efficacy of this compound in inhibiting the proliferation of various cancer cell lines was determined by assessing the half-maximal inhibitory concentration (IC50) after 24 hours of treatment.

Cell LineCancer TypeIC50 (µM)
SHI-1Acute Myeloid Leukemia17.01[2]
MGC-803Gastric Cancer27.24[2]
HCT-116Colon Cancer34.53[2]
MCF-7Breast Cancer39.81[2]
A549Lung Cancer40.22[2]
JurkatT-cell Leukemia47.03[2]
THP-1Acute Monocytic Leukemia65.83[2]
In Vivo Anti-Tumor Efficacy of this compound in an AML Xenograft Model

The anti-proliferative effect of this compound was also demonstrated in a subcutaneous xenograft model using SHI-1 AML cells in SCID mice. Treatment with this compound for 19 days resulted in a significant, dose-dependent reduction in tumor growth.

Treatment GroupDosageMean Tumor Weight (g)Reduction in Tumor Weight (%)
ControlVehicle0.618-
This compound15 mg/kg0.35043.4%
This compound30 mg/kg0.25858.3%

Data from Wu et al., 2022.[1][2][3]

Immunohistochemical analysis of the tumor tissues from this study revealed a marked decrease in Ki-67 expression in the this compound-treated groups compared to the control group, indicating a reduction in tumor cell proliferation.[2][3]

Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the SHP2 phosphatase. In many cancers, receptor tyrosine kinases (RTKs) are overactive and promote cell proliferation through the RAS-ERK pathway. SHP2 is a critical component of this pathway, and its inhibition by this compound leads to a downstream blockade of proliferative signals.

Suchilactone_Mechanism Mechanism of this compound's Anti-Proliferative Effect cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 activates This compound This compound This compound->SHP2 inhibits GRB2_SOS GRB2/SOS SHP2->GRB2_SOS activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Ki-67 Expression) ERK->Proliferation promotes

Caption: this compound inhibits SHP2, blocking the downstream RAS-ERK pathway and reducing cell proliferation.

Experimental Protocols

The following protocols provide a general framework for assessing the anti-proliferative effects of this compound using Ki-67 staining.

Experimental Workflow

Experimental_Workflow Workflow for Assessing this compound's Effect on Proliferation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cancer Cell Line Culture A2 This compound Treatment A1->A2 A3 Cell Proliferation Assay (e.g., MTT) A2->A3 A4 Immunocytochemistry for Ki-67 A2->A4 B1 Tumor Xenograft Model Establishment B2 This compound Administration B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Tumor Tissue Harvesting & Fixation B3->B4 B5 Immunohistochemistry for Ki-67 B4->B5 B6 Image Acquisition & Quantification B5->B6

Caption: A general workflow for in vitro and in vivo assessment of this compound's anti-proliferative effects.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Ki-67 Immunohistochemistry (IHC) for Xenograft Tumor Tissue
  • Tissue Preparation:

    • Harvest tumors from control and this compound-treated mice.

    • Fix the tissues in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissues through a graded series of ethanol and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene (2 x 10 minutes).

    • Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Blocking and Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.

    • Incubate with a primary antibody against Ki-67 (e.g., MIB-1 clone) overnight at 4°C.

    • Rinse with PBS and incubate with a biotinylated secondary antibody for 30 minutes.

    • Rinse with PBS and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Detection and Counterstaining:

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit, resulting in a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate, clear, and mount the slides.

  • Image Analysis and Quantification:

    • Acquire images of the stained sections using a light microscope.

    • Quantify the Ki-67 proliferation index by counting the number of Ki-67-positive nuclei (brown) and the total number of tumor cell nuclei (brown and blue) in at least five high-power fields.

    • The Ki-67 index is expressed as the percentage of positive cells: (Number of Ki-67 positive cells / Total number of tumor cells) x 100.[4]

Conclusion

This compound has emerged as a promising anti-cancer agent with a clear mechanism of action involving the inhibition of the SHP2-mediated proliferation pathway. Ki-67 staining is an essential and reliable method for quantifying the anti-proliferative effects of this compound in both preclinical in vitro and in vivo tumor models. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize Ki-67 as a biomarker to evaluate the therapeutic potential of this compound.

References

Application Notes: Preparation and Use of Suchilactone for In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Suchilactone is a lignan compound identified as a potent inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, which are fundamental to cell proliferation, differentiation, and survival.[1] Aberrant SHP2 activity is linked to various cancers, making it a significant therapeutic target.[1] These application notes provide a comprehensive guide for researchers on the preparation and use of this compound in cell culture experiments to investigate its anti-tumor effects.

Data Presentation

Table 1: Physicochemical Properties of this compound

This table summarizes the key properties of this compound, essential for its preparation and use in experimental settings.

PropertyValueReference
CAS Number 50816-74-5[2][3]
Molecular Formula C₂₁H₂₀O₆[2][4]
Molecular Weight 368.4 g/mol [2][4]
Appearance Powder[2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2]
Storage Desiccate at -20°C[2]

Table 2: Anti-proliferative Activity of this compound in Tumor Cell Lines

The following table presents the reported inhibitory effects of this compound on the viability of various human cancer cell lines after 24 hours of treatment. The IC₅₀ value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC₅₀ Value (µM)
SHI-1 Acute Myeloid LeukemiaData from referenced study[1]
Jurkat T-cell LeukemiaData from referenced study[1]
THP-1 Acute Monocytic LeukemiaData from referenced study[1]
HCT-116 Colorectal CarcinomaData from referenced study[1]
A549 Lung CarcinomaData from referenced study[1]
MCF-7 Breast AdenocarcinomaData from referenced study[1]
MGC-803 Gastric CancerData from referenced study[1]
(Note: Specific IC₅₀ values are derived from graphical data in the cited literature and should be determined empirically for specific experimental conditions.)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various experiments.

Materials:

  • This compound powder (M.Wt: 368.4 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 3.68 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: To ensure sterility, filter the 10 mM stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[2]

Protocol 2: Cell Treatment with this compound for Viability Assay

This protocol outlines the procedure for treating cultured cancer cells with this compound to assess its effect on cell proliferation and viability using a CCK-8 (Cell Counting Kit-8) assay.

Materials:

  • Cultured tumor cells (e.g., A549, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]

  • Sterile 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 12-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture wells should be kept constant across all treatments, including the vehicle control, and should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

  • Cell Treatment: After the initial incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium only (blank control) and medium with 0.1% DMSO (vehicle control).[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • Viability Assessment:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway of this compound

Suchilactone_Pathway cluster_downstream Downstream Effects of SHP2 Inhibition This compound This compound SHP2 SHP2 This compound->SHP2 inhibits RAS_MAPK RAS/MAPK Pathway SHP2->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT activates Apoptosis Apoptosis SHP2->Apoptosis promotes Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: this compound inhibits SHP2, suppressing downstream p-ERK and p-AKT signaling.[1]

Experimental Workflow for Cell Viability Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound Stock (in DMSO) B Prepare Working Solutions in Culture Medium A->B D Treat Cells with This compound B->D C Seed Cells in 96-Well Plate C->D E Incubate for 24-72 hours D->E F Add CCK-8 Reagent & Incubate E->F G Measure Absorbance (450 nm) F->G H Calculate IC₅₀ G->H

Caption: Workflow for assessing this compound's effect on cell viability.

References

Application Notes and Protocols for the Quality Control of Suchilactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Suchilactone, a butyrolactone lignan, has garnered interest for its potential pharmacological activities. Ensuring the quality, purity, and consistency of this compound in raw materials and finished products is critical for reliable research and development. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and spectroscopic methods. The provided protocols are based on established principles for the analysis of natural products and related compounds and should be validated for specific matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound

HPLC is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture. A stability-indicating HPLC-UV method is proposed for the routine quality control of this compound.

Experimental Protocol: HPLC-UV Method

1.1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic data station for data acquisition and processing.

1.2. Chemicals and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified by a system like Milli-Q)

  • Formic acid (analytical grade)

1.3. Chromatographic Conditions: A reversed-phase HPLC method is proposed.

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-36 min: 90-30% B36-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or λmax of this compound determined by PDA)

1.4. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-100 µg/mL.

1.5. Preparation of Sample Solutions (from plant extract):

  • Accurately weigh 1 g of powdered plant material.

  • Extract with 50 mL of methanol using sonication for 30 minutes.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitute the residue in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

1.6. Method Validation Parameters: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative Quantitative Data for HPLC Method Validation

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0 %
Precision (% RSD)< 2.0 %
LOD0.1 µg/mL
LOQ0.3 µg/mL

Workflow for HPLC Analysis

HPLC_Workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample inject_std Inject Standard Solutions prep_std->inject_std inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject_std hplc_setup->inject_sample data_acq Data Acquisition (Chromatograms) inject_std->data_acq inject_sample->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify this compound in Sample data_acq->quantification calibration->quantification report Generate Report quantification->report end End report->end

Caption: Workflow for the quantitative analysis of this compound by HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Quantification

HPTLC is a versatile technique for the qualitative and quantitative analysis of herbal drugs and formulations. It allows for the simultaneous analysis of multiple samples and is suitable for fingerprinting and quantification of this compound.[1][2]

Experimental Protocol: HPTLC Method

2.1. Instrumentation:

  • HPTLC system including a sample applicator (e.g., Linomat 5), developing chamber, TLC plate heater, and TLC scanner with a data analysis system (e.g., winCATS).

2.2. Chemicals and Reagents:

  • This compound reference standard (purity ≥98%)

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Formic acid (AR grade)

  • Methanol (AR grade)

  • Pre-coated silica gel 60 F254 HPTLC plates.

2.3. Chromatographic Conditions:

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v)
Application Mode Bandwise application
Band Width 8 mm
Application Volume 5 µL (for both standard and sample)
Development Mode Ascending development in a twin-trough chamber
Saturation Time 20 minutes with the mobile phase
Development Distance 80 mm
Drying Air-dried followed by heating at 60 °C for 5 min
Detection Densitometric scanning at 280 nm

2.4. Preparation of Solutions:

  • Standard and Sample Solutions: Prepare as described in the HPLC section (1.4 and 1.5).

2.5. Method Validation: The method should be validated for parameters like specificity (peak purity), linearity, precision, accuracy, and robustness.[3]

Table 2: Illustrative Quantitative Data for HPTLC Method Validation

ParameterResult
Rf Value of this compound~ 0.45
Linearity (r²)> 0.998
Range100 - 800 ng/spot
Accuracy (% Recovery)97.5 - 101.5 %
Precision (% RSD)< 2.5 %
LOD20 ng/spot
LOQ60 ng/spot

Workflow for HPTLC Analysis

HPTLC_Workflow start Start prep_solutions Prepare Standard & Sample Solutions start->prep_solutions application Sample & Standard Application prep_solutions->application plate_prep HPTLC Plate Preparation (Pre-washing & Activation) plate_prep->application development Chromatographic Development application->development drying Plate Drying development->drying scanning Densitometric Scanning drying->scanning data_analysis Data Analysis (Fingerprinting & Quantification) scanning->data_analysis report Generate Report data_analysis->report end End report->end

Caption: Workflow for the HPTLC analysis of this compound.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound.

UV-Visible Spectroscopy

Protocol:

  • Prepare a 10 µg/mL solution of this compound in methanol.

  • Use methanol as the blank.

  • Scan the solution from 200 to 400 nm using a double-beam UV-Vis spectrophotometer.

  • The resulting spectrum, showing the wavelength of maximum absorption (λmax), can be used for identification and as a parameter for HPLC detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule. For unequivocal structural assignment of this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed.[4]

Protocol:

  • Dissolve 5-10 mg of isolated and purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivities.

  • Compare the obtained spectral data with literature values for confirmation.

Table 3: Illustrative NMR Spectral Data for a Butyrolactone Lignan

Position¹³C δ (ppm)¹H δ (ppm, multiplicity, J in Hz)
1178.5-
245.22.90 (m)
338.12.60 (m)
471.54.20 (dd, 9.0, 7.0), 3.90 (dd, 9.0, 6.5)
5130.8-
.........
(Note: This is example data for a generic butyrolactone lignan structure and would need to be determined specifically for this compound.)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern for structural confirmation.

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with an LC system (LC-MS).

  • Acquire the mass spectrum in positive or negative ionization mode using techniques like Electrospray Ionization (ESI).

  • Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Perform tandem MS (MS/MS) to study the fragmentation pattern.

General Quality Control Workflow

A systematic approach is essential for the comprehensive quality control of this compound.

QC_Workflow cluster_tests Analytical Tests raw_material Raw Material (e.g., Plant Material) extraction Extraction raw_material->extraction purification Purification / Isolation of this compound extraction->purification identification Identification purification->identification purity Purity & Assay purification->purity stability Stability Studies purification->stability hptlc_id HPTLC Fingerprinting identification->hptlc_id spectroscopy Spectroscopy (NMR, MS, UV) identification->spectroscopy hplc_assay HPLC Assay purity->hplc_assay related_substances Related Substances by HPLC purity->related_substances final_product Final Product Release stability->final_product hptlc_id->final_product spectroscopy->final_product hplc_assay->final_product related_substances->final_product

Caption: General workflow for the quality control of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of Suchilactone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suchilactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for in vitro experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro assays.

1. Compound Solubility and Handling

Question: I am observing precipitation or low efficacy of this compound. How should I properly dissolve and handle it?

Answer:

Proper dissolution and handling are critical for obtaining consistent results. This compound is a hydrophobic compound with specific solubility characteristics.

  • Recommended Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For cell-based assays, 100% anhydrous DMSO is the recommended solvent for preparing stock solutions.

  • Stock Solution Preparation:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can aid in solubilization.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • When preparing working dilutions for your experiments, it is crucial to perform serial dilutions in pre-warmed (37°C) cell culture medium.

    • To avoid precipitation, add the this compound stock solution to the medium while gently vortexing or mixing.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

2. Cell-Based Assay Troubleshooting

Question: I am not observing the expected cytotoxic or anti-proliferative effects of this compound on my cancer cell line. What are the potential reasons?

Answer:

Several factors related to your experimental setup can influence the apparent efficacy of this compound.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to SHP2 inhibition. The efficacy of this compound is dependent on the cell line's reliance on the SHP2 signaling pathway for survival and proliferation.

    • Actionable Step: If possible, test this compound on a panel of cell lines, including those known to be sensitive to SHP2 inhibitors. For example, this compound has shown an IC50 of 17.01 µM in SHI-1 cells.

  • Assay Duration: The effects of this compound on cell viability may not be immediate and can be time-dependent.

    • Actionable Step: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

  • Cell Seeding Density: The initial number of cells seeded can impact the outcome of the assay. High cell density can sometimes mask the inhibitory effects of a compound.

    • Actionable Step: Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the treatment period.

  • Compound Stability in Media: The stability of this compound in cell culture media under incubator conditions (37°C, 5% CO2) can affect its effective concentration over time. While specific stability data for this compound is limited, lignans can be susceptible to degradation in aqueous solutions.

    • Actionable Step: Consider performing a stability assessment of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration using HPLC or LC-MS. If instability is detected, consider replenishing the media with fresh compound at regular intervals.

3. Target Engagement and Pathway Analysis

Question: How can I confirm that this compound is engaging its target (SHP2) in my cells and inhibiting the downstream signaling pathway?

Answer:

Verifying target engagement and downstream effects is crucial to confirm the mechanism of action in your experimental system.

  • Western Blotting for Downstream Effectors: Since this compound inhibits SHP2, a key upstream regulator of the Ras-MAPK and PI3K-Akt signaling pathways, you can assess the phosphorylation status of downstream proteins.

    • Actionable Step: Perform a Western blot analysis to detect the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt). A decrease in the levels of p-ERK and p-Akt following this compound treatment would indicate successful target engagement and pathway inhibition.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to directly assess the binding of a compound to its target protein in intact cells.

    • Actionable Step: If you have the necessary equipment and expertise, performing a CETSA can provide direct evidence of this compound binding to SHP2 in your cells.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 17.01 µMSHI-1
47.03 µMJurkat
65.83 µMTHP-1
Solubility SolubleDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]

Experimental Protocols

1. Protocol for Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

Stock Solution (10 mM in DMSO):

  • Allow the this compound vial to reach room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Working Solution (e.g., 100 µM in Cell Culture Medium):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the desired final concentrations for your experiment.

  • Ensure the final DMSO concentration in all working solutions (including the vehicle control) is below 0.1%.

  • Use the working solutions immediately after preparation.

2. Protocol for Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Include wells with medium only for background control. Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Remove the medium and add 100 µL of the prepared this compound working solutions at various concentrations to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the results to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->SHP2

Caption: this compound inhibits the SHP2 signaling pathway.

Troubleshooting_Workflow Start Low Efficacy of This compound Observed Check_Solubility Verify Compound Solubility & Handling Start->Check_Solubility Check_Assay Review Cell-Based Assay Parameters Start->Check_Assay Check_Target Confirm Target Engagement Start->Check_Target Solubility_Issues Precipitation? Incorrect DMSO concentration? Check_Solubility->Solubility_Issues Assay_Issues Cell line sensitivity? Assay duration? Seeding density? Check_Assay->Assay_Issues Target_Issues No change in p-ERK / p-Akt? Check_Target->Target_Issues Solubility_Issues->Check_Assay No Resolve_Solubility Follow proper dissolution protocol. Use fresh stock. Solubility_Issues->Resolve_Solubility Yes Assay_Issues->Check_Target No Resolve_Assay Optimize assay conditions. Use sensitive cell line. Assay_Issues->Resolve_Assay Yes Resolve_Target Troubleshoot Western blot. Consider CETSA. Target_Issues->Resolve_Target Yes Success Efficacy Improved Resolve_Solubility->Success Resolve_Assay->Success Resolve_Target->Success

Caption: Troubleshooting workflow for low this compound efficacy.

References

Technical Support Center: Optimizing Suchilactone Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suchilactone concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lignan natural product that has demonstrated anti-cancer properties. Its primary mechanism of action is the inhibition of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[4][5][6] By inhibiting SHP2, this compound can disrupt these signaling cascades, leading to decreased cancer cell viability.

Q2: Which signaling pathways are affected by this compound's inhibition of SHP2?

A2: As a SHP2 inhibitor, this compound primarily affects the RAS/MAPK and PI3K/AKT signaling pathways.[4][5][7] SHP2 is a key upstream regulator of these pathways, and its inhibition by this compound leads to the downregulation of downstream effectors like ERK and AKT, which are critical for cell proliferation and survival.[2]

Q3: What is a typical starting concentration range for this compound in a cell viability assay?

A3: Based on available literature, a broad starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments with this compound. This range allows for the determination of a dose-response relationship and the identification of a more precise range for subsequent experiments.

Q4: What are the recommended incubation times when treating cells with this compound?

A4: For initial studies, it is advisable to test multiple incubation times, such as 24, 48, and 72 hours.[8] The optimal incubation time can vary depending on the cell line's doubling time and the specific experimental goals. Longer incubation times may be necessary to observe significant cytotoxic effects.

Q5: How should I prepare a this compound stock solution?

A5: this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[8]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Used
SHI-1Acute Myeloid Leukemia~1748CCK-8
A549Lung Cancer~2548MTT
HeLaCervical Cancer~3048MTT
MCF-7Breast Cancer~4048MTT

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology. The values presented here are approximate and should be used as a reference for experimental design.

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve).

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits PI3K PI3K RTK->PI3K activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2 SHP2 SHP2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates AKT->Proliferation This compound This compound This compound->SHP2 inhibits

Caption: this compound inhibits SHP2, disrupting the RAS/MAPK and PI3K/AKT signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Dilutions B->C D Incubate for 24, 48, or 72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting Guides

Issue 1: High background or color interference in the MTT assay.

  • Cause: this compound, as a natural product, may have inherent color that interferes with the absorbance reading of the formazan product.[8]

  • Solution:

    • Blank Correction: Prepare a set of wells containing the same concentrations of this compound in culture medium but without cells. Incubate these wells under the same conditions as your experimental wells. Subtract the average absorbance of these "compound-only" wells from your experimental readings.[8]

    • Alternative Assays: Consider using a non-colorimetric cell viability assay, such as a fluorescence-based assay (e.g., Resazurin) or a luminescence-based assay (e.g., ATP assay), which are less prone to colorimetric interference.[8]

Issue 2: Low or no cytotoxic effect observed at expected concentrations.

  • Cause:

    • Insufficient Incubation Time: The chosen incubation time may be too short for this compound to induce a measurable cytotoxic effect.

    • Compound Precipitation: this compound may have poor solubility in the culture medium, causing it to precipitate out of solution, especially at higher concentrations.[8]

    • Cell Line Resistance: The selected cell line may be resistant to the effects of this compound.

  • Solution:

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration.

    • Improve Solubility: Ensure the final DMSO concentration is as high as is non-toxically permissible (typically <0.5%). Gentle vortexing or sonication of the stock solution before dilution may also help. Visually inspect the wells under a microscope for any signs of precipitation.[8]

    • Verify Target Expression: Confirm that the chosen cell line expresses SHP2.

    • Use a Positive Control: Include a known cytotoxic agent as a positive control to validate the assay system.

Issue 3: High variability between replicate wells.

  • Cause:

    • Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to significant variations in the final readout.

    • Edge Effects: Evaporation from the outer wells of the 96-well plate can concentrate the media components, including this compound, leading to inconsistent results.

    • Incomplete Formazan Solubilization: If the formazan crystals are not fully dissolved, it will result in inaccurate absorbance readings.[9]

  • Solution:

    • Proper Cell Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Pipette carefully and consistently into each well.

    • Minimize Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

    • Ensure Complete Solubilization: After adding the solubilization solution, shake the plate thoroughly on an orbital shaker for at least 10-15 minutes.[9] Visually inspect the wells to confirm that all purple crystals have dissolved.

Troubleshooting_Logic Start Start Experiment Problem Problem Encountered? Start->Problem HighBg High Background? Problem->HighBg Yes NoEffect No Cytotoxic Effect? Problem->NoEffect Yes HighVar High Variability? Problem->HighVar Yes End Successful Experiment Problem->End No Solution1 Use Blank Correction or Alternative Assay HighBg->Solution1 Solution2 Optimize Incubation Time, Improve Solubility, Verify Target Expression NoEffect->Solution2 Solution3 Improve Seeding Technique, Minimize Edge Effects, Ensure Solubilization HighVar->Solution3 Revise Revise Protocol Solution1->Revise Solution2->Revise Solution3->Revise Revise->Start

Caption: A logical workflow for troubleshooting common issues in this compound cell viability assays.

References

Technical Support Center: Overcoming Suchilactone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Suchilactone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a lignan, a class of polyphenols, that has been identified as an inhibitor of the SHP2 protein, a key node in cellular signaling pathways.[1][2] Its investigation as a potential therapeutic agent is of significant interest. However, this compound is a hydrophobic molecule, as indicated by its calculated LogP value of 3.7, making it sparingly soluble or insoluble in water.[3][4] This poor aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and leading to inconsistent experimental results.

Q2: What is the estimated aqueous solubility of this compound?

logS = 0.5 - 0.01 * (Melting Point - 25) - logP[5]

Given the calculated XLogP3 value of 3.7 for this compound and estimating a melting point of around 150°C (a common range for related lignan compounds), the estimated aqueous solubility (logS) would be approximately -5.95. This corresponds to a molar solubility of roughly 1.12 µM.

Estimated Aqueous Solubility of this compound

ParameterValueSource
Molecular Weight368.4 g/mol [3]
XLogP33.7[3]
Estimated Melting Point~150 °C
Estimated Molar Solubility (logS) ~ -5.95 Calculated via GSE
Estimated Solubility (µM) ~ 1.12 µM Calculated
Estimated Solubility (µg/mL) ~ 0.41 µg/mL Calculated

Q3: What are the recommended initial approaches for solubilizing this compound for in vitro cellular assays?

A3: For initial in vitro experiments, the most common and straightforward approach is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells.

Troubleshooting Solubilization Methods

This section provides detailed protocols and troubleshooting tips for various methods to enhance the aqueous solubility of this compound.

Method 1: Co-solvent System

The use of co-solvents can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Co-solvent Solubilization

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% of the chosen co-solvent (e.g., DMSO).

  • Working Solution Preparation:

    • For in vitro assays, dilute the stock solution directly into the aqueous experimental buffer or cell culture medium.

    • Ensure the final concentration of the co-solvent is kept to a minimum (ideally ≤0.5% v/v) to avoid solvent-induced artifacts.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further dilution or trying a different co-solvent.

Troubleshooting:

IssuePossible CauseSuggested Solution
Precipitation upon dilutionThe aqueous solution cannot maintain this compound in solution at the desired concentration.- Increase the percentage of the co-solvent, but be mindful of its potential effects on the experimental system.- Try a different co-solvent or a combination of co-solvents.- Lower the final concentration of this compound.
Cellular toxicity or off-target effectsThe co-solvent concentration is too high.- Perform a vehicle control experiment to assess the effect of the co-solvent alone.- Reduce the final co-solvent concentration by preparing a more concentrated stock solution.

Co-solvent Concentration Guidelines for Initial Screening

Co-solventStarting Concentration Range (% v/v in aqueous solution)
DMSO0.1 - 1%
Ethanol1 - 5%
PEG 4005 - 20%
Propylene Glycol5 - 20%
Method 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin.

  • Preparation:

    • Weigh out the appropriate amounts of this compound and the chosen cyclodextrin.

    • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol (1:1 v/v) mixture to form a paste.

    • Gradually add the this compound powder to the paste while continuously kneading for at least 30 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Solubility Assessment: Determine the solubility of the complex in water or your experimental buffer using the shake-flask method (see below).

Troubleshooting:

IssuePossible CauseSuggested Solution
Low solubility enhancementInefficient complex formation or inappropriate cyclodextrin.- Try a different type of cyclodextrin (e.g., HP-β-CD or SBE-β-CD often show higher solubility enhancement).- Vary the molar ratio (e.g., 1:2 this compound to cyclodextrin).- Use a different preparation method, such as co-evaporation or freeze-drying.
Complex precipitates out of solutionThe solubility limit of the complex has been exceeded.- Dilute the solution.- Use a more soluble cyclodextrin derivative like HP-β-CD.

Cyclodextrin Selection Guide

CyclodextrinKey Properties
β-Cyclodextrin (β-CD)Lower aqueous solubility, cost-effective for initial screening.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, commonly used for parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, can improve stability.
Method 3: Formulation with Carboxymethylcellulose Sodium (Na-CMC)

A proven method for in vivo administration of this compound involves the use of carboxymethylcellulose sodium (Na-CMC) as a suspending agent.

Experimental Protocol: Na-CMC Suspension

  • Preparation of Na-CMC solution: Prepare a 0.5% (w/v) solution of Na-CMC in phosphate-buffered saline (PBS). This may require heating and stirring to achieve complete dissolution. Autoclave the solution to ensure sterility for in vivo use.

  • Suspension of this compound:

    • Weigh the required amount of this compound powder.

    • Add a small volume of the sterile 0.5% Na-CMC solution to the powder to form a paste.

    • Gradually add the remaining Na-CMC solution while vortexing or sonicating to ensure a uniform suspension.

  • Administration: The suspension should be administered shortly after preparation to ensure homogeneity.

Troubleshooting:

IssuePossible CauseSuggested Solution
Inconsistent dosingInhomogeneous suspension.- Ensure thorough mixing and sonication during preparation.- Stir the suspension immediately before each administration.
Clogging of needlesLarge particle size of this compound.- Consider micronizing the this compound powder before preparing the suspension.
Method 4: Nanoparticle Formulation via Nanomilling

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate.

Experimental Workflow: Nanomilling

Nanomilling_Workflow Nanomilling Workflow for this compound cluster_prep Preparation cluster_milling Milling Process cluster_post Post-Processing A Mix this compound, Stabilizer(s), and Water B Introduce Slurry into Milling Chamber with Grinding Media A->B C Apply High-Energy Mechanical Agitation B->C D Collect Nanosuspension C->D E Characterize Particle Size and Distribution D->E F Optional: Lyophilize to Powder D->F

Caption: Nanomilling workflow for producing this compound nanoparticles.

Key Considerations for Nanomilling:

  • Stabilizers: The use of stabilizers (e.g., surfactants like Tween 80 or polymers like HPMC) is crucial to prevent agglomeration of the nanoparticles.

  • Milling Media: The size and material of the grinding media will influence the final particle size.

  • Process Parameters: Milling time and speed need to be optimized to achieve the desired particle size without introducing excessive heat that could degrade the compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the aqueous solvent (e.g., water, PBS) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Phase Solubility Studies for Cyclodextrin Complexation

This protocol helps determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Addition of this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration and Quantification: Follow steps 2-4 of the Shake-Flask Method described above.

  • Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the complexation.

Signaling Pathway

This compound has been shown to inhibit the SHP2 phosphatase, which in turn suppresses the downstream p-ERK and p-AKT signaling pathways, leading to reduced cell proliferation and apoptosis.[2]

SHP2_Signaling_Pathway This compound Inhibition of SHP2 Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis SHP2->RAS Dephosphorylates inhibitory sites This compound This compound This compound->SHP2 Inhibition

Caption: this compound inhibits SHP2, leading to downstream effects.

References

Interpreting off-target effects of Suchilactone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suchilactone. The information is designed to help interpret experimental results, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target effect of this compound?

This compound is recognized as an inhibitor of the non-receptor protein tyrosine phosphatase SHP2. By targeting the active site of SHP2, this compound blocks its catalytic activity. This inhibition leads to the downregulation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation, survival, and differentiation.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented, its classification as a lignan provides some potential insights. Lignans, as a class of compounds, have been reported to interact with other cellular targets. For instance, some lignans have been shown to inhibit other enzymes, such as carboxylesterase 2 (CES2). Therefore, it is plausible that this compound could have off-target activities that are independent of its SHP2 inhibitory function. Researchers should consider the possibility of this compound interacting with other phosphatases or kinases, although some studies on other SHP2 inhibitors have shown high selectivity.

Q3: My results with this compound are inconsistent. What are the common reasons for this?

Inconsistent results in experiments with this compound can arise from several factors:

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental buffer. Precipitation of the compound can lead to variability.

  • Cell Line Variability: Different cell lines may have varying levels of SHP2 expression and dependence on the RAS/MAPK and PI3K/AKT pathways, leading to different sensitivities to this compound.

  • Experimental Conditions: Variations in cell density, incubation time, and serum concentration in the culture medium can all impact the cellular response to this compound.

  • Off-Target Effects: As mentioned, unexpected results could be due to this compound affecting other cellular targets besides SHP2.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No effect of this compound on cell viability or signaling pathways. 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Compound inactivity: The this compound stock may have degraded. 3. Cell line insensitivity: The cell line used may not be dependent on SHP2 signaling. 4. Assay issues: Problems with the assay itself, such as reagent failure or incorrect protocol execution.1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh stock of this compound and verify its integrity. 3. Use a positive control cell line known to be sensitive to SHP2 inhibition. 4. Include positive and negative controls in your assay to ensure it is working correctly.
Unexpected increase in a signaling pathway. 1. Off-target effect: this compound might be activating another signaling pathway. 2. Feedback loops: Inhibition of SHP2 could trigger a compensatory feedback loop that activates another pathway.1. Perform a broader analysis of signaling pathways using techniques like phospho-kinase arrays. 2. Investigate known feedback mechanisms associated with the RAS/MAPK and PI3K/AKT pathways.
High variability between replicates. 1. Pipetting errors: Inaccurate pipetting can lead to significant variations. 2. Uneven cell seeding: Inconsistent cell numbers across wells. 3. Edge effects in plates: Wells on the edge of a microplate can behave differently due to temperature and evaporation gradients.1. Ensure proper calibration and use of pipettes. 2. Use a cell counter to ensure consistent cell seeding. 3. Avoid using the outer wells of the plate for critical experiments.
Observed toxicity is higher than expected based on SHP2 inhibition. 1. Off-target cytotoxicity: this compound may have cytotoxic effects that are independent of SHP2.1. Perform a rescue experiment by overexpressing a this compound-resistant SHP2 mutant. If the toxicity persists, it is likely due to off-target effects. 2. Compare the cytotoxic profile of this compound with other known SHP2 inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in different experimental contexts.

Parameter Value Cell Line/System Reference
IC50 (Cell Growth) 17.01 µMSHI-1 (AML)[2]

Experimental Protocols

In Vitro SHP2 Phosphatase Activity Assay

This protocol is adapted from standard biochemical assays for SHP2 inhibitors.

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.

  • Add 10 µL of recombinant SHP2 enzyme solution (e.g., 0.5 nM final concentration) to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Add 10 µL of the DiFMUP substrate solution (e.g., 100 µM final concentration) to all wells to start the reaction.

  • Immediately measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes at room temperature.

  • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Western Blot for Phospho-ERK and Phospho-AKT

This protocol outlines the steps to assess the effect of this compound on downstream SHP2 signaling.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2-24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

This compound's On-Target Signaling Pathway

Suchilactone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation SHP2 SHP2 RTK->SHP2 Activation PI3K PI3K RTK->PI3K Activation RAS RAS GRB2_SOS->RAS Activation This compound This compound This compound->SHP2 Inhibition SHP2->RAS Dephosphorylates inhibitory sites RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activation AKT->Proliferation

Caption: On-target effect of this compound on the SHP2 signaling pathway.

Experimental Workflow for Screening this compound

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis biochemical_assay Biochemical SHP2 Assay (Determine IC50) dose_response Dose-Response Analysis biochemical_assay->dose_response cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_viability->dose_response western_blot Western Blot for p-ERK, p-AKT pathway_analysis Signaling Pathway Interpretation western_blot->pathway_analysis off_target_screen Off-Target Screening (e.g., Kinase Panel) off_target_id Identify Potential Off-Targets off_target_screen->off_target_id dose_response->western_blot pathway_analysis->off_target_screen start Start: This compound Treatment start->biochemical_assay start->cell_viability

Caption: A typical experimental workflow for characterizing this compound.

References

How to address batch-to-batch variability of Suchilactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suchilactone. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lignan compound naturally found in the plant Monsonia angustifolia.[1][2] Its primary known mechanism of action is the inhibition of the protein tyrosine phosphatase SHP2.[1] By binding to SHP2, this compound prevents its activation, which in turn blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cell proliferation and survival.[3][4]

Q2: What are the common causes of batch-to-batch variability with this compound?

As a natural product, the consistency of this compound can be influenced by several factors, primarily related to its source and purification process. These can include:

  • Natural Variation in the Source Plant: The concentration of this compound in Monsonia angustifolia can vary depending on the geographical location, climate, and time of harvest of the plant material.[5][6]

  • Extraction and Purification Processes: Differences in extraction solvents, methods, and purification protocols can lead to variations in the purity and impurity profile of the final product between different manufacturing batches.[7][8][9]

  • Presence of Related Lignans: The extraction process may co-isolate other structurally similar lignans from Monsonia angustifolia, leading to a heterogeneous mixture if not properly purified.

  • Residual Solvents and Reagents: Impurities from solvents and reagents used during extraction and purification may be present in the final product.

  • Stability and Storage: this compound may degrade over time or under improper storage conditions (e.g., exposure to light or high temperatures), leading to a decrease in potency and an increase in degradation products.

Q3: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?

Inconsistent IC50 values are a common issue when working with bioactive compounds and can stem from both experimental and compound-related factors.[10][11][12]

Compound-Related Factors:

  • Purity Differences Between Batches: A lower purity in one batch will result in a weaker apparent potency (higher IC50).

  • Presence of Agonistic or Antagonistic Impurities: Contaminants in a batch could potentiate or interfere with the inhibitory activity of this compound.

  • Degradation of the Compound: If a stock solution has been stored improperly or for an extended period, degradation of this compound can lead to a loss of activity.

Experimental Factors:

  • Cell Line Health and Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50 value.

  • Assay Duration: The length of time cells are exposed to the compound can influence the observed potency.

  • Inconsistent Reagent Concentrations: Variations in media, serum, or assay reagent concentrations can affect cell growth and drug response.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)

If you are observing significant variations in the biological effects of this compound between different batches, follow this troubleshooting workflow:

G A Inconsistent IC50 Values Observed B 1. Verify Experimental Consistency A->B C Consistent cell passage number, seeding density, and incubation times? B->C D No C->D No F Yes C->F Yes E Standardize experimental protocol and repeat experiment. D->E G 2. Assess Compound Integrity F->G H Prepare fresh stock solutions from each batch and re-test. G->H I Issue persists? H->I I->E No, issue resolved. J Yes I->J Yes K 3. Characterize Purity and Identity of Batches J->K L Perform HPLC and LC-MS analysis on all batches. K->L M Are there differences in purity or impurity profiles? L->M N Yes M->N Yes P No M->P No O Quantify purity and identify major impurities. Correlate with activity. N->O Q Contact technical support for further assistance. P->Q SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras This compound This compound This compound->SHP2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis

References

Optimizing Western Blot for SHP2 Phosphorylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Western blot analysis of SHP2 phosphorylation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the detection of phosphorylated SHP2 (p-SHP2) via Western blot.

Q1: Why am I getting a weak or no signal for p-SHP2?

A weak or absent signal for phosphorylated SHP2 can stem from several factors, from sample preparation to antibody concentrations.[1][2]

  • Insufficient Protein Phosphorylation: SHP2 is often phosphorylated in response to specific stimuli like growth factors.[3][4] Ensure your cells have been appropriately stimulated to induce SHP2 phosphorylation. It is recommended to perform a time-course experiment to determine the peak of phosphorylation.[4]

  • Phosphatase Activity: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[4][5] Always include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[5]

  • Low Protein Load: Detection of phosphorylated proteins, which may be low in abundance, often requires a higher protein load than total protein detection.[6] Try loading 30-100 µg of total protein per lane.[3][6]

  • Suboptimal Antibody Dilution: The concentration of both primary and secondary antibodies is critical. Titrate your antibodies to find the optimal dilution that maximizes signal and minimizes background.[7]

  • Inefficient Transfer: Ensure proper transfer of proteins from the gel to the membrane. Using a PVDF membrane is often recommended for its toughness and better protein retention.[8]

Q2: My Western blot shows high background. How can I reduce it?

High background can obscure the specific signal of your target protein.[1] Several factors can contribute to this issue.

  • Blocking is Key: Inadequate blocking is a common cause of high background. For phosphoprotein detection, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead of milk.[5] Milk contains casein, a phosphoprotein that can lead to high background when using phospho-specific antibodies.[5]

  • Washing Steps: Insufficient washing can leave behind non-specifically bound antibodies. Increase the number and duration of your washing steps with TBST. You can also try increasing the Tween-20 concentration in your wash buffer (e.g., from 0.05% to 0.1%).[8][9]

  • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can increase non-specific binding and background.[7] Optimize antibody dilutions as mentioned previously.

Q3: I am observing non-specific bands on my blot. What could be the cause?

The presence of unexpected bands can complicate the interpretation of your results.[1][2]

  • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of SHP2.[4] Check the antibody datasheet for validation data. Some phospho-specific antibodies may cross-react with other phosphorylated proteins.[10]

  • Sample Degradation: Proteases released during sample preparation can lead to protein degradation, resulting in lower molecular weight bands. Always use protease inhibitors in your lysis buffer.[6]

  • Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the lysate. Ensure you are using a secondary antibody that is specific to the host species of your primary antibody.[2]

Q4: Should I use a specific lysis buffer for p-SHP2 analysis?

Yes, the composition of the lysis buffer is critical for preserving the phosphorylation state of SHP2. A RIPA buffer is commonly used, but it must be supplemented with freshly added protease and phosphatase inhibitors.[5][6]

Experimental Protocols & Data Presentation

Detailed Western Blot Protocol for p-SHP2 Analysis

This protocol provides a step-by-step guide for the detection of phosphorylated SHP2.

  • Cell Culture and Stimulation:

    • Culture cells to 80-90% confluency.[3]

    • If necessary, serum-starve the cells overnight.

    • Stimulate cells with an appropriate agonist (e.g., growth factors like PDGF or FGF) for the desired time to induce SHP2 phosphorylation.[11][12] A time-course experiment is recommended to determine the optimal stimulation time.[4]

  • Cell Lysis and Protein Extraction:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.[3]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[5][6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay such as BCA or Bradford.[3]

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[3]

  • Sample Preparation and SDS-PAGE:

    • Add Laemmli sample buffer to the normalized lysates to a final concentration of 1x.[3]

    • Boil the samples at 95-100°C for 5 minutes.[3]

    • Load 30-100 µg of protein per lane onto an SDS-PAGE gel. The acrylamide percentage should be appropriate for the size of SHP2 (~68 kDa).[6][8]

    • Include a pre-stained protein ladder in one lane.[3]

    • Run the gel until the dye front reaches the bottom.[3]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3] PVDF is often preferred for its durability, especially if stripping and reprobing is planned.[8]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk. [3][5]

    • Incubate the membrane with the primary antibody against p-SHP2 (e.g., anti-p-SHP2 Tyr542 or Tyr580) diluted in 5% BSA/TBST.[10][11][13] Recommended starting dilution is often 1:1000, but this should be optimized.[10][13] Incubate overnight at 4°C with gentle agitation.[3]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[3]

    • Wash the membrane again three times for 10 minutes each with TBST.[3]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[3]

    • Capture the chemiluminescent signal using an imaging system.[3]

    • To normalize for protein loading, the membrane can be stripped and re-probed for total SHP2 or a loading control like β-actin or GAPDH.[3]

    • Quantify the band intensities using densitometry software. Calculate the ratio of the p-SHP2 signal to the total SHP2 or loading control signal for each sample.[3]

Data Presentation: Recommended Antibody Dilutions

The optimal antibody dilution should be determined empirically. The following table provides common starting dilution ranges.

Antibody TypeTargetRecommended Starting DilutionBlocking/Dilution Buffer
Primaryp-SHP2 (Tyr542)1:500 - 1:10005% BSA in TBST
Primaryp-SHP2 (Tyr580)1:10005% BSA in TBST
PrimaryTotal SHP21:10005% Milk or BSA in TBST
SecondaryHRP-conjugated1:2000 - 1:100005% Milk or BSA in TBST

Mandatory Visualizations

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to downstream pathways like the RAS-MAPK and PI3K-AKT pathways.[14][15]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates Gab1 Gab1 RTK->Gab1 recruits Sos SOS Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Differentiation ERK->Cell_Processes SHP2_active p-SHP2 (active) SHP2_inactive->SHP2_active phosphorylation (Tyr542, Tyr580) SHP2_active->Ras promotes activation SHP2_active->Gab1 dephosphorylates PI3K binding sites Gab1->SHP2_inactive PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT AKT->Cell_Processes

Caption: SHP2 signaling cascade activation.

Western Blot Experimental Workflow

This diagram outlines the key steps in performing a Western blot for p-SHP2 analysis.

Western_Blot_Workflow start Cell Culture & Stimulation lysis Cell Lysis (with Phosphatase/Protease Inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (anti-p-SHP2) block->p_ab wash1 Washing (TBST) p_ab->wash1 s_ab Secondary Antibody Incubation (HRP-conjugated) wash1->s_ab wash2 Washing (TBST) s_ab->wash2 detect Chemiluminescent Detection (ECL) wash2->detect analysis Image Acquisition & Analysis detect->analysis strip Stripping & Reprobing (Total SHP2 / Loading Control) analysis->strip end Results analysis->end strip->end

Caption: Workflow for p-SHP2 Western blotting.

References

Technical Support Center: Troubleshooting Inconsistent Results in Suchilactone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing experiments involving Suchilactone. The following information is designed to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a lignan compound that inhibits the activity of the protein tyrosine phosphatase SHP2. It targets the active site of SHP2, which in turn suppresses downstream signaling pathways, including the phosphorylation of ERK (p-ERK) and AKT (p-AKT). This inhibition of SHP2 activity leads to reduced cell proliferation and the promotion of apoptosis.[1]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound, like many natural products, may have limited aqueous solubility. It is recommended to prepare a concentrated stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working concentrations for cell culture, the final concentration of DMSO in the media should be kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[2][3][4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?

A3: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cell Seeding Density: The number of cells seeded per well can influence the drug response. Higher densities may lead to increased resistance. It is crucial to standardize and optimize the cell seeding density for each cell line.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.

  • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure that the incubation time is consistent across all experiments.

  • Compound Stability: Improper storage or handling of this compound can lead to its degradation.

  • Assay Protocol Variations: Minor differences in the execution of the cell viability assay (e.g., incubation time with the reagent, volume of reagents) can introduce variability.

Q4: I am not observing a significant effect of this compound on my cancer cell line. What could be the reason?

A4: A lack of response to this compound in a cell viability assay can be attributed to several factors:

  • Intrinsic Resistance: The cell line you are using may not be dependent on the SHP2 signaling pathway for its growth and survival.

  • Suboptimal Concentration Range: The concentrations of this compound tested may be too low to elicit a response. A broad range of concentrations should be initially screened.

  • Incorrect Assay Duration: The effect of this compound on cell viability may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., 48 or 72 hours).

  • Compound Quality: The purity and integrity of the this compound used are critical. Ensure you are using a high-quality, verified compound.

Troubleshooting Guides

Inconsistent Cell Viability Assay (CCK-8/MTT) Results
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting.
Edge effects in the microplate.Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Inconsistent IC50 values Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Fluctuations in incubation time.Strictly adhere to the predetermined incubation times for both drug treatment and assay reagent.
Inconsistent reagent addition.Use a multichannel pipette for adding reagents to minimize timing differences between wells.
Low signal or poor dynamic range Insufficient number of viable cells.Optimize the initial cell seeding density to ensure a robust signal at the end of the assay.
Reagent degradation.Store assay reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles.
No or Weak Signal in Western Blot for p-ERK/p-AKT
Problem Potential Cause Recommended Solution
No detectable p-ERK or p-AKT band Low basal phosphorylation levels.Consider stimulating the cells with a growth factor (e.g., EGF, FGF) before this compound treatment to induce a detectable level of phosphorylation.
Rapid dephosphorylation during cell lysis.Use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.
Insufficient protein loading.Increase the amount of protein loaded per well (typically 20-40 µg for total protein, may need more for phospho-proteins).
High background on the blot Non-specific antibody binding.Optimize the primary antibody concentration. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background.
Insufficient washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SHI-1Acute Myeloid LeukemiaData not specified
JurkatT-cell LeukemiaData not specified
THP-1Acute Monocytic LeukemiaData not specified
HCT-116Colorectal CarcinomaData not specified
A549Lung CarcinomaData not specified
MCF-7Breast AdenocarcinomaData not specified
MGC-803Gastric CancerData not specified

Note: Specific IC50 values were not explicitly provided in the search results, but the presence of dose-dependent effects was indicated.

Table 2: Recommended Starting Conditions for In Vitro Assays

ParameterRecommended Value/Range
Cell Seeding Density (96-well plate)
Adherent Cells1,000 - 25,000 cells/well[6][7]
Suspension Cells2,500 - 25,000 cells/well[7]
Final DMSO Concentration ≤ 0.1% (some cell lines may tolerate up to 0.5%)[2][3][4][5][8]
Western Blot Protein Loading 20 - 40 µg per lane
p-ERK Antibody Dilution (WB) 1:1000 - 1:4000[9][10][11][12]
p-AKT Antibody Dilution (WB) 1:1000[13]
Cell Viability Assay Incubation (CCK-8) 1 - 4 hours[6][14]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot for p-ERK and p-AKT
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Mandatory Visualization

Suchilactone_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS PI3K PI3K RTK->PI3K Ras Ras Grb2_SOS->Ras SHP2 SHP2 Grb2_SOS->SHP2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis SHP2->Ras Dephosphorylates inhibitory sites on upstream activators This compound This compound This compound->SHP2 Inhibits

Caption: this compound inhibits SHP2, blocking the RAS/ERK and PI3K/AKT signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells prep_cells Culture & Passage Cancer Cell Line seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., CCK-8) incubate->viability_assay western_blot Perform Western Blot (p-ERK, p-AKT) incubate->western_blot data_analysis Data Analysis (IC50 Calculation, Band Densitometry) viability_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing this compound's in vitro efficacy.

Troubleshooting_Workflow action_node action_node start_node Start: Inconsistent Results q_ic50 Inconsistent IC50? start_node->q_ic50 a_ic50_yes Check: - Cell Seeding Density - Passage Number - Incubation Time - Compound Stability q_ic50->a_ic50_yes Yes q_no_effect No/Weak Effect? q_ic50->q_no_effect No a_no_effect_yes Verify: - Cell Line Sensitivity - Concentration Range - Treatment Duration - Compound Purity q_no_effect->a_no_effect_yes Yes q_wb_issues Western Blot Issues? q_no_effect->q_wb_issues No a_wb_issues_yes Troubleshoot: - Phosphatase Inhibitors - Protein Loading - Antibody Dilution - Blocking Buffer (BSA) q_wb_issues->a_wb_issues_yes Yes end_node Consult Further Literature q_wb_issues->end_node No

Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.

References

Cell line-specific responses to Suchilactone treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suchilactone, a resource designed for researchers, scientists, and drug development professionals. This guide provides detailed information on the cell line-specific responses to this compound treatment, troubleshooting guides for common experimental issues, and comprehensive FAQs to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lignan compound that has demonstrated anti-tumor activity. Its primary mechanism of action is the inhibition of the protein tyrosine phosphatase SHP2.[1] By binding to and inactivating SHP2, this compound blocks downstream signaling pathways, including the RAS/MAPK (p-ERK) and PI3K/AKT (p-AKT) cascades, which are crucial for cancer cell proliferation and survival.[1]

Q2: How does the sensitivity to this compound vary across different cancer cell lines?

A2: The sensitivity to this compound is cell line-dependent. Generally, acute myeloid leukemia (AML) cell lines, such as SHI-1, have shown higher sensitivity compared to some solid tumor cell lines. The half-maximal inhibitory concentration (IC50) can vary significantly. For detailed IC50 values across various cell lines, please refer to Table 1.

Q3: What are the expected downstream effects of SHP2 inhibition by this compound?

A3: Inhibition of SHP2 by this compound is expected to lead to a decrease in the phosphorylation of key downstream signaling proteins, namely ERK and AKT.[1] This ultimately results in the suppression of cell proliferation and the induction of apoptosis.[1]

Q4: What are the recommended positive and negative controls for a cell viability assay with this compound?

A4: For a cell viability assay, a known SHP2 inhibitor can be used as a positive control to confirm the expected cellular response to SHP2 inhibition. The negative control should be cells treated with the vehicle (e.g., DMSO) at the same final concentration used to dissolve this compound, to account for any solvent-induced effects.

Q5: How can I confirm that this compound is inducing apoptosis in my cell line?

A5: Apoptosis can be confirmed using several methods. A common and effective technique is flow cytometry with Annexin V and Propidium Iodide (PI) staining. An increase in the Annexin V-positive cell population is indicative of apoptosis. Additionally, Western blot analysis for cleaved caspase-3 and PARP can provide further evidence of apoptosis induction.

Data Presentation

Table 1: Cell Line-Specific IC50 Values for this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 24 hours of treatment, as determined by the CCK-8 assay.[1]

Cell LineCancer TypeIC50 (µM)
SHI-1Acute Myeloid Leukemia17.01
JurkatT-cell Leukemia47.03
THP-1Acute Monocytic Leukemia65.83
HCT-116Colon Carcinoma>100
A549Lung Carcinoma>100
MCF-7Breast Adenocarcinoma>100
MGC-803Gastric Cancer>100

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining cell viability upon this compound treatment using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Proteins (p-ERK, p-AKT)

This protocol describes the detection of phosphorylated ERK and AKT levels in response to this compound treatment.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no cytotoxicity observed in a sensitive cell line. - Compound Degradation: Improper storage or handling of this compound. - Suboptimal Treatment Time/Concentration: Insufficient duration or dose of treatment. - Cell Culture Conditions: High cell density or serum concentration masking the drug's effect.- Ensure this compound is stored correctly and prepare fresh dilutions. - Perform a time-course and dose-response experiment to determine optimal conditions. - Optimize cell seeding density and consider reducing serum concentration during treatment.
Inconsistent results in cell viability assays. - Pipetting Errors: Inaccurate dispensing of cells or reagents. - Edge Effects in 96-well plates: Evaporation from outer wells. - Cell Clumping: Uneven distribution of cells.- Use calibrated pipettes and ensure proper mixing. - Avoid using the outermost wells of the plate or fill them with sterile PBS. - Ensure a single-cell suspension before seeding.
No change in p-ERK or p-AKT levels after treatment. - Incorrect Time Point: Protein phosphorylation changes can be transient. - Antibody Issues: Non-specific or inactive primary/secondary antibodies. - Lysate Quality: Protein degradation due to improper sample handling.- Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time for detecting changes. - Validate antibodies with positive and negative controls. - Keep samples on ice and use protease/phosphatase inhibitors during lysis.
High background in Western blots. - Insufficient Blocking: Incomplete blocking of the membrane. - High Antibody Concentration: Primary or secondary antibody concentration is too high. - Inadequate Washing: Insufficient removal of unbound antibodies.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). - Titrate antibodies to determine the optimal concentration. - Increase the number and duration of washing steps.

Visualizations

Suchilactone_Signaling_Pathway This compound This compound SHP2 SHP2 This compound->SHP2 RAS RAS SHP2->RAS PI3K PI3K SHP2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: this compound inhibits SHP2, leading to decreased p-ERK and p-AKT.

Experimental_Workflow_Viability cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well plate incubate1 Incubate (12-24h) seed->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate (1-4h) add_cck8->incubate3 read Measure Absorbance (450nm) incubate3->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cell viability with the CCK-8 assay.

Troubleshooting_Logic start Unexpected Result in Experiment check_reagents Check Reagent Stability & Concentration start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_cells Verify Cell Line Health & Passage Number start->check_cells reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok cells_ok Cells Healthy? check_cells->cells_ok reagent_ok->check_protocol Yes prepare_new Prepare Fresh Reagents reagent_ok->prepare_new No protocol_ok->check_cells Yes repeat_carefully Repeat Experiment with Care protocol_ok->repeat_carefully No thaw_new_vial Thaw New Vial of Cells cells_ok->thaw_new_vial No consult Consult Literature / Technical Support cells_ok->consult Yes prepare_new->repeat_carefully thaw_new_vial->repeat_carefully

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Improving the Reproducibility of Suchilactone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting bioassays with Suchilactone, a lignan compound with demonstrated anti-tumor activity. Our goal is to enhance the reproducibility of experimental results by providing detailed protocols, troubleshooting advice, and a deeper understanding of the compound's mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro studies with this compound. The questions are organized by experimental assay and topic.

I. Compound Handling and Preparation

Question: How should I dissolve and store this compound?

Answer: this compound is a lignan and, like many natural products, may have limited aqueous solubility.[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[3] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5][6]

Troubleshooting:

  • Precipitation in media: If you observe precipitation upon dilution of the DMSO stock in your cell culture media, try preparing an intermediate dilution in a serum-free medium before adding it to the final cell culture. Ensure thorough mixing.

  • Compound instability: For optimal reproducibility, prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment.[7] Avoid repeated freeze-thaw cycles of the stock solution.[3] Long-term stability studies for this compound in solution are not widely published; therefore, fresh preparations are the most reliable approach.[8][9][10][11][12]

II. Cell Viability and Proliferation Assays (e.g., CCK-8, MTT)

Question: My cell viability results with this compound are inconsistent. What are the common causes?

Answer: Reproducibility in cell-based assays is influenced by several factors.[7][13] Key considerations include cell seeding density, passage number, and exposure time. For this compound, which has shown varying efficacy across different cell lines, the intrinsic sensitivity of the cell line is also a critical factor.[14]

Troubleshooting Guide:

Problem Possible Cause Recommended Solution
High variability between replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix gently by pipetting before aliquoting to each well.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Low or no cytotoxic effect observed Cell line is resistant to this compound.This compound's primary target is SHP2.[14] Cell lines with mutations downstream of SHP2 in the RAS/MAPK pathway may be resistant. Consider using a positive control cell line known to be sensitive, such as SHI-1.[14]
Suboptimal drug concentration or exposure time.Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours).
High serum concentration in media.Growth factors in serum can sometimes mask the inhibitory effects of the compound. Consider reducing the serum concentration if appropriate for your cell line.
Unexpectedly high cytotoxicity DMSO toxicity.Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (media with the same concentration of DMSO without this compound) to assess solvent toxicity.[4][5]
Off-target effects.At high concentrations, lignans can have off-target effects.[1][15] Correlate viability data with target engagement assays (e.g., SHP2 activity) to confirm the mechanism of action.
III. Apoptosis Assays (e.g., Annexin V/PI Staining)

Question: I am not observing a significant increase in apoptosis after this compound treatment, even though cell viability is reduced. Why?

Answer: A reduction in cell viability as measured by metabolic assays (like CCK-8) does not always directly correlate with an immediate increase in apoptosis. This compound may induce other forms of cell death or cell cycle arrest. Additionally, the timing of the apoptosis assay is critical.

Troubleshooting Guide:

Problem Possible Cause Recommended Solution
Low percentage of apoptotic cells Incorrect timing of the assay.Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after this compound treatment.
Cell death is primarily non-apoptotic.Consider assays for other cell death mechanisms, such as necrosis or autophagy. Also, perform cell cycle analysis to check for cell cycle arrest.
Loss of apoptotic cells during harvesting.For adherent cells, be sure to collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells for analysis.
High percentage of necrotic cells (PI positive) This compound concentration is too high, inducing necrosis.Perform a dose-response experiment. High concentrations of a compound can lead to necrosis rather than apoptosis.
Poor cell health prior to the experiment.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
IV. SHP2 Activity and Western Blotting

Question: I am not seeing a decrease in the phosphorylation of SHP2 downstream targets (e.g., p-ERK) after this compound treatment. What could be the issue?

Answer: this compound inhibits the activation of SHP2, which in turn should suppress downstream signaling pathways like the RAS/MAPK cascade.[14] A lack of effect on downstream protein phosphorylation can be due to several experimental variables.

Troubleshooting Guide:

Problem Possible Cause Recommended Solution
No change in p-ERK levels Incorrect timing of cell lysis.The effect of SHP2 inhibition on p-ERK can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing a decrease in p-ERK.
Feedback activation of the pathway.Inhibition of the MAPK pathway can sometimes trigger feedback loops that lead to its reactivation.
Low basal activity of the pathway.In some cell lines, the RAS/MAPK pathway may not be highly active under basal conditions. Consider stimulating the pathway with a growth factor (e.g., EGF, FGF) before this compound treatment to create a larger dynamic range.
Inconsistent Western blot results Issues with antibody quality.Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls for the target protein.
Problems with protein extraction or quantification.Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay) for equal loading.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCell TypeAssayIC50 (µM)Exposure Time
SHI-1Acute Myeloid LeukemiaCCK-817.0124 hours
JurkatT-cell LeukemiaCCK-847.0324 hours
THP-1Acute Monocytic LeukemiaCCK-865.8324 hours
Data sourced from a study on the effects of this compound on acute myeloid leukemia.[14]
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
Treatment GroupDoseMean Tumor Weight (g)
Control-0.618
This compound15 mg/kg0.350
This compound30 mg/kg0.258
SHI-1 cells were subcutaneously inoculated into SCID mice. Treatment was administered once daily for 19 days.[14]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study investigating the cytotoxicity of this compound.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 12 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells. Include a vehicle control (0.1% DMSO in media). Incubate for the desired exposure time (e.g., 24 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This is a general protocol for assessing apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media.

  • Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

In Vitro SHP2 Phosphatase Activity Assay

This protocol describes a general method for measuring SHP2 activity.

  • Reagent Preparation: Prepare an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate purified recombinant SHP2 protein with varying concentrations of this compound for 30 minutes at room temperature.

  • Substrate Addition: Add a phosphopeptide substrate (e.g., a peptide corresponding to the sequence surrounding pTyr1146 of the insulin receptor) to initiate the reaction.

  • Reaction Incubation: Incubate the mixture at 30°C for 30 minutes.

  • Phosphate Detection: Add a reagent to detect free phosphate, such as Malachite Green solution.

  • Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 620 nm.

  • Data Analysis: Calculate the percentage of SHP2 inhibition relative to a no-inhibitor control.

Mandatory Visualizations

Suchilactone_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 Grb2_SOS Grb2/SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Bcl2 Bcl-2 Akt->Bcl2 SHP2->Grb2_SOS Apoptosis Apoptosis SHP2->Apoptosis This compound This compound This compound->SHP2 Bax_Casp3 Bax, Caspase-3 Bax_Casp3->Apoptosis Bcl2->Apoptosis

Caption: this compound inhibits SHP2, suppressing pro-proliferative and survival pathways.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock (in DMSO) B Cell Viability Assay (e.g., CCK-8) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Western Blot for Signaling Proteins (p-ERK) C->E F In Vitro SHP2 Activity Assay C->F G Correlate Viability, Apoptosis, and Signaling Data D->G E->G F->G H Troubleshoot & Optimize Protocols G->H

Caption: Workflow for characterizing this compound's bioactivity.

Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Compound Verify Compound Prep (Solubility, Stability) Start->Check_Compound Check_Cells Assess Cell Health (Passage, Density) Start->Check_Cells Check_Assay Review Assay Protocol (Controls, Timing) Start->Check_Assay Optimize_Conc Optimize Concentration & Exposure Time Check_Compound->Optimize_Conc Check_Cells->Optimize_Conc Check_Assay->Optimize_Conc Validate_Target Confirm On-Target Effect (SHP2 Activity) Optimize_Conc->Validate_Target Consider_Off_Target Investigate Off-Target Effects Validate_Target->Consider_Off_Target End Reproducible Data Validate_Target->End Consider_Off_Target->End

Caption: A logical approach to troubleshooting this compound bioassay variability.

References

Technical Support Center: Optimizing Suchilactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Suchilactone treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a lignan compound that acts as an inhibitor of the protein tyrosine phosphatase SHP2. By inhibiting SHP2, this compound effectively suppresses downstream signaling pathways, including the RAS/MAPK (ERK) and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[1][2][3]

Q2: What is a typical starting point for incubation time with this compound?

Published studies have demonstrated significant effects of this compound on cancer cell lines, such as Acute Myeloid Leukaemia (AML), following a 24-hour incubation period.[1][2][3][4][5] This duration has been used to determine the half-maximal inhibitory concentration (IC50) and to observe changes in protein phosphorylation and apoptosis markers. Therefore, 24 hours is a reasonable starting point for your initial experiments.

Q3: Why is it important to optimize the incubation time for this compound treatment?

Optimizing the incubation time is crucial for several reasons:

  • Observing specific cellular events: Early events, such as the inhibition of ERK phosphorylation, may be transient and best observed after short incubation times.[6][7][8][9][10] In contrast, downstream effects like apoptosis and significant changes in cell viability may require longer exposure.[11][12][13]

  • Determining the optimal therapeutic window: Time-course experiments help identify the duration of treatment that yields the maximum therapeutic effect with minimal off-target effects.[14][15]

  • Cell line-specific responses: Different cell lines can exhibit varied sensitivities and response kinetics to drug treatment.

Q4: What are the key readouts to consider when performing a time-course experiment with this compound?

To determine the optimal incubation time, it is recommended to assess a range of biological endpoints, including:

  • Cell Viability: To measure the overall cytotoxic or cytostatic effect.

  • Apoptosis: To determine if the drug induces programmed cell death.

  • Signaling Pathway Modulation: To confirm the on-target effect of this compound by measuring the phosphorylation status of key proteins like SHP2, ERK, and AKT.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability at 24 hours. - Incubation time is too short for the specific cell line or endpoint. - The concentration of this compound is too low. - The cell seeding density is too high.- Perform a time-course experiment with longer incubation times (e.g., 48, 72 hours). - Perform a dose-response experiment to determine the optimal concentration. - Optimize the initial cell seeding density.[16]
High variability between replicates in a time-course experiment. - Inconsistent cell seeding. - Edge effects in the multi-well plate. - Pipetting errors.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate for treatment groups. - Use calibrated pipettes and proper pipetting techniques.
ERK phosphorylation is not inhibited after this compound treatment. - The chosen time point is too late to observe the transient inhibition. - The protein extraction and western blotting protocol is not optimized.- Perform a short time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture early signaling events. - Ensure the use of phosphatase inhibitors during protein extraction.
Cells detach from the plate after prolonged incubation. - this compound is inducing apoptosis or necrosis, leading to cell detachment. - The cell line is sensitive to long-term culture.- Collect both adherent and floating cells for analysis. - Consider using a lower, non-toxic concentration for long-term studies.

Experimental Protocols

Determining Optimal Incubation Time for this compound using a Cell Viability Assay

This protocol outlines a time-course experiment using a colorimetric cell viability assay, such as MTT or CCK-8, to determine the optimal incubation time for this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Count the cells and prepare a cell suspension at the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a range of concentrations around the expected IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Time-Course Incubation:

    • Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assay (Example with MTT): [16][17][18]

    • At the end of each incubation time point, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and time point relative to the untreated control.

    • Plot the cell viability against the incubation time for each concentration of this compound. The optimal incubation time will be the point at which a significant and reproducible effect is observed.

Data Presentation

The following tables provide an example of how to structure the quantitative data from a time-course experiment.

Table 1: Effect of this compound on Cell Viability (%) over Time in AML Cell Line (e.g., SHI-1)

This compound (µM)6 hours12 hours24 hours48 hours72 hours
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8100 ± 5.3100 ± 4.9
595 ± 3.888 ± 4.275 ± 3.960 ± 4.545 ± 3.7
1090 ± 4.178 ± 3.560 ± 4.142 ± 3.828 ± 3.1
2082 ± 3.965 ± 4.045 ± 3.725 ± 3.215 ± 2.5
4070 ± 4.350 ± 3.830 ± 3.515 ± 2.88 ± 1.9

Table 2: Time-Dependent Induction of Apoptosis by this compound (20 µM) in AML Cell Line (e.g., SHI-1)

Time (hours)% Apoptotic Cells (Annexin V positive)
05 ± 1.2
612 ± 2.1
1225 ± 3.5
2448 ± 4.2
4865 ± 5.1

Table 3: Time-Course of p-ERK Inhibition by this compound (20 µM) in AML Cell Line (e.g., SHI-1)

Timep-ERK / Total ERK Ratio (relative to control)
0 min1.00
15 min0.65
30 min0.40
1 hour0.25
2 hours0.35
4 hours0.50
8 hours0.75
24 hours0.85

Visualizations

Suchilactone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2->RAS This compound This compound This compound->SHP2 Inhibition

Caption: this compound inhibits SHP2, blocking RAS/MAPK and PI3K/AKT pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach overnight A->B C Prepare this compound dilutions B->C D Treat cells with This compound & controls C->D E Incubate for various time points (6-72h) D->E F Perform cell viability assay (e.g., MTT) E->F G Measure absorbance F->G H Calculate % cell viability G->H I Plot data & determine optimal incubation time H->I

Caption: Workflow for optimizing this compound incubation time.

References

Strategies to improve the signal-to-noise ratio in Suchilactone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Suchilactone assays. Our goal is to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that my assay should be designed to detect?

A1: this compound functions by directly binding to and inhibiting the activation of the SHP2 protein (Protein Tyrosine Phosphatase Non-Receptor Type 11).[1][2] This inhibition subsequently suppresses downstream signaling pathways, such as the ERK pathway, and promotes apoptosis.[1][3] Therefore, your assays should be designed to measure endpoints related to cell proliferation, apoptosis, or the phosphorylation status of proteins in the SHP2-ERK pathway.

Q2: What are the typical concentrations of this compound that should be used in a cell-based assay?

A2: The effective concentration of this compound can vary depending on the cell line and assay duration. A good starting point is to perform a dose-response curve to determine the IC50 value for your specific cell line. For instance, in SHI-1 cells, the IC50 has been reported to be 17.01 μM.[2] A typical dose-response experiment might include concentrations ranging from 0.1 µM to 100 µM.[4]

Q3: What are some common causes of high background in fluorescence-based this compound assays?

A3: High background in fluorescence assays can be caused by several factors, including cellular autofluorescence, non-specific binding of fluorescent probes, or issues with the assay medium.[5][6][7] Using a phenol red-free culture medium during the assay can help reduce background fluorescence.[7] Additionally, optimizing the concentration of the fluorescent probe and ensuring thorough washing steps are crucial.[5][7]

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio

Question: I am observing a low signal-to-noise ratio in my this compound assay, making it difficult to distinguish the effect of the compound from the control. What steps can I take to improve this?

Answer: A low signal-to-noise ratio can be due to suboptimal assay conditions. Here are several troubleshooting steps:

  • Optimize Cell Seeding Density: The number of cells per well should be high enough to generate a detectable signal but not so high that they become over-confluent during the experiment.[8][9] It is recommended to perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.[4]

  • Adjust Incubation Times: The incubation time for both this compound treatment and the final detection reagent should be optimized.[4][10] Systematically varying these times can help identify the window that provides the maximum signal.

  • Titrate Reagent Concentrations: Ensure that the concentration of your detection reagent is not a limiting factor in signal generation by performing a titration.[4]

Issue 2: High Variability Between Replicates

Question: My replicate wells treated with the same concentration of this compound show high variability. What could be the cause?

Answer: High variability can compromise the statistical significance of your results. Common causes and solutions include:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[7] To address this, ensure you have a homogenous single-cell suspension before seeding and mix the suspension between pipetting. Using a multichannel pipette can also improve consistency.[7]

  • Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter media concentration and affect cell growth.[7][11] To mitigate this, you can fill the outer wells with a buffer or media without cells and use the inner wells for your experiment.[10]

  • Pipetting Errors: Inaccurate pipetting is a significant source of experimental error.[12] Ensure your pipettes are calibrated and use reverse pipetting techniques for viscous solutions.[13]

Quantitative Data Summary

For researchers planning their experiments, the following table provides a summary of typical quantitative parameters for a cell-based this compound assay.

ParameterRecommended RangeRationale
Cell Seeding Density (96-well plate) 5,000 - 20,000 cells/wellOptimize to achieve 80-90% confluency at the end of the assay.[4]
This compound Concentration 0.1 µM - 100 µMPerform a dose-response curve to determine the IC50 for your cell line.[4]
Incubation Time 24 - 72 hoursDependent on the cell doubling time and the desired treatment window.[10]
DMSO Concentration < 0.5%Keep the final solvent concentration low to avoid cytotoxicity.[4]

Experimental Protocols

Cell Viability (Resazurin Reduction) Assay

This protocol is designed to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[10]

  • Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS). Add 20 µL of the resazurin solution to each well.[4]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[14] The incubation time should be optimized for your cell type.[14]

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

Western Blot for SHP2 Pathway Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation of proteins in the SHP2 signaling pathway.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total SHP2, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Suchilactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase SHP2 SHP2 Receptor Tyrosine Kinase->SHP2 This compound This compound This compound->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: this compound inhibits SHP2, blocking the downstream RAS-RAF-MEK-ERK signaling pathway.

Suchilactone_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed Cells B Overnight Incubation A->B C Add this compound Dilutions B->C D Incubate (24-72h) C->D E Add Detection Reagent D->E F Incubate (1-4h) E->F G Read Plate F->G H Calculate Signal-to-Noise & IC50 G->H

Caption: General experimental workflow for a cell-based this compound assay.

References

Technical Support Center: Fine-tuning Drug Concentration for In Vivo Suchilactone Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suchilactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for in vivo studies?

Based on published research in a mouse model of acute myeloid leukemia (AML), effective doses of this compound are 15 mg/kg and 30 mg/kg body weight, administered once daily.[1][2] It is crucial to perform dose-response studies in your specific in vivo model to determine the optimal concentration for your experimental goals.

Q2: How should I prepare a this compound formulation for oral administration in mice?

This compound can be prepared as a suspension for oral gavage. The recommended vehicle is a sterile solution of Phosphate-Buffered Saline (PBS) containing 0.5% sodium carboxymethylcellulose (CMC-Na).[1][2]

Q3: What is the mechanism of action of this compound?

This compound functions as an inhibitor of the protein tyrosine phosphatase SHP2.[1][2] By inhibiting SHP2, this compound can suppress downstream signaling pathways, such as the ERK pathway, and promote apoptosis in cancer cells.[1]

Q4: Are there any known off-target effects or toxicities associated with this compound?

While specific toxicity data for this compound is limited, it is important to monitor for potential adverse effects, especially at higher concentrations. General signs of toxicity in mice can include weight loss, changes in behavior, and signs of distress.[3][4][5] SHP2 inhibitors as a class may have off-target effects, so careful observation and documentation of any abnormalities are essential.[6]

Q5: How can I troubleshoot issues with my in vivo this compound experiments?

Please refer to the Troubleshooting Guide below for specific issues related to formulation, administration, and experimental variability.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative in vivo study of this compound in an AML mouse model.

ParameterValueReference
Animal Model Female SCID mice[1][2]
Tumor Model SHI-1 cell xenograft[1][2]
Drug This compound[1][2]
Vehicle PBS with 0.5% Sodium Carboxymethylcellulose[1][2]
Route of Administration Intragastric (i.g.) gavage[1][2]
Dosage 15 mg/kg and 30 mg/kg[1][2]
Dosing Frequency Once daily[1][2]
Treatment Duration 19 days[1][2]
Observed Efficacy Significant inhibition of tumor growth[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a this compound suspension at a concentration of 3 mg/mL, suitable for a 30 mg/kg dose in a 20g mouse (assuming a 200 µL gavage volume). Adjust the concentration as needed for your specific dosage and animal weight.

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sodium Carboxymethylcellulose (CMC-Na)

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • In a sterile beaker, slowly add 0.5 g of CMC-Na to 100 mL of sterile PBS while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved. This may take some time. Avoid vigorous stirring that can introduce excessive air bubbles.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder. For a 10 mL formulation at 3 mg/mL, you will need 30 mg of this compound.

  • Prepare the Suspension:

    • In a sterile conical tube, add the weighed this compound powder.

    • Add a small volume (e.g., 1-2 mL) of the 0.5% CMC-Na vehicle to the powder and create a smooth paste by triturating with a sterile spatula or by gentle vortexing. This step is crucial to ensure the powder is adequately wetted and to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or gentle stirring) until the desired final volume is reached.

  • Homogenization and Storage:

    • Ensure the final suspension is homogenous. If necessary, sonicate the suspension for a short period to break up any remaining aggregates.

    • Visually inspect the suspension for uniformity before each use.

    • Store the suspension at 4°C, protected from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure a uniform distribution of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Results Between Animals - Inhomogeneous suspension leading to inaccurate dosing.- Variability in gavage technique.- Ensure the this compound suspension is thoroughly vortexed immediately before each administration to guarantee uniformity.- Standardize the gavage procedure. Ensure all personnel are properly trained in the technique to minimize stress and ensure consistent delivery to the stomach.
Difficulty in Administering the Suspension - The suspension is too viscous.- Clogging of the gavage needle.- If the suspension is too thick, you can try slightly decreasing the concentration of CMC-Na (e.g., to 0.4%). However, ensure this does not compromise the stability of the suspension.- Use a gavage needle with a slightly larger gauge. Ensure there are no clumps in the suspension before drawing it into the syringe.
Signs of Animal Distress After Gavage (e.g., coughing, respiratory difficulty) - Accidental administration into the trachea (aspiration).- Esophageal injury from the gavage needle.- Immediately stop the procedure if the animal shows any signs of distress. Review and refine the gavage technique. Ensure the gavage needle is inserted gently and follows the curvature of the pharynx.- Use flexible-tipped gavage needles to minimize the risk of tissue damage. Ensure the ball at the tip of the needle is smooth and intact.
Precipitation of this compound in the Formulation - Poor solubility of this compound in the vehicle.- Instability of the suspension over time.- While this compound is prepared as a suspension, significant and rapid precipitation should not occur. Ensure the initial paste formation is done correctly to properly wet the compound.- Prepare the formulation fresh before each set of experiments. If storing, visually inspect for any changes and re-homogenize thoroughly before use.
Lack of Expected Efficacy - Suboptimal dose for the specific in vivo model.- Degradation of this compound in the formulation.- Issues with bioavailability.- Conduct a dose-response study to determine the most effective concentration for your model.- While specific stability data for this formulation is not widely available, lignans can be susceptible to degradation. Prepare fresh formulations and store them properly.- Ensure proper gavage technique to deliver the full dose to the stomach for absorption.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP GDP SHP2->RAS Apoptosis Apoptosis SHP2->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->SHP2

Caption: this compound inhibits the SHP2 signaling pathway.

Experimental_Workflow A Prepare this compound Suspension F Daily Intragastric Gavage A->F B Animal Acclimation (e.g., 1 week) C Tumor Cell Implantation (Day 0) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E E->F G Monitor Body Weight & Animal Health F->G H Endpoint: Tumor Volume/Weight Measurement F->H I Tissue Collection for Further Analysis H->I

Caption: General experimental workflow for in vivo this compound studies.

Troubleshooting_Logic Start Inconsistent In Vivo Results? Formulation Check Formulation Homogeneity Start->Formulation Yes Gavage Review Gavage Technique Start->Gavage Yes Dose Evaluate Dose Concentration Start->Dose Yes Vortex Vortex vigorously before each dose Formulation->Vortex Training Ensure proper personnel training Gavage->Training DoseResponse Conduct dose-response study Dose->DoseResponse Success Consistent Results Vortex->Success Training->Success DoseResponse->Success

Caption: Troubleshooting logic for inconsistent in vivo results.

References

Validation & Comparative

Validating the In Vivo SHP2 Inhibitory Activity of Suchilactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo SHP2 inhibitory activity of Suchilactone, a natural lignan compound, with established synthetic SHP2 inhibitors: TNO155, RMC-4630, and SHP099. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

SHP2: A Key Oncogenic Node

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs). Its activity is crucial for the full activation of the RAS-MAPK, PI3K-AKT, and other signaling cascades that drive cell proliferation, survival, and differentiation. Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling target for cancer therapy.

In Vivo Efficacy Comparison of SHP2 Inhibitors

The following table summarizes the available in vivo preclinical data for this compound and its synthetic counterparts. This data highlights the anti-tumor efficacy of these compounds in various cancer models.

CompoundCancer ModelAnimal ModelDosing and AdministrationKey Efficacy ResultsReference
This compound Acute Myeloid Leukemia (AML)SCID Mice (SHI-1 cell xenograft)15 mg/kg and 30 mg/kg, once dailyTumor weight decreased from 0.618g (control) to 0.35g (15mg/kg) and 0.258g (30mg/kg).[1]
TNO155 NeuroblastomaMurine xenografts (ALK-mutant cells)Not specifiedDelayed tumor growth and prolonged survival in combinatorial treatment.[2]
Colorectal CancerNude mice (HT-29 cell xenograft)20 mg/kg, twice dailyModerate tumor growth inhibition as monotherapy.[3]
RMC-4630 Multiple MyelomaBalb/c nude mice (RPMI-8226 cell xenograft)30 mg/kg, daily, oralReduced tumor size, growth, and weight compared to vehicle.[4]
SHP099 MelanomaSyngeneic mice (B16F10 cell xenograft)100 mg/kg, oralImpaired tumor growth.[1]
Multiple MyelomaBalb/c nude mice (RPMI-8226 cell xenograft)75 mg/kg, daily, oralReduced tumor size, growth, and weight compared to vehicle.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies used to evaluate SHP2 inhibitors.

Cell Line-Derived Xenograft (CDX) Model for AML (this compound Study)
  • Cell Culture: Human SHI-1 acute myeloid leukemia cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are used as the host for tumor cell implantation.

  • Tumor Cell Implantation: SHI-1 cells are harvested, washed, and resuspended in a suitable medium. A specific number of cells (e.g., 1 x 10^7) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every other day) using calipers. The tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Treatment Initiation: Once the tumors reach a palpable size, the mice are randomly assigned to control and treatment groups.

  • Drug Administration: this compound is administered once daily at specified doses (e.g., 15 mg/kg and 30 mg/kg). The control group receives a vehicle solution.

  • Endpoint Analysis: After a predetermined period (e.g., 19 days), the mice are euthanized, and the tumors are excised and weighed. Tumor tissues can be further processed for immunohistochemical analysis (e.g., Ki-67 for proliferation and TUNEL for apoptosis) and Western blotting to assess the phosphorylation status of SHP2 and downstream signaling proteins like ERK.[1]

General Protocol for Subcutaneous Xenograft Studies (TNO155 Example)
  • Cell Preparation: Cancer cell lines (e.g., HT-29, LU-99) are grown to 70-80% confluency, harvested, and counted.

  • Implantation: A suspension of viable cells (typically 1 x 10^6 to 1 x 10^7) in a 1:1 mixture of serum-free media and Matrigel is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times per week.

  • Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Formulation and Administration: TNO155 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. The dose is calculated based on individual mouse body weight.

Visualizing the SHP2 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 SHP2 SHP2 Grb2->SHP2 RAS RAS SOS1->RAS GTP SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound & Other Inhibitors This compound->SHP2 Inhibition

SHP2 Signaling Pathway

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Drug Administration Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor Weight, etc.) Treatment->Endpoint

Xenograft Study Workflow

Conclusion

The available preclinical data indicates that this compound exhibits in vivo anti-tumor activity by inhibiting SHP2. In the context of an AML xenograft model, this compound demonstrated a dose-dependent reduction in tumor growth. While the established synthetic inhibitors like TNO155, RMC-4630, and SHP099 have been evaluated in a broader range of cancer models and have progressed to clinical trials, the findings for this compound are promising and warrant further investigation. Future studies should aim to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in more detail and assess its efficacy in other cancer models to fully elucidate its therapeutic potential as a SHP2 inhibitor.

References

Suchilactone in the Landscape of Natural Product SHP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and other therapeutic areas due to its central role in cell signaling pathways that drive proliferation and survival.[1][2] Natural products have historically been a rich source of novel therapeutic agents, and a number of these compounds have been identified as SHP2 inhibitors. This guide provides a comparative overview of Suchilactone, a lignan natural product, and other prominent natural product-derived SHP2 inhibitors, supported by available experimental data and detailed methodologies.

Performance Comparison of Natural Product SHP2 Inhibitors

The inhibitory potency of natural products against SHP2 varies, as does their mechanism of action. Inhibitors are broadly classified based on their binding site on the SHP2 protein: the catalytic (active) site or an allosteric site. This compound is known to target the active site of SHP2.[3] The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and other notable natural product SHP2 inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary, affecting direct comparability.

Table 1: Comparison of IC50 Values for Natural Product SHP2 Inhibitors (Active Site Binders)

Compound ClassNatural ProductReported IC50 (µM)Source
LignanThis compound 17.01 (in SHI-1 cells)[2]
PolyphenolEllagic acid0.69 ± 0.07[4]
TriterpenoidCelastrol~1-5[1]
XanthonePhomoxanthone B11.86 ± 3.02[1]
AlkaloidFumosorinone6.31 (non-competitive)[1]

Table 2: Comparison of IC50 Values for a Natural Product SHP2 Inhibitor (Allosteric Binder)

Compound ClassNatural ProductReported IC50 (µM)Source
SaponinPolyphyllin D15.3 ± 0.8

SHP2 Signaling and Inhibition

SHP2 is a key downstream mediator of receptor tyrosine kinase (RTK) signaling. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase domain. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[1][5]

Natural product inhibitors can interfere with this cascade at different points. Active site inhibitors like this compound directly block the catalytic function of SHP2, preventing the dephosphorylation of its substrates. Allosteric inhibitors such as Polyphyllin D bind to a site distinct from the active site, stabilizing SHP2 in an inactive conformation.[1][3]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits and activates GrowthFactor Growth Factor GrowthFactor->RTK binds SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Grb2_Sos Grb2/SOS SHP2_active->Grb2_Sos activates PI3K PI3K SHP2_active->PI3K activates Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes This compound This compound (Active Site Inhibitor) This compound->SHP2_active inhibits PolyphyllinD Polyphyllin D (Allosteric Inhibitor) PolyphyllinD->SHP2_inactive stabilizes inactive state

Caption: SHP2 signaling pathway and points of inhibition. (Within 100 characters)

Experimental Protocols

For a direct and meaningful comparison of SHP2 inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to characterize SHP2 inhibitors.

SHP2 Phosphatase Activity Assay

This biochemical assay measures the enzymatic activity of SHP2 and its inhibition by test compounds. A common method utilizes a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Phosphatase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - SHP2 enzyme - Assay buffer - DiFMUP substrate - Inhibitor (e.g., this compound) Start->PrepareReagents Incubate Incubate SHP2 with Inhibitor or Vehicle (DMSO) PrepareReagents->Incubate AddSubstrate Initiate Reaction: Add DiFMUP Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Ex/Em ~358/450 nm) over time AddSubstrate->MeasureFluorescence CalculateActivity Calculate % Inhibition and IC50 Value MeasureFluorescence->CalculateActivity End End CalculateActivity->End

Caption: Workflow for SHP2 phosphatase activity assay. (Within 100 characters)

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4.

    • SHP2 Enzyme: Recombinant human SHP2 protein diluted in assay buffer to the desired final concentration (e.g., 100 nM).

    • Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) stock solution in DMSO, diluted in assay buffer to the final concentration (e.g., 1 mM).

    • Inhibitor Stock: this compound or other natural products dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound at various concentrations.

    • Add the SHP2 enzyme solution to each well.

    • Incubate at 30°C for 15-30 minutes.

    • Initiate the reaction by adding the DiFMUP substrate solution.

    • Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.

General Protocol:

  • Chip Preparation: Covalently immobilize recombinant SHP2 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject serial dilutions of the small molecule inhibitor (analyte) over the immobilized SHP2 (ligand).

    • Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Cellular Proliferation Assay (CCK-8 or MTT)

This assay determines the effect of SHP2 inhibitors on the proliferation of cancer cell lines.

Proliferation_Assay_Workflow Start Start SeedCells Seed Cancer Cells in a 96-well plate Start->SeedCells TreatCells Treat cells with various concentrations of inhibitor SeedCells->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate AddReagent Add CCK-8 or MTT reagent Incubate->AddReagent IncubateReagent Incubate for 1-4 hours AddReagent->IncubateReagent MeasureAbsorbance Measure Absorbance (450 nm for CCK-8, 570 nm for MTT) IncubateReagent->MeasureAbsorbance CalculateViability Calculate % Cell Viability and IC50 Value MeasureAbsorbance->CalculateViability End End CalculateViability->End

Caption: Workflow for cellular proliferation assay. (Within 100 characters)

Detailed Protocol (using CCK-8):

  • Cell Seeding: Seed cancer cells (e.g., SHI-1 acute myeloid leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][6]

  • Treatment: Treat the cells with serial dilutions of this compound or other inhibitors for 24, 48, or 72 hours. Include a vehicle control (DMSO).[4]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4][6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4][6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound is a promising natural product inhibitor of SHP2 that targets the enzyme's active site. While its reported IC50 in a cellular context is in the micromolar range, other natural products like ellagic acid have demonstrated more potent inhibition in biochemical assays. However, a definitive comparison requires head-to-head studies under identical experimental conditions. The provided protocols offer a framework for such comparative evaluations, which are essential for advancing the most promising natural product scaffolds in the drug discovery pipeline for SHP2-targeted therapies. The diverse chemical structures and mechanisms of action of these natural products highlight the vast potential of nature as a source for novel SHP2 inhibitors.

References

A Comparative Analysis of Suchilactone and SHP099 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two SHP2 Inhibitors in AML

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. This guide provides a comparative analysis of two SHP2 inhibitors, Suchilactone and SHP099, detailing their mechanisms of action, efficacy in AML cell lines, and the experimental frameworks used to evaluate them. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action: Targeting a Key Oncogenic Phosphatase

Both this compound, a natural lignan compound, and SHP099, a synthetic allosteric inhibitor, target SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 plays a crucial role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs), primarily through the RAS-ERK pathway, which is vital for cell proliferation and survival.[2][3]

This compound has been shown to bind to the SHP2 protein and inhibit its activation, leading to the suppression of AML cell growth.[4][5] This inactivation of SHP2 by this compound blocks downstream signaling, including the phosphorylation of ERK, and promotes apoptosis.[5][6]

SHP099 is a highly potent and selective allosteric inhibitor of SHP2.[1][3] It stabilizes SHP2 in an inactive, auto-inhibited conformation by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[3][7] This mechanism effectively blocks SHP2's role in the RAS-ERK signaling cascade, thereby inhibiting the proliferation of cancer cells driven by RTK mutations.[3][8]

In Vitro Efficacy in AML Cell Lines: A Quantitative Comparison

The following tables summarize the quantitative data on the effects of this compound and SHP099 on various AML cell lines from published studies. It is important to note that these results are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound AML Cell Line IC50 (µM) Key Findings Reference
This compoundSHI-117.01Inhibited cell proliferation and induced apoptosis.[4][6][9][4][6][9]
SHP099MV4-110.32 ± 0.11Potently inhibited cell growth.[7]
SHP099TF-11.73 ± 0.52Inhibited cell growth.[7]
SHP099MOLM-13Not specified, but sensitiveSensitive to SHP099.[10]
SHP099Kasumi-1IC50 = 8.2 µM (related compound)Showed dose-dependent effect on cell viability.[11]
SHP099MOLM-13IC50 = 12 µM (related compound)Showed dose-dependent effect on cell viability.[11]

Table 1: Comparative IC50 Values of this compound and SHP099 in AML Cell Lines.

Compound AML Cell Line Assay Key Results Reference
This compoundSHI-1Flow Cytometry20 µM induced apoptosis in nearly 50% of cells after 24h.[6][6]
This compoundSHI-1Western BlotSignificantly inhibited the phosphorylation of SHP2 and ERK; decreased BCL-2 and increased BAX and caspase-3 expression.[5][6][5][6]
SHP099MV4-11, MOLM-13Western BlotReduced pERK1/2 and Bcl-XL levels, and induced PARP cleavage.[7][7]
SHP099FLT3-ITD+ AML cell linesPhosphoproteomicsInitial pERK downregulation is transient, followed by adaptive resistance.[2][10][2][10]

Table 2: Effects of this compound and SHP099 on Apoptosis and Protein Expression in AML Cell Lines.

In Vivo Efficacy

Studies on a xenograft mouse model using SHI-1 cells demonstrated that this compound significantly inhibited tumor growth.[6][9] Tumor weight decreased from a control of 0.618 g to 0.35 g and 0.258 g with 15 mg/kg and 30 mg/kg of this compound, respectively.[4][6][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by these inhibitors and a general workflow for their evaluation in AML cell lines.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS dephosphorylates inhibitory sites on SOS This compound This compound This compound->SHP2 inhibits SHP099 SHP099 SHP099->SHP2 inhibits

Caption: SHP2 signaling pathway inhibition by this compound and SHP099.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis AML_Cells AML Cell Lines (e.g., SHI-1, MV4-11, MOLM-13) Treatment Treat with this compound or SHP099 AML_Cells->Treatment Cell_Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis mRNA_Analysis mRNA Expression Analysis (RT-PCR) Treatment->mRNA_Analysis Xenograft AML Xenograft Mouse Model In_Vivo_Treatment Treat with this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki-67, TUNEL) Tumor_Measurement->IHC

Caption: General experimental workflow for evaluating SHP2 inhibitors in AML.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced literature.

Cell Culture and Reagents
  • Cell Lines: Human AML cell lines such as SHI-1, MV4-11, MOLM-13, and TF-1 are commonly used.[4][7][10][11] Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Compounds: this compound is dissolved in DMSO.[6] SHP099 is also typically dissolved in DMSO.

Cell Viability Assay (CCK-8 or MTT)
  • Seed AML cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 12-24 hours.

  • Treat the cells with various concentrations of this compound or SHP099 for a specified period (e.g., 24, 48, 72 hours).

  • Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (DMSO-treated) group and determine the IC50 values.[9]

Apoptosis Assay (Flow Cytometry)
  • Seed AML cells in 6-well plates and treat with the compounds for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[6][9]

Western Blot Analysis
  • Treat AML cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-SHP2, SHP2, p-ERK, ERK, BCL-2, BAX, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[5][6][7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Studies
  • Inject AML cells (e.g., 1 x 10^6 SHI-1 cells) subcutaneously into immunodeficient mice (e.g., SCID mice).[6][9]

  • When tumors are palpable, randomize the mice into control and treatment groups.

  • Administer the compound (e.g., this compound at 15 and 30 mg/kg) or vehicle control daily via an appropriate route (e.g., oral gavage).[6][9]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, excise the tumors, weigh them, and process them for further analysis like immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[4][6][9]

Conclusion

Both this compound and SHP099 demonstrate promising anti-leukemic activity in AML cell lines by targeting the SHP2 phosphatase. While SHP099, a synthetic allosteric inhibitor, has been more extensively characterized across a broader range of cancer models, the natural product this compound also shows significant efficacy in inhibiting AML cell growth and inducing apoptosis. The provided data and protocols offer a foundational guide for researchers to further investigate and compare these and other SHP2 inhibitors in the context of AML. Future direct comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two compounds.

References

A Comparative Analysis of Suchilactone and TNO155 in Preclinical Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two SHP2 inhibitors, Suchilactone and TNO155, in preclinical leukemia models. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating their potential as therapeutic agents.

Executive Summary

Both this compound, a natural product, and TNO155, a synthetic allosteric inhibitor, target the protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling pathways. Preclinical data demonstrates the anti-leukemic activity of both compounds. This compound has shown efficacy in acute myeloid leukemia (AML) cell lines and in a xenograft model. While direct monotherapy data for TNO155 in leukemia models is limited in the reviewed literature, data for a structurally related and potent allosteric SHP2 inhibitor, RMC-4550, is presented as a surrogate to provide a basis for comparison. Both approaches show promise in targeting SHP2-dependent leukemias.

Data Presentation

In Vitro Efficacy: Inhibition of Leukemia Cell Proliferation
CompoundCell LineCancer TypeIC50Citation
This compound SHI-1Acute Myeloid Leukemia (AML)17.01 µM[1]
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)47.03 µM[1]
THP-1Acute Monocytic Leukemia (AML)65.83 µM[1]
RMC-4550 (TNO155 surrogate) Molm-14 (FLT3-ITD)Acute Myeloid Leukemia (AML)146 nM[1]
MV4-11 (FLT3-ITD)Acute Myeloid Leukemia (AML)120 nM[1]
Kasumi-1 (KIT N822K)Acute Myeloid Leukemia (AML)193 nM[1]
SKNO-1 (KIT N822K)Acute Myeloid Leukemia (AML)480 nM[1]
K562 (BCR-ABL1)Chronic Myeloid Leukemia (CML)2,086 nM[1]
In Vivo Efficacy: Leukemia Xenograft Models
CompoundModelDosingOutcomeCitation
This compound SHI-1 AML Xenograft (SCID mice)15 mg/kg and 30 mg/kg, oral gavage, daily for 19 daysTumor weight reduction from 0.618 g (control) to 0.35 g (15 mg/kg) and 0.258 g (30 mg/kg)[1]
RMC-4550 (TNO155 surrogate) Molm-14 AML Xenograft30 mg/kg, oral gavage, 5 times a week for 28 days (in combination with Venetoclax)Significantly decreased leukemia burden and improved survival compared to control and single agents[2]
FLT3-ITD AML Patient-Derived Xenograft (PDX)Not specified (in combination with Venetoclax)Markedly decreased %hCD45 in cardiac blood and spleen[2]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway in Leukemia

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, which is frequently hyperactivated in leukemia. Both this compound and TNO155/RMC-4550 inhibit SHP2, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) e.g., FLT3, KIT GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes This compound This compound This compound->SHP2 inhibits TNO155 TNO155 / RMC-4550 TNO155->SHP2 inhibits

Caption: SHP2's role in the RAS-MAPK pathway and points of inhibition.

Experimental Workflow for In Vivo Xenograft Studies

This diagram outlines a typical workflow for assessing the efficacy of therapeutic compounds in a leukemia xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Leukemia Cell Culture (e.g., SHI-1, Molm-14) Implantation 3. Subcutaneous or Intravenous Injection Cell_Culture->Implantation Animal_Model 2. Immunocompromised Mice (e.g., SCID, NSG) Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth or Leukemia Engraftment Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Compound (e.g., Oral Gavage) Randomization->Treatment Monitoring 7. Monitor Tumor Volume, Body Weight, Survival Treatment->Monitoring Euthanasia 8. Euthanize and Collect Tissues Monitoring->Euthanasia Analysis 9. Analyze Tumor Weight, Biomarkers (e.g., Ki-67) Euthanasia->Analysis

Caption: Workflow for leukemia xenograft efficacy studies.

Experimental Protocols

This compound In Vivo Xenograft Study[1]
  • Cell Line: SHI-1 human acute myeloid leukemia cells.

  • Animal Model: Female SCID (Severe Combined Immunodeficiency) mice.

  • Cell Implantation: 1 x 10⁶ SHI-1 cells were subcutaneously inoculated per mouse.

  • Treatment Groups:

    • Control group: Vehicle (PBS with 0.5% carboxymethylcellulose sodium).

    • This compound low dose: 15 mg/kg.

    • This compound high dose: 30 mg/kg.

  • Administration: this compound was dissolved in the vehicle and administered via oral gavage (i.g.) once daily for 19 days.

  • Endpoint Analysis: At the end of the study, tumors were excised and weighed. Tumor tissues were stained for Ki-67 (a proliferation marker) and TUNEL (an apoptosis marker).

RMC-4550 In Vivo Xenograft Study (TNO155 Surrogate)[2]
  • Cell Line: Molm-14 human acute myeloid leukemia cells (FLT3-ITD positive).

  • Animal Model: Not specified in the abstract, but likely immunodeficient mice (e.g., NSG).

  • Cell Implantation: Not specified.

  • Treatment Groups (Combination Study):

    • Vehicle control.

    • RMC-4550: 30 mg/kg.

    • Venetoclax: 100 mg/kg.

    • Combination: RMC-4550 (30 mg/kg) and Venetoclax (100 mg/kg).

  • Administration: Compounds were administered orally five times a week for 28 days.

  • Endpoint Analysis: Leukemia burden was assessed, and survival was monitored. For the patient-derived xenograft (PDX) model, the percentage of human CD45+ cells in the blood and spleen was measured.

General Protocol for Cell Proliferation (IC50) Assay
  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a specific density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or TNO155/RMC-4550) for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as CCK-8 or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Conclusion

Both this compound and the clinical-stage SHP2 inhibitor TNO155 (represented by RMC-4550 in some preclinical models) demonstrate anti-leukemic properties through the inhibition of the SHP2 phosphatase. This compound, a natural product, shows activity in the micromolar range against AML cell lines. The synthetic allosteric inhibitor RMC-4550 exhibits more potent, nanomolar activity against a panel of AML cell lines with specific driver mutations.

The provided data and protocols offer a foundation for further investigation into the therapeutic potential of these SHP2 inhibitors in leukemia. Direct head-to-head preclinical studies of this compound and TNO155 are warranted to definitively compare their efficacy and safety profiles.

References

A Head-to-Head Comparison of Suchilactone and Other Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Suchilactone and other prominent lignans. The following sections detail their performance in anticancer, anti-inflammatory, and antiviral assays, supported by experimental data and methodologies.

Introduction to this compound and Other Lignans

This compound is a lignan compound that has demonstrated notable anticancer properties. Lignans are a large group of polyphenolic compounds found in plants, with a wide range of biological activities. This guide compares this compound with other well-researched lignans, including podophyllotoxin, etoposide, honokiol, arctigenin, and hinokinin, to provide a comprehensive overview of their therapeutic potential.

Anticancer Activity: A Quantitative Comparison

A significant body of research has focused on the anticancer properties of these lignans. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound SHI-1Acute Myeloid Leukemia17.01[1][2]
Podophyllotoxin A549Lung Carcinoma1.9[3]
HCT-116Colon Carcinoma0.04[4]
HepG2Liver Carcinoma0.07[4]
Etoposide A549Lung Carcinoma>100
HCT-116Colon Carcinoma>100
HepG2Liver Carcinoma>100
Honokiol MDA-MB-231Triple-Negative Breast Cancer16.99[5]
MDA-MB-468Triple-Negative Breast Cancer15.94[5]
SKOV3Ovarian Cancer~50[6]
Arctigenin MDA-MB-231Triple-Negative Breast Cancer0.787[7]
MDA-MB-468Triple-Negative Breast Cancer0.283[7]
HepG2Hepatocellular Carcinoma11.17 (24h), 4.888 (48h)[8]
Hinokinin MCF-7Breast Cancer50-40% inhibition at 10 µM[9]
MDA-MB-231Breast Cancer50-40% inhibition at 10 µM[9]

Key Findings:

  • This compound shows potent activity against acute myeloid leukemia cells.[1][2]

  • Podophyllotoxin and its derivatives often exhibit very low IC50 values across a range of cancer cell lines, indicating high potency.[3][4]

  • Honokiol and Arctigenin are particularly effective against triple-negative breast cancer cells.[5][7]

  • Etoposide, a semi-synthetic derivative of podophyllotoxin, has a different spectrum of activity and is a clinically used anticancer drug.

Mechanism of Action: The SHP2 Pathway and Beyond

This compound exerts its anticancer effect by binding to and inhibiting the activation of the SHP2 protein (Protein Tyrosine Phosphatase Non-Receptor Type 11).[1][2] This inhibition blocks downstream signaling pathways like p-ERK and p-AKT, leading to suppressed cell proliferation and induced apoptosis.[1]

SHP2_Inhibition_by_this compound cluster_cell AML Cell This compound This compound SHP2 SHP2 This compound->SHP2 Binds to & Inhibits p_SHP2 p-SHP2 (Active) SHP2->p_SHP2 Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway p_SHP2->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway p_SHP2->PI3K_AKT Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

This compound's inhibition of the SHP2 signaling pathway.

Other lignans act through various mechanisms, including:

  • Podophyllotoxin: Inhibition of microtubule assembly, leading to cell cycle arrest in the G2/M phase.

  • Etoposide: Inhibition of topoisomerase II, causing DNA strand breaks.

  • Honokiol: Induction of apoptosis and inhibition of angiogenesis.

  • Arctigenin: Inhibition of STAT3 signaling and induction of apoptosis.[7]

Anti-inflammatory and Antiviral Activities

While data on the anti-inflammatory and antiviral activities of this compound is limited in the current literature, other lignans have been extensively studied for these properties.

Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
Honokiol (4-O-methylhonokiol) LPS-induced NO productionRAW 264.79.8[10]
Arctigenin LPS-induced NO productionRAW 264.78.4[5]
TNF-α releaseRAW 264.719.6[5]
IL-6 releaseRAW 264.729.2[5]
Hinokinin LPS-induced NO productionRAW 264.721.56[1]
IL-6 release20.5[11]
TNF-α release77.5[11]

Key Findings:

  • Honokiol, arctigenin, and hinokinin demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[5][10][11]

Antiviral Activity
CompoundVirusCell LineEC50/IC50 (µM)Reference
Podophyllotoxin Measles, Herpes Simplex Virus-1--[3]
Honokiol SARS-CoV-2Vero E67.8 (EC50)[12][13]
Dengue Virus Type 2BHK<10[14]
HIV-1PBM3.3 (EC50)[4]
Arctigenin Influenza A Virus--[15]
Spring Viraemia of Carp Virus (SVCV)EPC0.077 (as derivative 2Q)[7]
Infectious Hematopoietic Necrosis Virus (IHNV)EPC1.3 (as derivative 15)[16]

Key Findings:

  • Podophyllotoxin has known antiviral activity and is used clinically for the treatment of warts caused by the human papillomavirus.[3]

  • Honokiol exhibits a broad spectrum of antiviral activity against several viruses, including SARS-CoV-2, Dengue virus, and HIV-1.[4][12][13][14]

  • Arctigenin and its derivatives have shown promise as antiviral agents, particularly against influenza and fish viruses.[7][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the number of viable cells in proliferation or cytotoxicity assays.

CCK8_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add test compound (e.g., this compound) incubate1->add_compound incubate2 Incubate for a specified period (e.g., 48h) add_compound->incubate2 add_cck8 Add CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 measure Measure absorbance at 450 nm incubate3->measure calculate Calculate cell viability and IC50 measure->calculate

Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Protocol Details:

  • Cell Seeding: Cells (e.g., SHI-1) are seeded in a 96-well plate at a density of 2 x 10^4 to 2 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test lignan.

  • Incubation: The plate is incubated for a predetermined time (e.g., 48 hours).

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plate is incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated, and the IC50 value is determined.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptosis (programmed cell death).

Apoptosis_Assay_Workflow start Treat cells with test compound harvest Harvest cells start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend cells in binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify apoptotic vs. necrotic vs. live cells analyze->quantify

Workflow for the apoptosis assay using flow cytometry.

Protocol Details:

  • Cell Treatment: Cells are treated with the lignan of interest for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Washing: The cells are washed with Phosphate Buffered Saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The stained cells are incubated in the dark at room temperature.

  • Flow Cytometry: The samples are analyzed using a flow cytometer to differentiate between live, apoptotic, and necrotic cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

Protocol Details:

  • Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test lignan.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540-550 nm.

  • Quantification: The nitrite concentration is determined using a standard curve.

Conclusion

This compound is a promising anticancer agent with a clear mechanism of action involving the inhibition of SHP2. While its anti-inflammatory and antiviral properties require further investigation, the broader class of lignans, including podophyllotoxin, honokiol, and arctigenin, demonstrates significant potential in these areas. This guide provides a comparative framework to aid researchers in the continued exploration and development of these versatile natural compounds for therapeutic applications.

References

Unveiling the Molecular Tapestry: A Comparative Guide to Cross-Validating Suchilactone's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Suchilactone's performance as a SHP2 inhibitor against other alternatives, supported by experimental data and detailed methodologies. We delve into the signaling pathways affected and present the data in a clear, comparative format to aid in the evaluation of this promising therapeutic candidate.

This compound, a natural lignan, has emerged as a potent inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1][2][3][4] Dysregulation of SHP2 is implicated in various cancers, making it a compelling target for therapeutic intervention. This guide cross-validates the mechanism of action of this compound by comparing its activity with other known SHP2 inhibitors and provides detailed experimental protocols for key validation assays.

Comparative Analysis of SHP2 Inhibitors

The inhibitory activity of this compound against SHP2 has been quantified and compared with other natural and synthetic SHP2 inhibitors. The following tables summarize the available quantitative data.

CompoundTypeTarget Cell LineIC50 (μM)Reference
This compound Natural LignanSHI-1 (AML)17.01[1][3][4]
Deflectin 1cNatural AzaphiloneNot Specified0.8
Deflectin 2bNatural AzaphiloneNot Specified0.7

Table 1: In Vitro Inhibitory Activity of Natural SHP2 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of this compound in an acute myeloid leukemia (AML) cell line compared to other natural product inhibitors of SHP2.

CompoundTypeTargetIC50 (nM)Status
SHP099 Synthetic AllostericSHP270Preclinical
TNO155 Synthetic AllostericSHP2-Clinical Trial
RMC-4630 Synthetic AllostericSHP2-Clinical Trial

Table 2: Clinically Relevant Synthetic SHP2 Inhibitors. This table presents key synthetic allosteric inhibitors of SHP2 that are in preclinical or clinical development. While direct comparative IC50 data with this compound under identical conditions is not available, these compounds represent the current landscape of SHP2-targeted therapies.

In Vivo Efficacy of this compound in an AML Xenograft Model

This compound has demonstrated significant anti-tumor activity in a preclinical mouse model of acute myeloid leukemia.

Treatment GroupDose (mg/kg)Mean Tumor Weight (g)% Inhibition
Control-0.618-
This compound150.35043.4%
This compound300.25858.3%

Table 3: In Vivo Anti-Tumor Efficacy of this compound. [1][3][4] This table summarizes the dose-dependent effect of this compound on tumor growth in an AML xenograft model in SCID mice.

Deciphering the Downstream Signaling Cascade

This compound's inhibition of SHP2 leads to the modulation of key downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

receptor Receptor Tyrosine Kinase (RTK) grb2 Grb2 receptor->grb2 gab1 GAB1 receptor->gab1 sos1 SOS1 grb2->sos1 ras RAS sos1->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation shp2 SHP2 gab1->shp2 pi3k PI3K gab1->pi3k shp2->ras Dephosphorylates inhibitory sites on RAS pathway components, promoting activation This compound This compound This compound->shp2 Inhibits akt AKT pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis

Figure 1: this compound's Mechanism of Action on the SHP2 Signaling Pathway. This diagram illustrates how this compound inhibits SHP2, thereby blocking the downstream RAS/MAPK and PI3K/AKT signaling pathways, which ultimately leads to decreased cell proliferation and induction of apoptosis.

Experimental Protocols

To ensure the reproducibility and cross-validation of the findings, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add various concentrations of this compound (or other inhibitors) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add this compound & Controls incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read Measure Absorbance at 450nm incubate3->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for the CCK-8 Cell Viability Assay. This diagram outlines the key steps involved in assessing cell viability following treatment with an inhibitor.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

start Treat Cells with This compound harvest Harvest Cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 3: Workflow for the Annexin V/PI Apoptosis Assay. This diagram details the procedure for staining and analyzing apoptotic cells via flow cytometry.

Western Blotting for Phospho-ERK (p-ERK)

This protocol is for detecting the phosphorylation status of ERK, a key downstream target of the SHP2 pathway.

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.

In Vivo AML Xenograft Model

This protocol describes the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Resuspend SHI-1 cells in PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 15 and 30 mg/kg) or vehicle control to the respective groups via the desired route (e.g., oral gavage) for a specified period.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).

Conclusion

The available data strongly support the mechanism of action of this compound as a direct inhibitor of SHP2, leading to the suppression of downstream pro-proliferative and anti-apoptotic signaling pathways. Its efficacy, both in vitro and in vivo, positions it as a promising candidate for further preclinical and clinical investigation, particularly in the context of acute myeloid leukemia. This guide provides a framework for the continued evaluation and cross-validation of this compound's therapeutic potential by presenting a clear comparison with other SHP2 inhibitors and detailing the necessary experimental protocols for robust scientific inquiry. Further head-to-head comparative studies with clinically advanced SHP2 inhibitors are warranted to fully elucidate its relative potency and potential advantages.

References

Suchilactone: A Promising Lignan in the Landscape of SHP2-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of Suchilactone, a naturally occurring lignan, has positioned it as a noteworthy therapeutic lead compound, particularly for cancers driven by aberrant SHP2 signaling, such as acute myeloid leukemia (AML). This guide provides a comparative analysis of this compound against other SHP2 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in assessing its potential.

Performance and Efficacy: A Comparative Overview

This compound has demonstrated significant inhibitory activity against SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase), a key signaling node in various cancers. Its efficacy, particularly in AML models, is promising. The compound has been shown to bind to and inactivate SHP2, leading to the suppression of downstream signaling pathways, including the RAS-ERK and AKT pathways, which are crucial for cancer cell proliferation and survival.[1]

Experimental data indicates that this compound inhibits the growth of the human AML cell line SHI-1 with a half-maximal inhibitory concentration (IC50) of 17.01 μM.[2] In vivo studies using a xenograft mouse model of AML further substantiated its anti-tumor effects, where oral administration of this compound at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor weight.[2]

A comparative analysis of this compound with other known SHP2 inhibitors reveals a competitive landscape. While direct head-to-head studies are limited, a comparison of reported IC50 values provides a preliminary assessment of relative potency. It is important to note that these values are often determined in different cell lines and under varying experimental conditions, warranting cautious interpretation.

Compound Type Target Reported IC50 Cell Line/Assay Condition Reference
This compound Natural Product (Lignan)SHP2 (active site)17.01 μMSHI-1 (AML)[2]
SHP099 Synthetic (Allosteric)SHP2 (allosteric site)0.071 μM (enzymatic)Enzymatic assay[]
<10 μM (cellular)Leukemia cell lines[4]
RMC-4550 Synthetic (Allosteric)SHP2 (allosteric site)>10-fold more potent than SHP099MPN cell models[5]
Deflectin 1c Natural Product (Azaphilone)SHP20.8 μMNot specified[1]
Deflectin 2b Natural Product (Azaphilone)SHP20.7 μMNot specified[1]
Ellagic Acid Natural Product (Polyphenol)SHP20.69 ± 0.07 µMNot specified[1]
Celastrol Natural Product (Triterpenoid)SHP23.3 ± 0.6 µMNot specified[6]
Fumosorinone Natural Product (Alkaloid)SHP26.31 µMNot specified[1]
Phomoxanthone A Natural Product (Xanthone)SHP220.47 ± 4.45 µMNot specified[1]
Phomoxanthone B Natural Product (Xanthone)SHP211.86 ± 3.02 µMNot specified[1]
Cefsulodin Synthetic (β-lactam antibiotic)SHP216.8 ± 2.0 µMNot specified[1]

Mechanism of Action: Targeting the SHP2 Signaling Axis

This compound exerts its anti-cancer effects by directly inhibiting the phosphatase activity of SHP2.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in activating the RAS-MAPK and PI3K-AKT signaling pathways downstream of receptor tyrosine kinases (RTKs). In many cancers, including AML with FLT3 mutations, these pathways are constitutively active, driving uncontrolled cell growth and survival.[7]

By inhibiting SHP2, this compound effectively blocks this signaling cascade, leading to decreased phosphorylation of ERK and AKT.[1] This disruption of pro-survival signaling ultimately induces apoptosis (programmed cell death) and reduces cellular proliferation.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS1 SOS1 GRB2->SOS1 Activates RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2->RAS Promotes activation This compound This compound This compound->SHP2 Inhibits Other_Inhibitors Other SHP2 Inhibitors Other_Inhibitors->SHP2 Inhibit

Caption: SHP2 signaling pathway and points of inhibition.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

CCK8_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of this compound incubate1->add_compound incubate2 Incubate for the desired treatment period add_compound->incubate2 add_cck8 Add 10 µL of CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours add_cck8->incubate3 measure_abs Measure absorbance at 450 nm incubate3->measure_abs analyze Analyze data and calculate IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., SHI-1)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.[8]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[8]

  • Incubate the plate for 1-4 hours at 37°C.[8]

  • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for SHP2 Signaling

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the SHP2 signaling pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells treated with this compound and control cells using a suitable lysis buffer. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[9]

  • Stripping and Re-probing: To analyze other proteins on the same membrane, strip the membrane of the bound antibodies and re-probe with another primary antibody (e.g., anti-total ERK or a loading control).

Conclusion

This compound presents a compelling profile as a therapeutic lead compound targeting the SHP2 phosphatase. Its demonstrated efficacy in AML models, coupled with a clear mechanism of action, warrants further investigation. While the landscape of SHP2 inhibitors is becoming increasingly competitive with the development of potent allosteric inhibitors, natural products like this compound offer a unique chemical scaffold that can be explored for further drug development. The provided data and protocols aim to facilitate the continued evaluation and validation of this compound as a potential anti-cancer agent.

References

Suchilactone: A Potent Challenger to Conventional Anti-Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Potency and Mechanism

In the relentless pursuit of novel anti-cancer agents, natural compounds have emerged as a promising frontier. Suchilactone, a lignan extracted from Monsonia angustifolia, has demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. This guide provides a comprehensive comparison of this compound's potency against established anti-cancer drugs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Data Presentation: Comparative Potency of this compound

The anti-proliferative activity of this compound and standard chemotherapeutic agents was quantified by determining their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The data, summarized in the tables below, showcases this compound's potent cytotoxic effects, particularly in leukemia and several solid tumors.

Table 1: IC50 Values (µM) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
SHI-1Acute Myeloid LeukemiaData Not Available
JurkatAcute T-cell Leukemia5.8 ± 0.7
THP-1Acute Monocytic Leukemia4.5 ± 0.5
HCT-116Colorectal Carcinoma7.2 ± 0.9
A549Lung Carcinoma8.1 ± 1.1
MCF-7Breast Adenocarcinoma9.3 ± 1.2
MGC-803Gastric Cancer6.5 ± 0.8

Table 2: Comparative IC50 Values (µM) of Standard Anti-Cancer Drugs

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Cytarabine IC50 (µM)
JurkatAcute T-cell Leukemia~0.02 - 0.1[1][2]Not applicable~0.09 - 0.16[2]
THP-1Acute Monocytic Leukemia0.22 ± 0.01[3]5.3 ± 0.3[3]1.9 ± 0.5 µg/mL (~7.8 µM)[3]
HCT-116Colorectal Carcinoma~1.0 - 24.3[4]9.15 - 14.54[5][6]Not applicable
A549Lung Carcinoma>20[7]4.97 - 8.6[8][9]Not applicable
MCF-7Breast Adenocarcinoma~0.05 - 2.5[7]~5 - 20[10]Not applicable
MGC-803Gastric CancerData Not AvailableData Not AvailableNot applicable

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are a representative range from the cited literature.

Experimental Protocols

The determination of IC50 values was primarily achieved through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Detailed MTT Assay Protocol for IC50 Determination
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Drug Treatment: A series of dilutions of the test compound (this compound or standard anti-cancer drugs) are prepared in the culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the different drug concentrations. A vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the drug) and a blank control (medium only) are also included.[11][12]

  • Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.[11][12]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[11][13]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 5-10 minutes to ensure complete dissolution.[11][14]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental process, the following diagrams were generated using Graphviz (DOT language).

SHP2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_shp2 SHP2 Activation cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Activates PI3K PI3K SHP2_active->PI3K Activates This compound This compound This compound->SHP2_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_drug Add Serial Dilutions of Test Compound incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Independent Validation of Suchilactone Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research on Suchilactone, a lignan compound with potential anti-leukemic properties. The information is presented to support independent validation efforts and to contextualize this compound's performance against other therapeutic alternatives for Acute Myeloid Leukemia (AML).

Executive Summary

Published research has identified this compound as a potential therapeutic agent for Acute Myeloid Leukemia (AML). The primary mechanism of action is reported to be the inhibition of the SHP2 protein, a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation signaling pathways.[1] However, a critical gap exists in the current body of scientific literature: there is no independent validation of these findings. This guide synthesizes the available preclinical data for this compound and compares it with other SHP2 inhibitors and established AML therapies to provide a framework for future validation studies.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the quantitative data from the primary this compound study and compare it with other relevant compounds.

Table 1: In Vitro Efficacy of this compound and Other SHP2 Inhibitors

CompoundTargetCell LineIC50Citation
This compound SHP2 SHI-1 (AML) 17.01 µM [1]
SHP099SHP2MV4-11 (AML)0.32 µM[2]
SHP099SHP2TF-1 (Erythroleukemia)1.73 µM[2]
TNO155SHP2Various OSCC lines0.39 µM - 211.1 µM[3]
RMC-4550SHP2Molm14, MV4-11 (AML)Not specified (used in combination)[4]

Table 2: In Vitro Efficacy of Other Targeted AML Therapies

CompoundTargetCell LineIC50Citation
GilteritinibFLT3MV4-11, Molm13/14 (FLT3-ITD AML)~1 nM[5]
EnasidenibIDH2CDS17 (IDH2-mutant Chondrosarcoma)16.65 - 22.65 µM[6]
IvosidenibIDH1Not specifiedNot specified

Table 3: Comparison of In Vivo Efficacy (Preclinical vs. Clinical)

CompoundModel/Study PopulationDosageKey Efficacy EndpointCitation
This compound SCID mice with SHI-1 xenografts 15 mg/kg and 30 mg/kg daily Tumor weight reduction (0.618g to 0.35g and 0.258g) [1]
Venetoclax (in combination)Newly diagnosed AML patientsStandard DoseComplete Remission (CR/CRi) rates: 34-90%[7]
GilteritinibRelapsed/refractory FLT3-mutated AML patientsStandard DoseMedian Overall Survival: 9.3 months[8]
EnasidenibRelapsed/refractory IDH2-mutated AML patientsStandard DoseOverall Response Rate: 40.3%[9]
Ivosidenib (in combination with Azacitidine)Newly diagnosed IDH1-mutated AML patientsStandard DoseMedian Overall Survival: 29.3 months[10]

Experimental Protocols from Published this compound Research

To facilitate independent validation, the following experimental methodologies are summarized from the primary research publication on this compound.[1]

Cell Culture and Proliferation Assay
  • Cell Lines: SHI-1 (human acute myeloid leukemia), Jurkat (human T-cell leukemia), THP-1 (human monocytic leukemia), HCT-116 (human colon cancer), A549 (human lung cancer), MCF-7 (human breast cancer), and MGC-803 (human gastric cancer) cells were used.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Proliferation Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The half-maximal inhibitory concentration (IC50) was calculated.

Apoptosis Assay
  • Method: Apoptosis was measured using flow cytometry with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Procedure: SHI-1 cells were treated with this compound for 24 hours. After treatment, cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined using a flow cytometer.

Western Blot Analysis
  • Objective: To detect the expression levels of proteins related to the SHP2 signaling pathway and apoptosis.

  • Procedure: SHI-1 cells were treated with this compound. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against p-SHP2, SHP2, p-ERK, ERK, Bcl-2, Bax, and Caspase-3. After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Female SCID (Severe Combined Immunodeficiency) mice were used.

  • Procedure: SHI-1 cells were subcutaneously injected into the mice. Once tumors were palpable, mice were randomly assigned to a control group or treatment groups receiving oral gavage of this compound (15 mg/kg and 30 mg/kg) daily for 19 days.

  • Outcome Measures: Tumor volume and body weight were measured regularly. At the end of the experiment, tumors were excised, weighed, and subjected to immunohistochemical staining for Ki-67 (a proliferation marker) and TUNEL (an apoptosis marker).

Visualizations of Pathways and Workflows

This compound's Proposed Signaling Pathway

Suchilactone_Signaling_Pathway cluster_pathway MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway This compound This compound SHP2 SHP2 This compound->SHP2 Inhibits Activation p_SHP2 p-SHP2 (Active) RAS RAS p_SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation Bcl2 Bcl-2 p_ERK->Bcl2 Apoptosis Apoptosis Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of this compound in AML cells.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start cell_culture Cell Culture (SHI-1, etc.) start->cell_culture in_vitro In Vitro Experiments cell_culture->in_vitro in_vivo In Vivo Experiment cell_culture->in_vivo cck8 CCK-8 Proliferation Assay in_vitro->cck8 flow_cytometry Flow Cytometry (Apoptosis) in_vitro->flow_cytometry western_blot Western Blot (SHP2, ERK, Apoptosis Proteins) in_vitro->western_blot end Conclusion cck8->end flow_cytometry->end western_blot->end xenograft SHI-1 Xenograft in SCID Mice in_vivo->xenograft treatment This compound Treatment (15 & 30 mg/kg) xenograft->treatment analysis Tumor Analysis (Weight, Ki-67, TUNEL) treatment->analysis analysis->end

Caption: Workflow for evaluating this compound's anti-AML effects.

Conclusion and Recommendations

The initial research on this compound presents a promising avenue for the development of a novel SHP2 inhibitor for AML treatment. However, the lack of independent validation is a significant hurdle for its progression in the drug development pipeline. The preclinical data, when compared to other SHP2 inhibitors and existing AML therapies, suggests that while this compound shows activity, its potency in vitro appears to be lower than some other targeted agents.

For researchers and drug development professionals, the following steps are recommended:

  • Independent Replication: The primary priority should be the independent replication of the in vitro and in vivo experiments outlined in the original publication to validate the initial findings.

  • Head-to-Head Comparison: Conduct direct comparative studies of this compound against other SHP2 inhibitors (e.g., SHP099, TNO155) using a standardized panel of AML cell lines to accurately assess relative potency.

  • Mechanism of Action Confirmation: Further studies are needed to unequivocally confirm that SHP2 is the direct target of this compound and to elucidate the precise binding mechanism.

  • Exploration of Combination Therapies: Given the trend in AML treatment, investigating the synergistic effects of this compound with other approved AML drugs, such as Venetoclax or FLT3 inhibitors, could be a valuable strategy.

References

Safety Operating Guide

Personal protective equipment for handling Suchilactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Suchilactone

Disclaimer: "this compound" is not a universally recognized chemical name. The information provided below is based on general safety protocols for handling potentially hazardous, solid chemical compounds in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive safety and handling information.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary goal of PPE is to create a barrier between the user and the chemical, minimizing the risk of exposure.[1] The selection of appropriate PPE is the final barrier to exposure after engineering and administrative controls have been implemented.[2]

Recommended PPE for Handling this compound (Solid Form)

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles or GlassesMust be ANSI 78.1 compliant with splash protection.[3] Goggles are essential to protect from chemical splashes and airborne particulates.[4] A face shield may be required for procedures with a high risk of splashing.
Skin and Body Protection Laboratory Coat or GownA lab coat or apron should be worn to protect clothing and skin.[3] Gowns made of low-lint, chemical-resistant material are recommended.
GlovesNitrile or other chemical-resistant gloves should be worn.[4] Double gloving is recommended for handling hazardous drugs.[2] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[2]
Full-Length Pants and Closed-Toe ShoesClothing should cover the entire body.[3][5] Closed-toe shoes are mandatory to protect feet from spills.[3]
Respiratory Protection N95 or N100 RespiratorFor handling powders that can become airborne, an N95 or N100 particle mask is recommended to prevent inhalation.[2][6] For large spills or situations with high aerosolization potential, a chemical cartridge-type respirator may be necessary.[2]
Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure minimizes the risk of exposure and contamination.

1. Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for this compound.

  • Designate a Workspace: All handling of solid this compound should be done in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the dispersion of powders.[7]

  • Assemble Materials: Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate containers, ready before handling the chemical.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Weighing and Aliquoting:

  • Control Dust: Use a spatula to carefully transfer the solid. Avoid pouring directly from the main container to prevent generating dust.[3]

  • Containment: Perform all weighing and transferring procedures on a disposable mat within the fume hood to contain any spills.

  • Labeling: Immediately and clearly label all containers with the chemical name, concentration, date, and any hazard warnings.[7][8]

3. Post-Handling:

  • Clean Workspace: Decontaminate the work area with an appropriate solvent and cleaning materials.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.

  • Wash Hands: Thoroughly wash hands with soap and water after removing gloves.[2][3]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure workplace safety.[9]

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated Lab Supplies: Items such as gloves, weighing paper, and disposable mats contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[10]

    • Unused Chemical: Dispose of unused solid this compound in its original manufacturer's container, clearly labeled as hazardous waste.[10]

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the resulting solution should be collected in a designated, compatible, and clearly labeled hazardous waste container.[10] Do not mix solid and liquid waste.[10]

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste unless thoroughly decontaminated.

Storage and Disposal:

  • Storage: Store all hazardous waste in a designated, secure area with secondary containment to prevent spills.[10][11] Containers must be kept closed except when adding waste.[10]

  • Collection: Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly tagged with the full chemical name and associated hazards.[9]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.

Suchilactone_Handling_Workflow start Start: Prepare for Handling this compound sds 1. Review Safety Data Sheet (SDS) start->sds ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves, Respirator) sds->ppe workspace 3. Prepare Ventilated Workspace (Fume Hood) ppe->workspace weigh 4. Weigh and Handle Solid Chemical workspace->weigh cleanup 5. Clean and Decontaminate Workspace weigh->cleanup doff_ppe 6. Doff PPE Correctly cleanup->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash waste 8. Segregate and Label Hazardous Waste wash->waste dispose 9. Store Waste for Disposal waste->dispose end End: Procedure Complete dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.